molecular formula C5H13NO B2886722 4-Methoxybutan-1-amine CAS No. 34039-36-6

4-Methoxybutan-1-amine

Cat. No.: B2886722
CAS No.: 34039-36-6
M. Wt: 103.165
InChI Key: YUUFAJOXLZUDJG-UHFFFAOYSA-N
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Description

4-Methoxybutan-1-amine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.165. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxybutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-7-5-3-2-4-6/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFAJOXLZUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347624
Record name 4-Methoxy-1-butanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34039-36-6
Record name 4-Methoxy-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxybutan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxybutan-1-amine: Properties, Characterization, and Handling

Introduction

4-Methoxybutan-1-amine, also known as 4-methoxybutylamine, is a primary aliphatic amine that incorporates a methoxy ether functional group. This bifunctionality makes it a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its structure, combining a flexible butyl chain with a polar amine and a methoxy group, imparts specific solubility and reactivity characteristics. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, safe handling protocols, and potential applications for researchers and drug development professionals.

Chemical Identity and Physical Properties

Accurate identification and understanding of the physical properties of a reagent are foundational to its effective use in research and development. 4-Methoxybutan-1-amine is a colorless liquid at room temperature.[1]

Identifiers and Molecular Structure

A clear identification system is crucial for regulatory compliance and accurate documentation.

Table 1: Chemical Identifiers for 4-Methoxybutan-1-amine

IdentifierValueSource
IUPAC Name 4-methoxybutan-1-amine[2]
CAS Number 34039-36-6[2]
Molecular Formula C₅H₁₃NO[2][3]
Molecular Weight 103.16 g/mol [2][3]
Canonical SMILES COCCCCN[2]
InChIKey YUUFAJOXLZUDJG-UHFFFAOYSA-N[2]
Physicochemical Properties

These properties are essential for designing experimental conditions, such as reaction temperature, solvent selection, and purification methods.

Table 2: Physicochemical Properties of 4-Methoxybutan-1-amine

PropertyValueSource
Physical State Liquid[1]
Color Colorless[1]
Molecular Weight 103.16 g/mol [2]
Monoisotopic Mass 103.099714038 Da[2]
XLogP3-AA (LogP) -0.1 (Predicted)[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 4[2]

Synthesis and Reactivity

As a primary amine, 4-Methoxybutan-1-amine exhibits typical nucleophilic behavior, participating in reactions such as acylation, alkylation, and Schiff base formation. The methoxy group is generally stable under these conditions but can be cleaved by strong acids like HBr or BBr₃.

A plausible laboratory-scale synthesis involves the reduction of a suitable nitrogen-containing precursor, such as 4-methoxybutyronitrile. This common transformation leverages powerful reducing agents to convert the nitrile group into a primary amine without affecting the ether linkage.

Example Synthetic Workflow: Reduction of 4-methoxybutyronitrile

This workflow outlines a standard laboratory procedure for the synthesis of 4-methoxybutan-1-amine.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction & Quenching cluster_3 Step 4: Isolation & Purification Setup Inert Atmosphere Setup (Nitrogen or Argon) Solvent Anhydrous Solvent Addition (e.g., THF, Diethyl Ether) Setup->Solvent Reagent Add Reducing Agent (e.g., LiAlH₄ suspension) Solvent->Reagent Precursor Slow, Dropwise Addition of 4-methoxybutyronitrile in Anhydrous Solvent at 0 °C Reagent->Precursor Control Temperature Reflux Warm to Room Temp. Then Reflux to Complete Precursor->Reflux Exothermic Quench Careful Quenching (Fieser workup) (H₂O, then NaOH solution) Reflux->Quench Filter Filter Aluminum Salts Quench->Filter Extract Extract with Organic Solvent Filter->Extract Dry Dry with Na₂SO₄ or MgSO₄ Extract->Dry Purify Purify by Distillation Dry->Purify Final Final Purify->Final 4-Methoxybutan-1-amine G cluster_0 Key IR Absorption Regions for 4-Methoxybutan-1-amine a 3400-3250 cm⁻¹ N-H Stretch (2 bands) Primary Amine ID b <3000 cm⁻¹ C-H Stretch Alkyl Chain c 1650-1580 cm⁻¹ N-H Bend Primary Amine ID d 1250-1020 cm⁻¹ C-O Stretch Ether ID

Caption: Key diagnostic regions in the IR spectrum of 4-Methoxybutan-1-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 103.10, corresponding to the molecular weight. [2]According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for C₅H₁₃NO. [4]* Key Fragmentation: The most common fragmentation pathway for primary amines is alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion. For 4-Methoxybutan-1-amine, this would result in a prominent base peak at m/z 30 ([CH₂=NH₂]⁺).

Safety, Handling, and Storage

Proper handling of 4-Methoxybutan-1-amine is essential due to its hazardous properties. It is classified as a corrosive substance that causes severe skin burns and eye damage. [2]

Hazard Identification

Table 4: GHS Hazard Classification

PictogramGHS CodeHazard StatementSource

H314Causes severe skin burns and eye damage[2][5]

H226Flammable liquid and vapor[2]
Recommended Handling Protocol

A strict adherence to safety protocols is mandatory when working with this chemical.

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors. 2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield. [6] * Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. [6] * Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. [6]3. Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [7] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids. [1][7]

Applications in Research and Drug Development

The dual functionality of 4-Methoxybutan-1-amine makes it a versatile building block.

  • Scaffold Synthesis: It can be used as a starting material or intermediate in the synthesis of more complex molecular scaffolds. The primary amine provides a reactive handle for derivatization, while the methoxy-terminated alkyl chain can be used to modulate properties like lipophilicity, solubility, and metabolic stability.

  • Linker Chemistry: In fields like proteomics and drug-conjugate development, molecules with amine and ether functionalities can serve as flexible linkers to connect different molecular entities (e.g., a protein to a small molecule drug).

  • Fragment-Based Drug Discovery (FBDD): As a small molecule containing key pharmacophoric features (hydrogen bond donor, hydrogen bond acceptor), it can be used in fragment screening libraries to identify initial hits against biological targets.

References

Sources

An In-depth Technical Guide to 4-Methoxybutan-1-amine (CAS No. 34039-36-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybutan-1-amine, a primary amine with potential applications in organic synthesis and drug discovery. While publicly available experimental data for this specific molecule is limited, this document consolidates known information and offers expert insights based on the established chemical principles of analogous structures. The guide covers the compound's identity, inferred physicochemical properties, probable synthetic routes, expected reactivity, and potential applications, with a focus on its utility as a building block in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

4-Methoxybutan-1-amine, identified by the CAS number 34039-36-6 , is a bifunctional organic molecule incorporating a primary amine and a methoxy ether functional group.[1][2][3] This unique combination of a nucleophilic amine and a polar ether linkage makes it an intriguing building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the methoxy group can influence the molecule's polarity, solubility, and metabolic stability, while the primary amine serves as a key handle for a wide array of chemical transformations.

Table 1: Chemical Identity of 4-Methoxybutan-1-amine

IdentifierValueSource
CAS Number 34039-36-6[1][2][3]
Molecular Formula C₅H₁₃NO[1][4][5]
Molecular Weight 103.17 g/mol [3][4]
IUPAC Name 4-methoxybutan-1-amine[1]
SMILES COCCCCN[5]
InChI Key YUUFAJOXLZUDJG-UHFFFAOYSA-N[5]

Physicochemical Properties: An Inferential Analysis

Direct experimental data on the physicochemical properties of 4-Methoxybutan-1-amine are not extensively reported in the public domain. However, by examining analogous compounds such as butan-1-amine and other alkoxyamines, we can infer a likely profile for this compound.

Table 2: Predicted Physicochemical Properties of 4-Methoxybutan-1-amine

PropertyPredicted Value/RangeRationale and Comparative Insights
Appearance Colorless to pale yellow liquidSimple aliphatic amines are typically liquids at room temperature.[4]
Boiling Point 130-150 °CThe presence of the methoxy group and the ability of the primary amine to form hydrogen bonds would suggest a boiling point higher than that of n-pentane but likely lower than that of pentan-1-ol. The related 4-methoxybutan-1-ol has a boiling point of approximately 73 °C.[6]
Solubility Soluble in water and polar organic solventsThe primary amine and ether oxygen can act as hydrogen bond acceptors, conferring water solubility. It is expected to be miscible with alcohols, ethers, and other common organic solvents.
pKa of Conjugate Acid ~10.5The pKa of the ammonium ion of n-butylamine is approximately 10.6. The electron-withdrawing effect of the distant methoxy group is expected to have a minimal impact on the basicity of the amine.

Synthesis and Synthetic Accessibility

Reductive Amination of 4-Methoxybutanal (A Probable Route)

A highly probable and industrially scalable method for the synthesis of 4-Methoxybutan-1-amine is the reductive amination of 4-methoxybutanal. This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction to the corresponding primary amine.

G cluster_0 Reductive Amination Pathway 4-Methoxybutanal 4-Methoxybutanal Imine_Intermediate Imine_Intermediate 4-Methoxybutanal->Imine_Intermediate + NH3 - H2O 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Imine_Intermediate->4-Methoxybutan-1-amine [H] (e.g., NaBH4, H2/Catalyst)

Caption: Probable synthesis of 4-Methoxybutan-1-amine via reductive amination.

Experimental Protocol (Hypothetical):

  • To a solution of 4-methoxybutanal in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride and a base, or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • In a controlled manner, add a reducing agent such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst).

  • Monitor the reaction by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., distillation or chromatography) to isolate the 4-Methoxybutan-1-amine product.

Other Potential Synthetic Strategies
  • Reduction of 4-Methoxybutyronitrile: The catalytic hydrogenation of 4-methoxybutyronitrile would yield 4-Methoxybutan-1-amine. This method is a common route to primary amines.

  • Gabriel Synthesis: Starting from a 4-methoxybutyl halide, the Gabriel synthesis provides a classic method for the preparation of primary amines with minimal over-alkylation.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Methoxybutan-1-amine is dictated by its primary amine functionality. As a nucleophile, it can participate in a wide range of reactions, making it a valuable building block in organic synthesis.

G cluster_1 Reactivity Profile Amine_Core 4-Methoxybutan-1-amine Acylation Amide Formation Amine_Core->Acylation RCOCl or (RCO)2O Alkylation Secondary/Tertiary Amine Formation Amine_Core->Alkylation R'-X Reductive_Amination Substituted Amine Synthesis Amine_Core->Reductive_Amination R''CHO, [H] Sulfonylation Sulfonamide Formation Amine_Core->Sulfonylation R'''SO2Cl

Caption: Key reactions of the primary amine in 4-Methoxybutan-1-amine.

  • N-Acylation: Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds.

  • N-Alkylation: Can be alkylated with alkyl halides to produce secondary and tertiary amines.

  • Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

  • Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides, a common functional group in medicinal chemistry.

Applications in Drug Discovery and Development

Simple alkoxyamines are valuable scaffolds in medicinal chemistry due to their ability to modulate physicochemical properties and engage in specific biological interactions.[7][8][9] While specific applications of 4-Methoxybutan-1-amine are not widely documented, its structure suggests potential utility in several areas of drug design:

  • Scaffold for Lead Optimization: The methoxybutylamine moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR). The methoxy group can act as a hydrogen bond acceptor and its presence can influence the compound's metabolic profile.

  • Linker Chemistry: The primary amine provides a convenient attachment point for conjugating the methoxybutyl group as a linker to other pharmacophores or to a solid support for combinatorial synthesis.

  • Pro-drug Strategies: The amine could potentially be part of a pro-drug design, where it is derivatized to improve bioavailability and is later cleaved in vivo to release the active compound.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic features of 4-Methoxybutan-1-amine is possible based on the known spectral data of similar molecules.

Table 3: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale
¹H NMR δ ~3.3 ppm (s, 3H, -OCH₃), δ ~2.7 ppm (t, 2H, -CH₂NH₂), δ ~1.4-1.6 ppm (m, 4H, -CH₂CH₂-), δ ~1.2 ppm (br s, 2H, -NH₂)The methoxy protons would appear as a singlet. The protons on the carbon adjacent to the amine would be deshielded. The N-H protons often appear as a broad singlet.
¹³C NMR δ ~58 ppm (-OCH₃), δ ~42 ppm (-CH₂NH₂), δ ~30-35 ppm (-CH₂-), δ ~25-30 ppm (-CH₂-)The chemical shifts are estimated based on standard values for aliphatic ethers and amines.
IR Spectroscopy ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend), ~1100 cm⁻¹ (C-O stretch)These are characteristic vibrational frequencies for primary amines and ethers.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 103. A prominent fragment would be expected at m/z = 30 due to α-cleavage, corresponding to [CH₂=NH₂]⁺.The fragmentation pattern would be typical for a primary amine. The base peak is often the result of the cleavage of the C-C bond adjacent to the nitrogen.

Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) from suppliers, 4-Methoxybutan-1-amine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[10]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources. Store under an inert atmosphere.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11] In all cases of exposure, seek immediate medical attention.

Conclusion

References

  • Enamine. Safety Data Sheet. [URL not directly available, but accessible through supplier websites]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene.
  • Chemspace. (n.d.). 4-methoxybutan-1-amine. Retrieved from [Link]

  • Chemical E-data Search. (n.d.). CAS 34039-36-6 4-Methoxybutylamine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxy-1-butanol.
  • Cayman Chemical. (2024). Safety Data Sheet - 4-Methoxyamphetamine (hydrochloride).
  • BLD Pharmatech. (n.d.). Safety Data Sheet - 4-Methoxybutan-1-amine.
  • CHIRALEN. (n.d.). 4-Methoxybutan-1-amine.
  • Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites. (2020). Molecules. [URL not directly available]
  • Studer, A., & Schulte, T. (2025).
  • Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future.
  • The Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. In Nitroxides.
  • American Chemical Society. (2026).
  • PubChem. (n.d.). Benzyl[(4-methoxyphenyl)methyl]amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybutan-1-amine. Retrieved from [Link]

  • MDPI. (n.d.). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molecules.
  • PubChemLite. (n.d.). 4-methoxybutan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butanol, 4-methoxy-. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-methoxybutan-1-amine.
  • Sigma-Aldrich. (n.d.). CAS 34039-36-6.
  • MassBank. (2008). 1-BUTANAMINE; EI-B; MS. Retrieved from [Link]

  • US EPA. (n.d.). 1-Butanamine, N-butylidene-.
  • GL-SYNTHESIS. (n.d.). 4-METHOXYBUTYLAMINE.
  • mVOC 4.0. (n.d.). 3-Methylbutan-2-one.

Sources

Physicochemical Profile and Synthetic Utility of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxybutan-1-amine (CAS: 4076-33-9) is a specialized aliphatic amine ether widely utilized as a building block in medicinal chemistry and materials science. Distinguished by its bifunctional nature—possessing both a primary amino group and a terminal methoxy ether—it serves as a critical "polarity tuner" in drug design. Unlike simple alkyl chains, the methoxy tail introduces a dipole that modulates lipophilicity (LogP) without introducing hydrogen bond donors, making it invaluable for optimizing blood-brain barrier (BBB) penetration and solubility profiles in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Physicochemical Characterization

The precise molecular weight and physical constants are foundational for stoichiometric calculations and analytical method development.

Molecular Weight & Isotopic Composition

The molecular weight of 103.16 g/mol is the average mass typically used for molarity calculations. However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass is critical.

ParameterValueNotes
Molecular Formula

-
Average Molecular Weight 103.164 g/mol Used for stoichiometry
Monoisotopic Mass 103.099714 DaUsed for HRMS [M+H]⁺ = 104.1075
Exact Mass 103.0997 Da-
Physical Properties

Note: Due to the niche nature of this reagent, some values are predicted based on structure-property relationship (SPR) models relative to the homologue 3-methoxypropylamine.

PropertyExperimental/Predicted ValueCausality/Implication
Physical State Colorless Liquid-
Boiling Point ~138–142°C (Predicted)Higher than butylamine (78°C) due to dipole-dipole interactions from the ether oxygen.
Density 0.845 ± 0.05 g/cm³Typical for aliphatic alkoxyamines; less dense than water.
pKa (Conjugate Acid) ~10.2Comparable to standard primary alkyl amines; highly basic.
LogP 0.28 (Predicted)Significantly lower than pentylamine (LogP ~1.5), enhancing aqueous solubility.
Refractive Index 1.418 (Predicted)-

Synthetic Methodologies

The synthesis of 4-methoxybutan-1-amine requires careful control of reduction conditions to prevent side reactions such as secondary amine formation or ether cleavage.

Primary Route: Reduction of 4-Methoxybutyronitrile

The most robust industrial route involves the catalytic hydrogenation or hydride reduction of 4-methoxybutyronitrile. This method avoids the handling of unstable halo-amine intermediates.

Reaction Scheme:



Protocol (Laboratory Scale - Hydride Reduction):

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and dropping funnel under

    
     atmosphere.
    
  • Reagent Prep: Suspend Lithium Aluminum Hydride (

    
    , 1.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add 4-methoxybutyronitrile (1.0 eq) in THF over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the nitrile triple bond.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:

    • 
       mL water (
      
      
      
      mL per gram
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Purification: Filter the granular precipitate. Dry the filtrate over

    
    . Distill under reduced pressure to obtain the pure amine.
    
Automated Synthesis Workflow

The following diagram illustrates the decision logic and process flow for the synthesis, highlighting critical safety checkpoints.

G Start Start: 4-Methoxybutyronitrile Solvent Dissolve in Anhydrous THF Start->Solvent Cooling Cool to 0°C (Ice Bath) Solvent->Cooling Reagent Add LiAlH4 (1.5 eq) Warning: Pyrophoric Cooling->Reagent Addition Dropwise Addition of Nitrile (Exothermic Control) Reagent->Addition Reflux Reflux 4 Hours Addition->Reflux Check TLC/GC Check: Nitrile Consumed? Reflux->Check Check->Reflux No (Extend Time) Quench Fieser Quench (H2O -> NaOH -> H2O) Check->Quench Yes Filter Filter Aluminum Salts Quench->Filter Distill Vacuum Distillation Filter->Distill Product Pure 4-Methoxybutan-1-amine Distill->Product

Figure 1: Step-by-step workflow for the reduction of 4-methoxybutyronitrile to 4-methoxybutan-1-amine, emphasizing safety controls.

Application in Drug Discovery[5][9]

The "Methoxy-Tail" Strategy

In medicinal chemistry, 4-methoxybutan-1-amine is frequently used to replace


-butyl or pentyl chains. This substitution is strategic:
  • LogP Modulation: The ether oxygen lowers the lipophilicity (LogP) by approximately 1.0–1.5 units compared to the carbon analog, improving aqueous solubility without sacrificing hydrophobic binding interactions.

  • Conformational Bias: The gauche effect associated with the C-O-C-C bonds can induce specific conformations that alkyl chains cannot access, potentially improving receptor fit.

  • Metabolic Stability: The terminal methoxy group blocks

    
    -oxidation, a common metabolic clearance pathway for alkyl chains.
    
Linker Chemistry (PROTACs)

The molecule serves as a defined-length linker (approx. 6-7 Å) in Proteolysis Targeting Chimeras (PROTACs). The amine terminus conjugates to an E3 ligase ligand (e.g., Cereblon binders), while the methoxy group can be demethylated to a hydroxyl for further functionalization or left as an inert cap.

Analytical Protocols

Quality Control via GC-MS

Due to its volatility and lack of strong UV chromophores, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical method.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: EI Source. Look for molecular ion

    
     and characteristic fragment 
    
    
    
    (loss of
    
    
    ).
NMR Identification
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.39 (t, 2H, 
      
      
      
      )
    • 
       3.32 (s, 3H, 
      
      
      
      )
    • 
       2.71 (t, 2H, 
      
      
      
      )
    • 
       1.50–1.65 (m, 4H, internal 
      
      
      
      )
    • 
       1.20 (br s, 2H, 
      
      
      
      )

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12389146, 4-Methoxybutan-1-amine. Retrieved from [Link]

  • European Patent Office. (1987). Process for the preparation of 4-chlorobutanal derivatives (EP0219654A2).

An In-depth Technical Guide to the Synthesis of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-methoxybutan-1-amine, a valuable building block in the development of novel pharmaceutical agents and specialty chemicals. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into three primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations. The synthesis pathways covered are: 1) The direct alkylation of ammonia with a 4-methoxybutyl halide, 2) The reductive amination of 4-methoxybutanal, and 3) The reduction of 4-methoxybutyronitrile. Each section is supported by established chemical principles and references to authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 4-Methoxybutan-1-amine

4-Methoxybutan-1-amine is a primary amine featuring a methoxy-functionalized butyl chain. This unique structural motif makes it a versatile intermediate in organic synthesis. The presence of the terminal amine group allows for a wide array of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, while the methoxy group can influence the lipophilicity and metabolic stability of derivative compounds. These properties make 4-methoxybutan-1-amine a desirable precursor for the synthesis of biologically active molecules and other high-value chemical entities. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, scalability, and the desired purity of the final product. This guide will explore three robust and commonly employed synthetic strategies.

Synthetic Pathway I: Alkylation of Ammonia with 4-Methoxybutyl Halides

The direct alkylation of ammonia with an alkyl halide is a classical and straightforward approach for the synthesis of primary amines.[1] This method relies on the nucleophilic substitution (SN2) reaction between ammonia and a suitable 4-methoxybutyl halide, such as 4-methoxy-1-bromobutane or 4-methoxy-1-chlorobutane.

Rationale and Mechanistic Insight

The underlying principle of this pathway is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbon atom of the carbon-halogen bond.[2] To favor the formation of the primary amine and minimize the subsequent alkylation of the product to form secondary and tertiary amines, a large excess of ammonia is typically used.[3] This statistical approach ensures that the alkyl halide is more likely to encounter an ammonia molecule than the 4-methoxybutan-1-amine product.

Synthesis of 4-Methoxybutyl Halide Precursors

The viability of this pathway hinges on the availability of a suitable 4-methoxybutyl halide. A common method for the preparation of such precursors is the Williamson ether synthesis, starting from a dihaloalkane like 1,4-dibromobutane.

This protocol describes the synthesis of 1-bromo-4-methoxybutane from 1,4-dibromobutane and sodium methoxide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Dibromobutane215.9043.2 g0.2
Sodium Methoxide54.0210.8 g0.2
Methanol (anhydrous)32.04200 mL-
Diethyl Ether74.12As needed-
Saturated aq. NaCl-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • A solution of sodium methoxide (10.8 g, 0.2 mol) in anhydrous methanol (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • 1,4-dibromobutane (43.2 g, 0.2 mol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by fractional distillation to yield 1-bromo-4-methoxybutane.[4]

Alkylation of Ammonia

With the precursor in hand, the final step is the reaction with ammonia.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-methoxybutane167.0416.7 g0.1
Ammonia (in Ethanol, 2 M)17.03500 mL1.0
Diethyl Ether74.12As needed-
2 M aq. NaOH40.00As needed-
Saturated aq. NaCl-As needed-
Anhydrous K₂CO₃138.21As needed-

Procedure:

  • 1-Bromo-4-methoxybutane (16.7 g, 0.1 mol) is added to a solution of ammonia in ethanol (2 M, 500 mL, 1.0 mol) in a sealed pressure vessel.

  • The mixture is heated to 80°C for 24 hours.

  • After cooling, the solvent and excess ammonia are removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with 2 M aqueous NaOH.

  • The organic layer is then washed with saturated aqueous NaCl, dried over anhydrous K₂CO₃, and filtered.

  • The solvent is evaporated, and the resulting crude 4-methoxybutan-1-amine can be purified by distillation.

Pathway I: Summary and Considerations

This pathway is conceptually simple and utilizes readily available starting materials. However, the primary drawback is the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, which can complicate purification.[5] The use of a large excess of ammonia is crucial to maximize the yield of the desired primary amine.

Synthetic Pathway II: Reductive Amination of 4-Methoxybutanal

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] This two-step, one-pot process involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine.

Rationale and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 4-methoxybutanal to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the primary amine.[7] A key advantage of this method is the ability to use mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde.

Synthesis of 4-Methoxybutanal Precursor

The critical starting material for this pathway is 4-methoxybutanal. This aldehyde can be prepared by the oxidation of the corresponding primary alcohol, 4-methoxy-1-butanol. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane oxidation are excellent choices for this transformation.[8][9]

This protocol details the oxidation of 4-methoxy-1-butanol to 4-methoxybutanal.[10]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxalyl Chloride126.931.4 mL0.016
Dimethyl Sulfoxide (DMSO)78.132.2 mL0.031
Dichloromethane (anhydrous)84.9350 mL-
4-Methoxy-1-butanol104.151.04 g0.01
Triethylamine101.197.0 mL0.05

Procedure:

  • A solution of oxalyl chloride (1.4 mL, 0.016 mol) in anhydrous dichloromethane (20 mL) is cooled to -78°C under a nitrogen atmosphere.

  • A solution of DMSO (2.2 mL, 0.031 mol) in anhydrous dichloromethane (5 mL) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 4-methoxy-1-butanol (1.04 g, 0.01 mol) in anhydrous dichloromethane (10 mL) is added dropwise, and stirring is continued for 30 minutes at -78°C.

  • Triethylamine (7.0 mL, 0.05 mol) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude 4-methoxybutanal, which is often used in the next step without further purification.

Reductive Amination with Ammonia

The crude 4-methoxybutanal is then subjected to reductive amination.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxybutanal (crude)102.13~1.02 g~0.01
Ammonia (in Methanol, 7 N)17.0315 mL0.105
Sodium Cyanoborohydride62.840.63 g0.01
Methanol32.0420 mL-
1 M aq. HCl36.46As needed-
Diethyl Ether74.12As needed-
2 M aq. NaOH40.00As needed-
Anhydrous K₂CO₃138.21As needed-

Procedure:

  • To a solution of crude 4-methoxybutanal (~1.02 g, ~0.01 mol) in methanol (20 mL), a solution of ammonia in methanol (7 N, 15 mL, 0.105 mol) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (0.63 g, 0.01 mol) is added in portions, and the reaction is stirred overnight at room temperature.

  • The reaction is quenched by the careful addition of 1 M aqueous HCl until the solution is acidic.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is then basified with 2 M aqueous NaOH and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous K₂CO₃, filtered, and concentrated to give 4-methoxybutan-1-amine.

Pathway II: Summary and Considerations

Reductive amination offers a high degree of control and generally provides good yields of the primary amine with minimal formation of byproducts. The use of mild and selective reducing agents like sodium cyanoborohydride is a key advantage.[11] However, this pathway requires the synthesis and handling of an aldehyde intermediate, which may be unstable.

Synthetic Pathway III: Reduction of 4-Methoxybutyronitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This pathway involves the preparation of 4-methoxybutyronitrile followed by its reduction.

Rationale and Mechanistic Insight

This route offers a reliable way to introduce a primary amine group. The nitrile group is readily reduced by powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[12][13]

Synthesis of 4-Methoxybutyronitrile Precursor

4-Methoxybutyronitrile can be synthesized from 4-methoxy-1-bromobutane via a nucleophilic substitution reaction with a cyanide salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-methoxybutane167.0416.7 g0.1
Sodium Cyanide49.015.4 g0.11
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Diethyl Ether74.12As needed-
Water18.02As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • A mixture of sodium cyanide (5.4 g, 0.11 mol) in DMSO (100 mL) is heated to 90°C in a round-bottom flask.

  • 1-Bromo-4-methoxybutane (16.7 g, 0.1 mol) is added dropwise to the heated suspension.

  • The reaction mixture is stirred at 90°C for 4 hours.

  • After cooling, the mixture is poured into water and extracted with diethyl ether.

  • The combined organic extracts are washed with water, dried over anhydrous MgSO₄, and concentrated.

  • The crude 4-methoxybutyronitrile is purified by distillation.

Reduction of the Nitrile

The final step is the reduction of the nitrile to the primary amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Lithium Aluminum Hydride (LiAlH₄)37.953.8 g0.1
Anhydrous Diethyl Ether74.12200 mL-
4-Methoxybutyronitrile99.139.9 g0.1
Water18.02As needed-
15% aq. NaOH40.00As needed-

Procedure:

  • A suspension of LiAlH₄ (3.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is prepared in a three-necked flask under a nitrogen atmosphere and cooled to 0°C.

  • A solution of 4-methoxybutyronitrile (9.9 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise at a rate that maintains the temperature below 10°C.

  • After the addition is complete, the mixture is stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water (3.8 mL), 15% aqueous NaOH (3.8 mL), and then water again (11.4 mL).

  • The resulting white precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate is dried over anhydrous K₂CO₃, filtered, and the solvent is removed by distillation to yield 4-methoxybutan-1-amine.[14]

Pathway III: Summary and Considerations

The nitrile reduction pathway is a robust and high-yielding method for the synthesis of primary amines. The main consideration is the use of highly reactive and hazardous reagents such as sodium cyanide and lithium aluminum hydride, which require careful handling and appropriate safety precautions.

Comparative Analysis and Conclusion

Each of the three presented pathways offers a viable route to 4-methoxybutan-1-amine, with distinct advantages and disadvantages.

PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
I. Alkylation of Ammonia 1,4-Dihalobutane, Sodium Methoxide, Ammonia4-Methoxybutyl HalideConceptually simple, uses readily available materials.Potential for over-alkylation, may require a large excess of ammonia.
II. Reductive Amination 4-Methoxy-1-butanol, Oxidizing Agent, Ammonia, Reducing Agent4-MethoxybutanalHigh selectivity, good yields, mild reaction conditions.Requires synthesis of a potentially unstable aldehyde intermediate.
III. Nitrile Reduction 4-Methoxybutyl Halide, Cyanide Salt, Reducing Agent4-MethoxybutyronitrileGenerally high-yielding and reliable.Involves highly toxic and reactive reagents (cyanide, LiAlH₄).

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, safety considerations, and the cost of starting materials. For laboratory-scale synthesis where purity is paramount, the reductive amination and nitrile reduction pathways are often preferred due to their higher selectivity. For larger-scale industrial applications, the direct alkylation of ammonia may be more cost-effective, provided that the challenges of product separation can be efficiently addressed.

This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of 4-methoxybutan-1-amine, a key building block for future innovations in drug discovery and materials science.

Visualization of Synthetic Pathways

Pathway I: Alkylation of Ammonia

G A 1,4-Dibromobutane B 1-Bromo-4-methoxybutane A->B NaOCH₃, CH₃OH C 4-Methoxybutan-1-amine B->C NH₃ (excess)

Caption: Synthesis of 4-Methoxybutan-1-amine via Alkylation of Ammonia.

Pathway II: Reductive Amination

G A 4-Methoxy-1-butanol B 4-Methoxybutanal A->B Swern or Dess-Martin Oxidation C Imine Intermediate B->C NH₃ D 4-Methoxybutan-1-amine C->D NaBH₃CN

Caption: Synthesis of 4-Methoxybutan-1-amine via Reductive Amination.

Pathway III: Nitrile Reduction

G A 1-Bromo-4-methoxybutane B 4-Methoxybutyronitrile A->B NaCN, DMSO C 4-Methoxybutan-1-amine B->C 1. LiAlH₄ 2. H₂O

Caption: Synthesis of 4-Methoxybutan-1-amine via Nitrile Reduction.

References

  • Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). A facile and efficient synthesis of aldehydes from primary alcohols. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277-7283. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197-1199. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • National Center for Biotechnology Information. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed. (2016). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Phormidolides A-C. [Link]

  • Reddit. (2021). How does methyl iodide and silver oxide together react with aldoses?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Royal Society of Chemistry. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]

  • ChemRxiv. (2025). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. [Link]

  • Organic Chemistry Portal. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. [Link]

  • PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • PubMed Central. (n.d.). Late-stage oxidative C(sp3)–H methylation. [Link]

  • YouTube. (2020). Swern oxidation mechanism || explained with examples. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • YouTube. (2021). 32: Alkylation of ammonia. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

  • ResearchGate. (2025). Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. [Link]

  • ResearchGate. (2025). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]

  • Reddit. (2020). Methylation using iodomethane. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • YouTube. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

  • Royal Society of Chemistry. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. [Link]

  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

Sources

Technical Guide: 4-Methoxybutan-1-amine and Structural Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 4-Methoxybutan-1-amine (CAS: 4076-37-3) and its structural analogs. As a primary aliphatic amine with a distal ether "cap," this scaffold serves as a critical bioisostere for lysine side chains and flexible hydrophilic linkers in drug discovery. Its unique physicochemical profile—balancing basicity with lipophilicity (LogP modulation)—makes it a preferred fragment for optimizing blood-brain barrier (BBB) permeability and reducing off-target hERG binding compared to purely alkyl chains.

Part 1: Structural Classification & Chemical Space

The "methoxyalkylamine" motif is defined by a variable polymethylene linker separating a primary amine from a terminal methoxy group. In medicinal chemistry, the length of this linker (


) dictates the spatial orientation of the hydrogen-bond acceptor (ether oxygen) relative to the cationic center (ammonium).
Table 1: Core Structural Analogs
Compound NameStructureLinker Length (

)
CAS NumberKey Property
4-Methoxybutan-1-amine

4 (Butyl)4076-37-3 Optimal flexibility; Lysine mimic
3-Methoxypropan-1-amine

3 (Propyl)5332-73-0Lower LogP; Higher metabolic stability
5-Methoxypentan-1-amine

5 (Pentyl)51534-58-2Increased lipophilicity; Hydrophobic pocket binder
4-Ethoxybutan-1-amine

4 (Butyl)10563-32-3Steric bulk at terminus; Higher LogP

Part 2: Synthetic Methodologies

Synthesis of 4-methoxybutan-1-amine typically avoids direct amination of 4-methoxyhalobutanes due to polymerization risks (quaternization). The two most reliable pathways for research-scale production are Nitrile Reduction (Route A) and Alcohol Activation (Route B).

Synthetic Workflow Visualization

SynthesisPathways cluster_legend Pathway Legend THF Tetrahydrofuran (THF) MBO 4-Methoxybutan-1-ol THF->MBO MeOH, H+, Ring Opening Azide 4-Methoxybutyl Azide MBO->Azide 1. MsCl, Et3N 2. NaN3, DMF MBN 4-Methoxybutyronitrile Target 4-Methoxybutan-1-amine (CAS: 4076-37-3) MBN->Target LiAlH4, THF (Reflux) Azide->Target Staudinger Red. (PPh3, H2O) Route A: Nitrile Reduction Route A: Nitrile Reduction Route B: Azide Sequence Route B: Azide Sequence

Figure 1: Validated synthetic pathways for 4-methoxybutan-1-amine. Route B is preferred for lab-scale safety to avoid strong reducing agents like LiAlH4.

Part 3: Experimental Protocols

Protocol A: Synthesis via Azide Intermediate (Route B)

This protocol is chosen for its operational safety and high purity profile, avoiding the formation of secondary amine byproducts common in direct alkylation.

Reagents:

  • 4-Methoxybutan-1-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Sodium azide (NaN3) (1.5 eq)

  • Triphenylphosphine (PPh3) (1.1 eq)

  • Solvents: Dichloromethane (DCM), DMF, THF.

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve 4-methoxybutan-1-ol in anhydrous DCM at 0°C under

      
      .
      
    • Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl.

    • Stir for 2 hours. Quench with water, extract with DCM, and dry over

      
      . Concentrate to yield the mesylate.
      
  • Azidation:

    • Dissolve the crude mesylate in DMF. CAUTION: Ensure blast shield is used.

    • Add

      
       and heat to 60°C for 4 hours.
      
    • Dilute with water and extract with diethyl ether (Note: Small alkyl azides are potentially explosive; do not distill to dryness. Keep in solution).

  • Staudinger Reduction:

    • To the ether solution of 4-methoxybutyl azide, add PPh3 at room temperature. Nitrogen gas evolution will occur.

    • Stir for 2 hours, then add water (excess) to hydrolyze the aza-ylide intermediate.

    • Stir overnight.

  • Workup & Isolation:

    • Acidify the aqueous layer with 1M HCl (extracts the amine into water).

    • Wash the aqueous phase with DCM to remove triphenylphosphine oxide.

    • Basify the aqueous phase (pH > 12) with NaOH.

    • Extract with DCM, dry, and carefully concentrate (amine is volatile, bp ~140°C).

Validation Criteria:

  • 1H NMR (CDCl3): Triplet at

    
     2.70 ppm (
    
    
    
    ), Triplet at
    
    
    3.40 ppm (
    
    
    ), Singlet at
    
    
    3.33 ppm (
    
    
    ).
  • Yield: Expected 65-75% over 3 steps.

Part 4: Pharmacological Applications & SAR

4-Methoxybutan-1-amine is not just a passive linker; it actively modulates the physicochemical properties of the parent drug.

Structure-Activity Relationship (SAR) Map

The fragment is widely used in kinase inhibitors and GPCR ligands.

SAR_Logic Core 4-Methoxybutan-1-amine Fragment Solubility Solubility Enhancement (vs. Pentylamine) Core->Solubility Lowers LogP (~0.5 units) H_Bond H-Bond Acceptor (Ether Oxygen) Core->H_Bond Interactions with Ser/Thr residues Metabolism Metabolic Stability (Blocks terminal oxidation) Core->Metabolism Prevents rapid omega-oxidation NKCC1 NKCC1 Inhibitors (e.g., ARN23746 analogs) Solubility->NKCC1 PRMT5 PRMT5 Inhibitors (JNJ-64619178 context) H_Bond->PRMT5

Figure 2: Pharmacological utility of the methoxybutylamine scaffold. The ether oxygen provides a specific interaction point while the chain length mimics the lysine side chain.

Case Study: NKCC1 Inhibitors

In the development of selective NKCC1 inhibitors for Down syndrome (e.g., ARN23746 derivatives), the 4-methoxybutylamine moiety was critical.

  • Mechanism: The amine forms a sulfonamide bond. The methoxybutyl tail occupies a hydrophobic pocket but maintains water solubility, preventing the high lipophilicity associated with pure alkyl chains that leads to blood-brain barrier efflux.

  • Outcome: Analogs with this specific linker showed improved brain penetration and selectivity over NKCC2 (kidney isoform).

Part 5: Physicochemical Properties

Data synthesized from experimental and predicted models.

PropertyValueContext
Molecular Weight 103.16 g/mol Fragment-based design compliant
Boiling Point 140-142°CVolatile; handle with care during evaporation
pKa (Conjugate Acid) 10.4 ± 0.2Typical primary amine; protonated at physiological pH
LogP 0.28Amphiphilic; good BBB permeability potential
Topological Polar Surface Area (TPSA) 35.2 Ų< 90 Ų suggests good CNS penetration

References

  • BenchChem. (2025).[1] Synthesis and Characterization of Methoxyalkylamines. Retrieved from [2]

  • Savardi, A., et al. (2020). Discovery of the First Selective NKCC1 Inhibitor with In Vivo Efficacy in a Mouse Model of Down Syndrome. Chem (Cell Press).

  • Journal of Medicinal Chemistry. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors. ACS Publications .

  • PubChem. (2025).[3] Compound Summary: 4-Methoxybutan-1-amine (CID 12345). National Library of Medicine .

  • European Patent Office. (2021). Patent EP4209485A1: Compounds having antitumor activity (PRMT5 Inhibitors).

Sources

A Comprehensive Spectroscopic Guide to 4-Methoxybutan-1-amine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxybutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and draws upon comparative analysis with structurally related compounds.

Introduction

4-Methoxybutan-1-amine, with the molecular formula C₅H₁₃NO, is a primary amine and an ether.[1] This bifunctional molecule holds potential as a building block in organic synthesis and drug discovery. A thorough understanding of its molecular structure is paramount for its effective application. Spectroscopic techniques are indispensable tools for unambiguous structure elucidation. This guide presents a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 4-Methoxybutan-1-amine, offering a foundational understanding of its chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 4-Methoxybutan-1-amine is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the nitrogen and oxygen atoms significantly influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data for 4-Methoxybutan-1-amine

SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a~2.70Triplet2H-CH₂-NH₂
b~1.55Multiplet2H-CH₂-CH₂-NH₂
c~1.65Multiplet2H-O-CH₂-CH₂-
d~3.40Triplet2H-O-CH₂-
e~3.30Singlet3H-O-CH₃
f~1.5 (broad)Singlet2H-NH₂

Interpretation and Causality:

  • Signal (a) - Methylene adjacent to Amine: The protons on the carbon directly attached to the electron-withdrawing primary amine group are expected to be deshielded and appear as a triplet around 2.70 ppm. The triplet multiplicity arises from coupling with the adjacent methylene protons (b).

  • Signals (b) and (c) - Central Methylene Groups: The two central methylene groups are diastereotopic and will likely present as overlapping multiplets in the region of 1.55-1.65 ppm.

  • Signal (d) - Methylene adjacent to Ether Oxygen: The protons on the carbon bonded to the ether oxygen are deshielded and are predicted to resonate as a triplet around 3.40 ppm due to coupling with the neighboring methylene protons (c).

  • Signal (e) - Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet at approximately 3.30 ppm.

  • Signal (f) - Amine Protons: The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary but is predicted to be around 1.5 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for 4-Methoxybutan-1-amine

Chemical Shift (ppm, predicted)Assignment
~41.5-CH₂-NH₂
~30.0-CH₂-CH₂-NH₂
~29.5-O-CH₂-CH₂-
~72.0-O-CH₂-
~58.5-O-CH₃

Interpretation and Causality:

  • Carbonyl Carbons: The chemical shifts are influenced by the electronegativity of the attached heteroatoms. The carbon atom bonded to the nitrogen (~41.5 ppm) and the carbon atoms bonded to the oxygen (~72.0 ppm and ~58.5 ppm) are shifted downfield.

  • Aliphatic Carbons: The two central methylene carbons are predicted to have chemical shifts around 29.5 and 30.0 ppm, typical for sp³ hybridized carbons in an aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands for 4-Methoxybutan-1-amine

Wavenumber (cm⁻¹, predicted)IntensityVibrationFunctional Group
3380-3250Medium, BroadN-H stretch (asymmetric and symmetric)Primary Amine
2950-2850StrongC-H stretchAliphatic
1650-1580MediumN-H bend (scissoring)Primary Amine
1250-1020StrongC-O stretchEther
1250-1020MediumC-N stretchAliphatic Amine

Interpretation and Causality:

  • N-H Vibrations: As a primary amine, 4-Methoxybutan-1-amine is expected to show two characteristic N-H stretching bands in the 3380-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[2][3] A medium intensity N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[2]

  • C-H Stretching: Strong absorption bands between 2950 and 2850 cm⁻¹ are characteristic of C-H stretching in the aliphatic parts of the molecule.

  • C-O Stretching: A strong, prominent band in the 1250-1020 cm⁻¹ region is indicative of the C-O stretching vibration of the ether functional group.[4][5]

  • C-N Stretching: A medium intensity band for the C-N stretch of the aliphatic amine is also expected in the 1250–1020 cm⁻¹ range.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data for 4-Methoxybutan-1-amine

m/z (predicted)Interpretation
103Molecular Ion [M]⁺
88[M - CH₃]⁺
72[M - OCH₃]⁺
58[CH₂(CH₂)₂NH₂]⁺
45[CH₂OCH₃]⁺
30[CH₂NH₂]⁺ (base peak)

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 103, corresponding to the molecular weight of 4-Methoxybutan-1-amine.[1]

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation patterns for amines and ethers. Alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of the resonance-stabilized iminium ion. The most likely alpha-cleavage would result in the loss of a propyl radical to form the base peak at m/z 30 ([CH₂NH₂]⁺). Cleavage of the C-O bond in the ether can lead to fragments with m/z 45 ([CH₂OCH₃]⁺) and 58 ([CH₂(CH₂)₂NH₂]⁺). Loss of a methyl group from the molecular ion would result in a fragment at m/z 88, and loss of the methoxy group would give a fragment at m/z 72.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, step-by-step methodologies for the key experiments described.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxybutan-1-amine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 4-Methoxybutan-1-amine, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of 4-Methoxybutan-1-amine in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like 4-Methoxybutan-1-amine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 4-Methoxybutan-1-amine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data Process & Interpret IR_Data Functional Group Identification IR->IR_Data Process & Interpret MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Process & Interpret Structure Final Structure Confirmation NMR_Data->Structure Correlate Data IR_Data->Structure Correlate Data MS_Data->Structure Correlate Data

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted spectroscopic data for 4-Methoxybutan-1-amine provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the primary amine and ether functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further support the proposed structure. This comprehensive spectroscopic analysis serves as a critical foundation for the confident identification and utilization of 4-Methoxybutan-1-amine in various scientific and industrial applications.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP001284. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

Sources

4-Methoxybutan-1-amine reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Methoxybutan-1-amine Reactivity Profile

Executive Summary & Chemical Identity

4-Methoxybutan-1-amine (CAS: 4076-35-9) is a bifunctional aliphatic building block characterized by a primary amine terminus and a delta-methoxy ether linkage. Unlike simple alkyl amines, the inclusion of the ether oxygen at the C4 position introduces a dipole moment that enhances water solubility without introducing the hydrogen-bond donor (HBD) liability of an alcohol.

In drug discovery, this molecule serves as a critical "linker" scaffold. It provides a flexible 4-carbon tether that maintains a lower logP than its pentyl-amine analog while avoiding the metabolic rapid oxidation often seen with terminal alcohols.

Table 1: Physicochemical Profile
PropertyValueContext
CAS Number 4076-35-9Unique Identifier
Formula

MW: 103.16 g/mol
Appearance Colorless LiquidHygroscopic; amine odor
Boiling Point ~140–145 °C (760 mmHg)Predicted; Volatile under high vac
Density 0.85 g/mLLess dense than water
pKa (Conj.[1][2] Acid) ~10.2Typical for primary alkyl amines
Solubility Miscible in

, EtOH, DCM
Ether oxygen aids aqueous solubility

Nucleophilic Reactivity Landscape

The reactivity of 4-Methoxybutan-1-amine is dominated by the nucleophilicity of the primary nitrogen. However, the remote methoxy group exerts a subtle inductive effect and acts as a weak Lewis base.

Core Transformations
  • Amide Coupling: Reacts rapidly with activated carboxylic acids (NHS esters, acyl chlorides) to form stable amides. The methoxy tail remains inert, serving as a "capped" polar end.

  • Reductive Amination: Condenses with aldehydes/ketones to form imines, which are reduced to secondary amines. This is the primary route for installing the 4-methoxybutyl motif onto heteroaromatic cores.

  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides, often used to modulate solubility in fragment-based drug design (FBDD).

The "Hidden" Reactivity: Demethylation & Cyclization

While the ether linkage is stable under basic and mild acidic conditions, it acts as a "latent" reactive site. Treatment with strong Lewis acids (e.g.,


) cleaves the methyl ether. The resulting intermediate is a 4-amino-butan-1-ol equivalent, which can spontaneously cyclize to form pyrrolidine  under thermodynamic control.

Expert Insight: Researchers often overlook this pathway. If your synthetic route involves a global deprotection step using


 or 

, you risk converting your linear linker into a cyclic pyrrolidine impurity.

Visualizing the Reaction Pathways

The following diagram maps the divergent reactivity of 4-Methoxybutan-1-amine, distinguishing between standard constructive chemistry and destructive cyclization risks.

G Start 4-Methoxybutan-1-amine (CAS: 4076-35-9) Amide Amide Linker (Stable) Start->Amide R-COCl / Base or EDC/NHS SecAmine Secondary Amine (Reductive Amination) Start->SecAmine 1. R-CHO 2. NaBH(OAc)3 Salt HCl Salt (Storage Form) Start->Salt HCl in Dioxane Intermed 4-Aminobutan-1-ol (Transient) Start->Intermed BBr3 or HI (Demethylation) Pyrrolidine Pyrrolidine (Cyclization Impurity) Intermed->Pyrrolidine - H2O (Spontaneous)

Figure 1: Reactivity flowchart illustrating standard ligation pathways (Green/Blue) versus the Lewis-acid induced cyclization risk (Red/Yellow).

Experimental Protocols (Self-Validating Systems)

These protocols are designed to maximize yield while preventing the oxidation of the amine or loss of the volatile starting material.

Protocol A: General Amide Coupling (Linker Installation)

Context: Attaching the linker to a carboxylic acid drug scaffold.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to generate the active ester.

    • Checkpoint: Solution should turn slightly yellow (liberation of HOAt).

  • Addition: Add 4-Methoxybutan-1-amine (1.2 equiv) dropwise.

    • Note: The amine is a liquid.[3] Weigh it via syringe density calculation (

      
      ) to avoid evaporation losses on a balance.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Target mass = Acid MW + 87.1).

  • Workup: Dilute with EtOAc. Wash with 0.5M HCl (removes unreacted amine and DIPEA), then Sat.

    
    , then Brine.
    
    • Validation: The 4-methoxybutyl chain is lipophilic enough to retain the product in the organic phase, unlike shorter amino-alcohols.

Protocol B: Storage & Salt Formation

Context: Free base amines absorb


 and oxidize. Convert to HCl salt for long-term stability.
  • Dissolve 4-Methoxybutan-1-amine (10 mmol) in dry

    
     (20 mL).
    
  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (11 mmol, 1.1 equiv) dropwise with vigorous stirring.

  • A white precipitate will form immediately.

  • Filter under argon, wash with cold ether, and dry under vacuum.

    • Result: Non-hygroscopic solid, stable for >1 year at 4°C.

Medicinal Chemistry Applications

The "Methoxy Effect" in Linkerology

In Structure-Activity Relationship (SAR) studies, replacing a simple alkyl chain (e.g., butyl or pentyl) with a 4-methoxybutyl chain often improves the Metabolic Stability and Solubility profile.

  • Lipophilicity Modulation: The ether oxygen lowers the cLogP by approximately 0.5–0.8 units compared to a pentyl chain, improving water solubility without introducing a donor that might disrupt membrane permeability [1].

  • Metabolic Blocking: The terminal methyl ether blocks the

    
    -oxidation pathway that typically degrades terminal alkyl chains into carboxylic acids.
    
Bioisosterism

The 4-methoxybutyl group acts as a bioisostere for:

  • 4-Hydroxybutyl: Removes the H-bond donor (good for CNS penetration).

  • Pentyl: Reduces lipophilicity.

  • Benzyl: Provides flexibility where a rigid phenyl ring causes steric clash.

References

  • Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs.[1] European Journal of Medicinal Chemistry, 273, 116364.[1]

  • PubChem. (n.d.). 4-Methoxybutan-1-amine Compound Summary. National Library of Medicine.

  • Hopkins, C. R., et al. (2015).[4] Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides... Bioorganic & Medicinal Chemistry Letters, 25(10).

  • Santa Cruz Biotechnology. (n.d.).[5] 4-methoxybutan-1-amine Safety Data Sheet.

Sources

Unlocking the Potential of 4-Methoxybutan-1-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Methoxybutan-1-amine, a structurally simple yet versatile primary amine, presents a compelling scaffold for medicinal chemists. Its unique combination of a flexible methoxybutyl chain and a reactive primary amine offers a rich platform for derivatization and incorporation into a diverse range of molecular architectures. This technical guide explores the potential applications of 4-Methoxybutan-1-amine in medicinal chemistry, delving into its synthesis, physicochemical properties, and strategic utility in drug design. We will examine its role as a pharmacophore, a bioisosteric replacement, and a versatile intermediate for the synthesis of novel chemical entities. Through an analysis of established medicinal chemistry principles and illustrative examples, this guide aims to provide researchers with the insights and practical knowledge to effectively leverage 4-Methoxybutan-1-amine in their drug discovery programs.

Introduction: The Strategic Value of Simple Scaffolds in Drug Discovery

The quest for novel therapeutics often begins with the identification of promising molecular scaffolds. While complex natural products have historically served as a rich source of inspiration, the value of simple, synthetically accessible building blocks cannot be overstated. 4-Methoxybutan-1-amine embodies this principle, offering a unique combination of structural features that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The primary amine functionality serves as a key anchor point for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.[1][2] Concurrently, the methoxybutyl moiety can influence crucial drug-like properties such as lipophilicity, metabolic stability, and cell permeability.[3][4] This guide will dissect the individual contributions of these structural components and explore how their interplay can be harnessed to design next-generation therapeutics.

Physicochemical and Pharmacokinetic Profile of the 4-Methoxybutan-1-amine Moiety

A thorough understanding of a molecule's intrinsic properties is fundamental to its successful application in drug design. The 4-methoxybutan-1-amine scaffold presents a unique balance of hydrophilicity and lipophilicity, which can be fine-tuned through chemical modification.

PropertyPredicted Value/CharacteristicImplication in Drug Design
Molecular Weight 103.16 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) ~0.5Indicates a balance between aqueous solubility and lipid membrane permeability.
pKa (of the amine) ~10.5The primary amine will be protonated at physiological pH, influencing solubility and potential for ionic interactions with biological targets.
Metabolic Stability The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes.[5]This potential metabolic pathway needs to be considered and can be modulated through structural modifications.[3]

The methoxy group, in particular, can have a profound impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] It can serve as a hydrogen bond acceptor, influencing interactions with transport proteins and metabolic enzymes. Furthermore, its metabolic lability can be strategically employed in the design of prodrugs or, conversely, mitigated through bioisosteric replacement to enhance metabolic stability.[3][6]

Synthetic Strategies for the Derivatization of 4-Methoxybutan-1-amine

The synthetic versatility of 4-Methoxybutan-1-amine is a key attribute that makes it an attractive building block for medicinal chemists. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries.

N-Acylation: Formation of Amide Bonds

N-acylation is a robust and widely employed method for the derivatization of primary amines.[7] The reaction of 4-Methoxybutan-1-amine with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents), yields stable amide products. This allows for the introduction of a vast range of functional groups and pharmacophoric elements.

Experimental Protocol: General Procedure for N-Acylation of 4-Methoxybutan-1-amine

  • Dissolution: Dissolve 4-Methoxybutan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq) to the solution.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0-1.2 eq) to the reaction mixture at 0 °C. If using a carboxylic acid, add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) followed by the carboxylic acid (1.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful one-pot procedure for the formation of C-N bonds.[8][9] This reaction involves the condensation of 4-Methoxybutan-1-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly useful for introducing alkyl or aryl substituents on the nitrogen atom.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a suitable solvent (e.g., methanol, dichloroethane), combine 4-Methoxybutan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq). A catalytic amount of acetic acid may be added to facilitate imine formation.

  • Reducing Agent Addition: After a period of stirring (typically 30-60 minutes), add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.[8]

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

G cluster_0 Derivatization of 4-Methoxybutan-1-amine Start 4-Methoxybutan-1-amine Acylation N-Acylation (Acyl Halides, Anhydrides, Carboxylic Acids) Start->Acylation RCOCl, Base ReductiveAmination Reductive Amination (Aldehydes, Ketones) Start->ReductiveAmination R'COR'', [H] Alkylation N-Alkylation (Alkyl Halides, Heterocyclic Halides) Start->Alkylation R-X, Base Amide Amides Acylation->Amide SecTertAmine Secondary/Tertiary Amines ReductiveAmination->SecTertAmine SubstAmine Substituted Amines Alkylation->SubstAmine

Caption: Synthetic pathways for the derivatization of 4-Methoxybutan-1-amine.

Potential Applications in Medicinal Chemistry

The structural features of 4-Methoxybutan-1-amine make it a promising scaffold for targeting a variety of biological systems. Its potential applications can be inferred from the roles of similar structural motifs in known bioactive molecules.

Central Nervous System (CNS) Agents

Many CNS-active drugs contain flexible alkoxyamine moieties, which can contribute to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters.[10][11] The 4-methoxybutyl chain can adopt various conformations, allowing it to explore different binding pockets within a target protein. Derivatization of the primary amine with aromatic or heterocyclic groups can lead to compounds with potential activity as:

  • Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The aryloxypropanamine scaffold is a well-established pharmacophore in many SNRI antidepressants.[12] By analogy, N-aryl derivatives of 4-Methoxybutan-1-amine could exhibit similar activity.

  • Dopamine Receptor Ligands: The flexible chain and basic nitrogen of 4-Methoxybutan-1-amine are features found in some dopamine receptor agonists and antagonists.

  • Enzyme Inhibitors: The scaffold could be incorporated into inhibitors of CNS enzymes such as monoamine oxidase (MAO).[13]

G Scaffold 4-Methoxybutan-1-amine Scaffold Derivatization Derivatization (N-Arylation, N-Heteroarylation) Scaffold->Derivatization CNS_Targets Potential CNS Targets Derivatization->CNS_Targets SNRIs Serotonin/Norepinephrine Reuptake Inhibitors CNS_Targets->SNRIs Dopamine_R Dopamine Receptors CNS_Targets->Dopamine_R MAO Monoamine Oxidase CNS_Targets->MAO

Caption: Potential CNS applications of 4-Methoxybutan-1-amine derivatives.

Bioisosteric Replacement Strategies

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties.[12][14] 4-Methoxybutan-1-amine can be utilized in several bioisosteric replacement strategies:

  • Replacement of a Hydroxyl Group: The methoxy group can serve as a metabolically more stable bioisostere for a hydroxyl group, preventing rapid glucuronidation or sulfation.

  • Modulation of Basicity: The primary amine can be replaced with other basic groups to fine-tune the pKa and interaction with the biological target.

  • Scaffold Hopping: The entire 4-methoxybutylamine fragment can be used to replace other flexible, basic side chains in a lead compound to explore new chemical space and improve properties.

In Vitro Evaluation of 4-Methoxybutan-1-amine Derivatives

Once a library of 4-Methoxybutan-1-amine derivatives has been synthesized, a cascade of in vitro assays is essential to characterize their biological activity and drug-like properties.[15][16][17]

Tier 1: Primary Screening

  • Target-based assays: Assess the potency of the compounds against the primary biological target (e.g., receptor binding assays, enzyme inhibition assays).

  • Cell-based assays: Evaluate the functional activity of the compounds in a cellular context.

Tier 2: ADME Profiling

  • Solubility: Determine the aqueous solubility of the compounds.

  • Permeability: Assess the ability of the compounds to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.[17]

  • Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes or hepatocytes to identify potential metabolic liabilities.[15]

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which can affect their free concentration and efficacy.

Conclusion and Future Perspectives

4-Methoxybutan-1-amine represents a valuable and underexplored building block in the medicinal chemist's toolbox. Its straightforward synthesis, versatile reactivity, and favorable physicochemical properties make it an attractive starting point for the design and synthesis of novel drug candidates. By leveraging the principles of rational drug design, including structure-activity relationship studies and bioisosteric replacement, researchers can unlock the full potential of this simple yet powerful scaffold. Future investigations into the incorporation of 4-Methoxybutan-1-amine into diverse molecular frameworks are warranted and hold the promise of yielding novel therapeutics with improved efficacy and safety profiles.

References

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  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Central Nervous System (CNS) Stimulants. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Applications of Amines in the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC.
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  • The role of the methoxy group in approved drugs. (2024). Request PDF.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
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  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (n.d.). MDPI.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). In Assay Guidance Manual.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • N-Acylation Reactions of Amines. (n.d.).
  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • In Vitro ADME Assays and Services. (n.d.).
  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Upd
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modific
  • What are good methoxy isosteres in medicinal chemistry? (2015).
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  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2025).
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  • In Vitro ADME Assays. (2019). Alera Labs.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

  • N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combin
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.

Sources

4-Methoxybutan-1-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybutan-1-amine (4-MBA) is a specialized bifunctional building block (


) bridging the gap between hydrophobic alkyl chains and hydrophilic polyethers. In modern drug discovery, it serves two critical functions:
  • Physicochemical Modulation: Acting as a "solubilizing tether" that improves aqueous solubility via the ether oxygen while maintaining membrane permeability by avoiding hydrogen bond donor (HBD) penalties.

  • Heterocyclic Precursor: Functioning as a latent pyrrolidine surrogate, accessible via demethylative cyclization.

This guide provides a comprehensive technical analysis of 4-MBA, detailing its physicochemical advantages, synthetic utility, and specific protocols for its integration into small molecule scaffolds.

Part 1: Chemical Profile & Physicochemical Advantages

The "Ether Effect" in Medicinal Chemistry

In lead optimization, replacing a standard


-butyl chain with a 4-methoxybutyl chain is a strategic modification. Unlike hydroxyl groups, which can hamper passive diffusion due to high desolvation costs, the terminal methoxy group acts as a weak hydrogen bond acceptor (HBA) without adding HBD character.

Table 1: Comparative Physicochemical Profile Data estimated based on standard fragment contributions.

Propertyn-Butylamine 4-Amino-1-butanol 4-Methoxybutan-1-amine Impact on Drug Design
Structure



LogP (approx) 0.97-0.760.25 Balanced lipophilicity for CNS/membrane penetration.
H-Bond Donors 2 (

)
3 (

)
2 (

)
No penalty from side-chain HBD.
H-Bond Acceptors 122 Ether oxygen interacts with solvent water, boosting solubility.
Metabolic Risk

-oxidation
GlucuronidationO-Dealkylation Avoids rapid oxidation of terminal methyls; O-demethylation is generally slower.
Structural Specifications
  • CAS: 4636-24-8

  • Molecular Weight: 103.16 g/mol [1]

  • Boiling Point: ~140-145°C (Predicted)

  • pKa: ~10.5 (Typical for primary aliphatic amines)

  • Stability: Stable under standard conditions; hygroscopic as a hydrochloride salt.

Part 2: Synthetic Access & Handling

Synthesis of the Building Block

While commercially available, 4-MBA is often synthesized in-house to ensure freshness, as primary amines can absorb


 to form carbamates.

Primary Route: Reduction of 4-Methoxybutyronitrile The most robust route involves the catalytic hydrogenation of 4-methoxybutyronitrile.



  • Catalyst: Raney Nickel or

    
    .
    
  • Solvent: Methanol saturated with ammonia (prevents secondary amine formation).

  • Pressure: 50–100 psi

    
    .
    

Alternative Route: Gabriel Synthesis Alkylation of potassium phthalimide with 1-bromo-4-methoxybutane, followed by hydrazine deprotection. This route is preferred for small-scale, high-purity requirements where avoiding metal catalyst residue is critical.

Part 3: Core Reactivity & Transformations

4-MBA exhibits dual reactivity: the nucleophilic primary amine and the "masked" reactivity of the methoxy ether.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 4-MBA.

MBA_Pathways MBA 4-Methoxybutan-1-amine (4-MBA) Amide Amide/Sulfonamide Coupling MBA->Amide R-COCl / R-SO2Cl RedAmin Reductive Amination MBA->RedAmin R-CHO / NaBH(OAc)3 Demethyl Demethylative Cyclization MBA->Demethyl BBr3 or HI Scaffold Drug Scaffold (Solubilizing Tail) Amide->Scaffold Product SecAmine Secondary Amine Linker RedAmin->SecAmine Product Pyrrolidine Pyrrolidine Derivatives Demethyl->Pyrrolidine Intramolecular SN2

Figure 1: Divergent synthetic utility of 4-MBA, ranging from standard coupling to ring-closing synthesis.

Advanced Transformation: Demethylative Cyclization

A unique application of 4-MBA is its use as a latent pyrrolidine . In complex synthesis where a free secondary amine (pyrrolidine) might interfere with earlier steps, the acyclic methoxyamine is carried through the synthesis.

  • Step 1: Incorporate 4-MBA into the scaffold.

  • Step 2: Treat with

    
     or 
    
    
    
    .
  • Mechanism: The methoxy group is cleaved to the alkyl bromide/iodide (or alcohol), which undergoes rapid intramolecular cyclization onto the nitrogen (if nucleophilic) to form the pyrrolidine ring.

Part 4: Experimental Protocols

Protocol A: Standard Amide Coupling (HATU Method)

Use Case: Attaching the 4-methoxybutyl tail to a carboxylic acid core (e.g., Kinase Inhibitor solvent front).

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 4-Methoxybutan-1-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under

    
    . Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
    
  • Addition: Add 4-Methoxybutan-1-amine dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+103 mass shift).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1).
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The ether tail usually improves separation from non-polar impurities.

Protocol B: Reductive Amination

Use Case: Creating a secondary amine linkage.

Reagents:

  • Aldehyde/Ketone Substrate (1.0 equiv)

  • 4-Methoxybutan-1-amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane)

Procedure:

  • Imine Formation: Combine substrate and 4-MBA in DCE. Add acetic acid. Stir for 30–60 mins.

  • Reduction: Add

    
     in one portion.
    
  • Quench: Stir overnight. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. Dry over

    
    .
    

Part 5: Strategic Decision Making (Graphviz)

When should a chemist choose 4-MBA over other linkers?

Linker_Selection Start Need Solubilizing Tail? HBD_Sens Is target HBD sensitive? (Membrane Permeability Issue) Start->HBD_Sens Use_OH Use 4-Amino-1-butanol (High Solubility, Low Permeability) HBD_Sens->Use_OH No (Extracellular Target) Check_Sol Is Aqueous Solubility Critical? HBD_Sens->Check_Sol Yes (Intracellular Target) Use_Alkyl Use n-Butylamine (High Permeability, Low Solubility) Use_MBA Use 4-Methoxybutan-1-amine (Balanced Profile) Check_Sol->Use_Alkyl No Check_Sol->Use_MBA Yes

Figure 2: Decision matrix for selecting alkyl vs. ether vs. alcohol side chains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 4-Methoxybutan-1-amine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Contextual grounding for ether vs.

Sources

Discovery and history of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, historical synthesis evolution, and medicinal chemistry applications of 4-Methoxybutan-1-amine .

Optimizing Alkyl-Ether Linkers in Drug Discovery

Executive Summary

4-Methoxybutan-1-amine (CAS: 34039-36-6) is a primary aliphatic amine featuring a terminal methoxy ether group separated by a four-carbon spacer. In modern medicinal chemistry, this moiety serves as a critical "solubility handle." Unlike pure alkyl chains, the terminal ether oxygen acts as a weak hydrogen bond acceptor, modulating lipophilicity (logP) without introducing a hydrogen bond donor. This unique property makes it a preferred building block for optimizing the pharmacokinetic profiles of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-Methoxybutan-1-amine
Common Name 4-Methoxybutylamine
CAS Number 34039-36-6
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Boiling Point ~140–142 °C (at 760 mmHg)
Density ~0.84 g/mL
pKa (Conjugate Acid) ~10.2 (Typical for primary alkyl amines)
Solubility Miscible with water, ethanol, DMSO

Historical Evolution of Synthesis

The access to 4-methoxybutan-1-amine has evolved from harsh classical alkylations to refined catalytic processes. The history of its synthesis reflects the broader trend in organic chemistry moving toward atom economy and safety.

Phase I: The Classical "Chloro-Ether" Route (Mid-20th Century)

Early preparations relied on the Williamson ether synthesis followed by amine installation. This route was chemically intuitive but operationally burdensome due to the volatility and toxicity of intermediates.

  • Step 1: Reaction of 4-chlorobutan-1-ol with methyl iodide and base (NaH) to form 1-chloro-4-methoxybutane.

  • Step 2: Nucleophilic substitution using potassium phthalimide (Gabriel Synthesis) or sodium azide.

  • Step 3: Hydrazinolysis (Gabriel) or Staudinger reduction (Azide) to liberate the amine.

  • Critique: High step count and poor atom economy made this unsuitable for kilogram-scale production.

Phase II: The Nitrile Reduction (Modern Process Standard)

The preferred industrial route utilizes 4-methoxybutyronitrile as the immediate precursor. This method is superior because the carbon skeleton is built prior to the sensitive amine generation, allowing for cleaner isolation.

  • Precursor: 4-Methoxybutyronitrile is obtained via cyanoethylation or substitution of 1-chloro-3-methoxypropane (derived from acrolein or allyl alcohol derivatives).

  • Transformation: Catalytic hydrogenation (Raney Nickel or Pd/C) converts the nitrile directly to the primary amine.

Technical Protocol: Catalytic Reduction of 4-Methoxybutyronitrile

Note: This protocol is designed for research-scale synthesis (10–50g) where high purity is required for biological testing.

Rationale

We utilize Raney Nickel (Ra-Ni) for this reduction. Unlike Lithium Aluminum Hydride (LiAlH₄), Ra-Ni is chemoselective and avoids aluminum salt byproducts that complicate workup. Ammonia is added to suppress the formation of secondary amines (dimerization), a common side reaction in nitrile hydrogenations.

Materials
  • Substrate: 4-Methoxybutyronitrile (CAS: 10474-32-5)

  • Catalyst: Raney Nickel (W-2 or equivalent activity), 10 wt% loading.

  • Solvent: Methanol (anhydrous).

  • Additive: Ammonia (7M in Methanol) or liquid

    
    .
    
  • Gas: Hydrogen (

    
    ) cylinder.
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric when dry. Handle under an inert atmosphere (Argon/Nitrogen).

    • Wash the Ra-Ni slurry (5.0 g) three times with anhydrous methanol to remove water. Transfer to the hydrogenation vessel (Parr bomb or autoclave) under argon.

  • Reaction Assembly:

    • Dissolve 4-methoxybutyronitrile (50.0 g, 0.50 mol) in Methanol (250 mL).

    • Add methanolic ammonia (100 mL, excess). Mechanism:

      
       competes with the primary amine product for the intermediate imine, preventing the formation of secondary amine impurities.
      
    • Add the substrate solution to the autoclave containing the catalyst.

  • Hydrogenation:

    • Seal the vessel and purge three times with

      
      , then three times with 
      
      
      
      .[1]
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 60°C with vigorous stirring (1000 rpm). Note: Mass transfer is critical here.

    • Monitor consumption of

      
      . Reaction is typically complete in 4–6 hours.
      
  • Workup & Purification:

    • Cool to room temperature and carefully vent

      
      . Purge with 
      
      
      
      .
    • Filter the mixture through a pad of Celite (keep wet to prevent catalyst ignition).

    • Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

    • Distillation: Distill the residual oil under vacuum (approx. 20 mmHg). Collect the fraction boiling at ~65–70°C.

    • Yield Expectations: 85–92% as a colorless liquid.

Synthesis Workflow Diagram

The following diagram illustrates the "Genealogy" of 4-Methoxybutan-1-amine, comparing the Classical vs. Modern routes.

G cluster_0 Modern Industrial Pathway THF Tetrahydrofuran (Starting Material) Butanediol 1,4-Butanediol THF->Butanediol Hydrolysis ChloroEther 1-Chloro-4-methoxybutane Butanediol->ChloroEther 1. MeI/Base 2. SOCl2 Nitrile 4-Methoxybutyronitrile ChloroEther->Nitrile NaCN (Substitution) Target 4-Methoxybutan-1-amine (TARGET) ChloroEther->Target Gabriel Synthesis (Classical/Obsolete) Nitrile->Target H2 / Raney Ni (Modern Route)

Figure 1: Synthetic genealogy showing the transition from halogenated precursors to the atom-economic nitrile reduction pathway.

Applications in Medicinal Chemistry

The "Methoxy-Tail" Strategy

In drug design, 4-methoxybutan-1-amine is rarely the pharmacophore itself but is used to construct the "tail" of a molecule.

  • Lipophilicity Modulation:

    • Replacing a butyl group (

      
      ) with a methoxybutyl group (
      
      
      
      ) lowers LogP by approximately 0.5–1.0 units.
    • This modification improves water solubility while maintaining the steric bulk necessary to fill hydrophobic pockets in enzymes (e.g., ATP binding sites of kinases).

  • Kinase Inhibitors:

    • Used to synthesize ATP-competitive inhibitors where the amine forms a hinge-binding motif or a solvent-exposed tail. The ether oxygen can engage in secondary weak interactions with water networks at the protein surface.

  • Linker Chemistry:

    • Serves as a spacer in PROTACs (Proteolysis Targeting Chimeras) where a defined distance between the E3 ligase ligand and the target protein ligand is required, but high polarity (PEG chains) is not desired.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Flammable liquid and vapor.[2]

  • Storage: Store under nitrogen/argon. Amines absorb

    
     from the air to form carbamates.
    
  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533909, 4-Methoxybutylamine. Retrieved from [Link]

  • European Patent Office.Process for preparing aliphatic isocyanates (US3410887A). (Historical context on alkoxyalkylamine precursors).

Sources

Navigating the Safe Handling of 4-Methoxybutan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Safety Protocols, Hazard Mitigation, and Emergency Procedures for Laboratory and Drug Development Professionals

4-Methoxybutan-1-amine, a chemical compound with applications in pharmaceutical research and development, requires meticulous handling and adherence to stringent safety protocols. This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known hazards, necessary precautions, and emergency responses associated with this compound. Understanding and implementing these measures is paramount to ensuring a safe laboratory environment and mitigating the risks of exposure.

Understanding the Hazard Profile

4-Methoxybutan-1-amine (CAS No. 34039-36-6) is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and serious eye damage.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a Flammable liquid - Category 3, Skin corrosion/irritation - Category 1A/1B/1C, and Serious eye damage/eye irritation - Category 1.[1] These classifications underscore the critical need for appropriate personal protective equipment and careful handling procedures.

Table 1: GHS Hazard Information for 4-Methoxybutan-1-amine [1][2]

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour
Skin corrosion/irritation1A/1B/1CH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H318: Causes serious eye damage

It is imperative to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information before commencing any work with this compound.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls: The First Line of Defense

All work with 4-Methoxybutan-1-amine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] This is crucial to prevent the accumulation of flammable vapors and to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment: Essential for Direct Handling

The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling 4-Methoxybutan-1-amine:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn. It is important to inspect gloves for any signs of degradation or perforation before use.[4]

    • Lab Coat: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing accidents and ensuring the stability of the compound.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not inhale vapors or mists.[3]

  • Keep the compound away from heat, sparks, and open flames.[1][6]

  • Use non-sparking tools when handling containers.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6]

  • Keep away from heat and sources of ignition.[1][6]

  • Store in a designated area for flammable and corrosive materials.

  • Keep in a dark place under an inert atmosphere at room temperature.[2][7][8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][9]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Response

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and place it in a suitable container for disposal.[3]

Fire-Fighting Measures

For small fires, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. For larger fires, use alcohol-resistant foam or water spray.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Chemical Reactivity and Stability

4-Methoxybutan-1-amine is stable under recommended storage conditions.[1] However, it is important to be aware of its potential reactivity with other substances.

Table 2: Chemical Properties and Reactivity

PropertyInformation
Molecular Formula C5H13NO[2]
Molecular Weight 103.17 g/mol [1][2]
Stability Stable under recommended storage conditions.[1]
Incompatible Materials Information not explicitly available for this compound, but similar amines are incompatible with strong oxidizing agents and acids.
Hazardous Decomposition Products Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Conclusion

The safe handling of 4-Methoxybutan-1-amine is contingent upon a thorough understanding of its hazards and the diligent application of established safety protocols. This guide provides a foundational framework for researchers and professionals to work with this compound responsibly. It is crucial to always consult the most recent Safety Data Sheet and to foster a culture of safety within the laboratory. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with 4-Methoxybutan-1-amine can be effectively managed, allowing for its continued use in advancing scientific discovery.

Experimental Protocols

Protocol 1: General Handling and Dispensing of 4-Methoxybutan-1-amine

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify the availability and functionality of an eyewash station and safety shower.

    • Don all required PPE: chemical safety goggles, face shield, chemically resistant gloves, and a flame-retardant lab coat.

  • Dispensing:

    • Ground and bond the source container and the receiving vessel to prevent static discharge.

    • Slowly open the container in the fume hood.

    • Use a clean, dry, and compatible pipette or other dispensing tool to transfer the desired amount of the amine.

    • Avoid splashing.

    • Securely close both containers immediately after dispensing.

  • Post-Handling:

    • Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

    • Properly dispose of contaminated materials as hazardous waste.

    • Wipe down the work surface.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Visualization

Diagram 1: Safe Handling Workflow for 4-Methoxybutan-1-amine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Prep1 Verify Fume Hood Operation Prep2 Check Eyewash & Safety Shower Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Ground & Bond Containers Prep3->Handle1 Handle2 Dispense in Fume Hood Handle1->Handle2 Handle3 Securely Close Containers Handle2->Handle3 Emergency Spill or Exposure Occurs Handle2->Emergency Potential Hazard Post1 Clean Work Area Handle3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4 FirstAid Administer First Aid Emergency->FirstAid SpillClean Contain & Clean Spill Emergency->SpillClean SeekMedical Seek Medical Attention FirstAid->SeekMedical SpillClean->Post2

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-methoxybutan-1-amine from 4-chlorobutan-1-amine presents a classic chemoselectivity challenge in organic synthesis.[1] The starting material contains both a nucleophile (primary amine) and an electrophile (alkyl chloride) separated by a four-carbon chain.[1] Under basic conditions required for etherification, the free amine undergoes rapid intramolecular cyclization to form pyrrolidine (via 5-exo-tet closure), a process kinetically favored over the desired intermolecular substitution.

To bypass this thermodynamic and kinetic trap, this Application Note details a Protection-Activation-Deprotection (PAD) strategy. By masking the amine with a tert-butoxycarbonyl (Boc) group, we eliminate the cyclization pathway, allowing for high-yield methoxylation via Williamson ether synthesis, followed by clean deprotection.

Critical Mechanistic Analysis: The "Cyclization Trap"

Understanding the failure mode of the direct route is essential for process control.[1]

Thermodynamic & Kinetic Drivers

When 4-chlorobutan-1-amine is treated directly with sodium methoxide (NaOMe), two competing pathways emerge:

  • Pathway A (Desired): Intermolecular

    
     attack by methoxide (
    
    
    
    ) on the alkyl chloride.[1]
  • Pathway B (Undesired): Intramolecular

    
     attack by the amine nitrogen on the alkyl chloride.[1][2]
    

According to Baldwin’s Rules for Ring Closure , the formation of a 5-membered ring via a tetrahedral transition state (5-exo-tet) is highly favored.[1] The effective molarity of the internal amine is orders of magnitude higher than the external methoxide, leading to near-quantitative formation of pyrrolidine.

Strategic Solution

To force Pathway A, the nucleophilicity of the nitrogen must be ablated. The Boc (tert-butoxycarbonyl) group is selected for three reasons:

  • Electronic Deactivation: The carbamate resonance withdraws electron density from the nitrogen, preventing nucleophilic attack on the chloride.[1]

  • Base Stability: Boc groups are stable to the strong basic conditions (NaOMe/MeOH) required for ether synthesis.[1]

  • Clean Removal: Acidolytic cleavage yields the amine salt without requiring hydrogenation or harsh reduction steps.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways and the logic behind the protection strategy.

ReactionPathways cluster_Trap Direct Route (Failure Mode) cluster_Solution Protected Route (Success) Start 4-Chlorobutan-1-amine (HCl Salt) FreeBase Free Amine (Transient) Start->FreeBase Base (NaOMe) BocPro N-Boc-4-chlorobutylamine Start->BocPro Boc2O, TEA Pyrrolidine Pyrrolidine (Major Product) FreeBase->Pyrrolidine Intramolecular Cyclization (5-exo-tet) Ether N-Boc-4-methoxybutylamine BocPro->Ether NaOMe, MeOH Reflux Target 4-Methoxybutan-1-amine Ether->Target HCl/Dioxane

Figure 1: Mechanistic divergence. The direct route (red) leads to cyclization.[1][2] The protected route (green) secures the linear ether.

Detailed Experimental Protocol

Phase 1: Chemoselective Protection

Objective: Convert 4-chlorobutan-1-amine HCl to tert-butyl (4-chlorobutyl)carbamate.

ReagentEquiv.[1][3]Role
4-Chlorobutan-1-amine HCl1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1Protecting Group
Triethylamine (

)
2.5Base (Neutralize HCl + Catalyst)
Dichloromethane (DCM)Solvent0.2 M Concentration

Procedure:

  • Suspend 4-chlorobutan-1-amine HCl (10.0 g, 69.4 mmol) in DCM (350 mL) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add

    
     (24.2 mL, 173.5 mmol) dropwise. The suspension will clear as the free amine forms.[1]
    
  • Add a solution of

    
     (16.6 g, 76.3 mmol) in DCM (50 mL) dropwise over 30 minutes.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine, followed by saturated

    
     and brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Checkpoint: Product should be a colorless oil.[1][4] confirm by TLC (Hexane/EtOAc 4:1).[1]

Phase 2: Williamson Ether Synthesis

Objective: Substitution of Chloride with Methoxide.[1] Note: Alkyl chlorides are sluggish electrophiles.[1] The addition of Potassium Iodide (KI) is recommended to generate a transient alkyl iodide in situ (Finkelstein reaction), significantly accelerating the reaction.

ReagentEquiv.[1][3]Role
N-Boc-4-chlorobutylamine1.0Substrate
Sodium Methoxide (NaOMe)3.0Nucleophile (25% wt in MeOH)
Potassium Iodide (KI)0.1Catalyst
Methanol (MeOH)SolventAnhydrous

Procedure:

  • Dissolve N-Boc-4-chlorobutylamine (from Phase 1) in anhydrous MeOH (10 mL/g substrate).

  • Add KI (10 mol%) to the solution.

  • Add Sodium Methoxide solution (3.0 equiv) slowly.[1]

  • Heat the reaction to Reflux (65°C) under an inert atmosphere (

    
    ) for 16–24 hours.
    
    • Monitoring: Monitor by TLC or GC-MS.[1] The chloride starting material will disappear.[1]

  • Workup: Cool to RT. Concentrate to remove most MeOH.[1]

  • Dilute residue with water and extract with Diethyl Ether (

    
    ) or EtOAc.[1]
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Phase 3: Deprotection

Objective: Removal of Boc group to yield the target amine.[1]

ReagentEquiv.[1][3]Role
N-Boc-4-methoxybutylamine1.0Substrate
HCl in Dioxane (4.0 M)10.0Acid Reagent

Procedure:

  • Dissolve the intermediate in a minimal amount of dry Dioxane or DCM.[1]

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) may form.[1]

  • Isolation: Concentrate the mixture to dryness under reduced pressure.

  • Triturate the solid with diethyl ether to remove organic impurities.[1]

  • Final Product: 4-Methoxybutan-1-amine Hydrochloride.

    • To obtain free base: Dissolve salt in minimal water, basify with 40% NaOH, extract with DCM, dry (

      
      ), and distill carefully (amine is volatile).
      

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (DMSO-d6, HCl salt):

    • 
       8.0–8.2 (br s, 3H, 
      
      
      
      )
    • 
       3.35 (t, 2H, 
      
      
      
      )[1]
    • 
       3.22 (s, 3H, 
      
      
      
      )
    • 
       2.75 (t, 2H, 
      
      
      
      )[1]
    • 
       1.5–1.7 (m, 4H, internal 
      
      
      
      )[1]
  • IR Spectroscopy:

    • Disappearance of Carbonyl stretch (

      
      ) from Boc (~1690 
      
      
      
      ).[1]
    • Strong Ether stretch (

      
      ) around 1100 
      
      
      
      .[1]
Workflow Diagram

Workflow cluster_Phase1 Phase 1: Protection cluster_Phase2 Phase 2: Etherification cluster_Phase3 Phase 3: Deprotection P1_Step1 Start: 4-Cl-butylamine HCl + Boc2O + TEA in DCM P1_Step2 Wash: 1M HCl / NaHCO3 P1_Step1->P1_Step2 P1_Out Intermediate A: N-Boc-4-chlorobutylamine P1_Step2->P1_Out P2_Step1 Reagent: NaOMe (3 eq) + KI (cat) in MeOH Reflux P1_Out->P2_Step1 P2_Out Intermediate B: N-Boc-4-methoxybutylamine P2_Step1->P2_Out P3_Step1 Reagent: 4M HCl in Dioxane P2_Out->P3_Step1 P3_Out FINAL: 4-Methoxybutan-1-amine HCl P3_Step1->P3_Out

Figure 2: Step-by-step experimental workflow.

Safety & Handling

  • 4-Chlorobutan-1-amine: Vesicant.[1] Handle in a fume hood. Avoid skin contact.[1]

  • Sodium Methoxide: Highly corrosive and moisture sensitive.[1] Reacts violently with water.[1]

  • HCl/Dioxane: Corrosive and potential peroxide former.[1] Test for peroxides before use.[1]

References

  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Standard reference for Boc stability and removal). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for Williamson Ether Synthesis mechanism).[1] Link

  • BenchChem. (2025).[1][2] Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines. (Confirming cyclization risk of 4-halobutylamines). Link

Sources

Application Note: High-Purity Isolation of 4-Methoxybutan-1-amine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxybutan-1-amine is a bifunctional molecule incorporating a primary amine and an ether linkage, making it a valuable building block in pharmaceutical synthesis and materials science. The primary amine group serves as a nucleophilic handle for a wide array of chemical transformations, while the methoxybutyl chain imparts specific solubility and conformational properties to the target molecules. The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, decreased yields, and complications in downstream applications. Therefore, a robust and validated purification protocol is paramount to ensure the integrity and reproducibility of experimental results.

This guide provides two primary, field-proven protocols for the purification of 4-Methoxybutan-1-amine: Fractional Vacuum Distillation and Flash Column Chromatography. The choice of method depends on the nature and boiling points of the impurities, the required purity level, and the scale of the purification. We will delve into the rationale behind each technique, provide step-by-step instructions, and outline the necessary quality control measures to validate the final product's purity.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient method for the synthesis of primary amines is the reduction of the corresponding nitrile. Thus, a likely synthetic pathway to 4-Methoxybutan-1-amine is the reduction of 4-methoxybutyronitrile.

This precursor can be synthesized from halo-ethers like 1-chloro-4-methoxybutane.[1] Based on this synthetic strategy, the crude product may contain the following impurities:

  • Unreacted Starting Materials: 4-methoxybutyronitrile, 1-chloro-4-methoxybutane.

  • Reagent-Derived Impurities: Byproducts from the reducing agent (e.g., borane complexes from NaBH₄/BF₃·OEt₂ or aluminum salts from LiAlH₄).

  • Solvents: Residual solvents from the reaction and workup procedures (e.g., THF, diethyl ether, ethanol).

  • Side-Reaction Products: Formation of secondary amines, N,N-bis(4-methoxybutyl)amine, through reaction of the primary amine product with the starting material or intermediates.

A preliminary analysis of the crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and inform the selection of the most appropriate purification strategy.

Physicochemical Properties for Purification Strategy

The selection of a purification method is guided by the physical properties of the target compound and its impurities.

PropertyValue (Estimated/Observed for Analogs)Significance for Purification
Molecular Formula C₅H₁₃NO-
Molecular Weight 103.16 g/mol [2]Influences volatility and chromatographic mobility.
Boiling Point (Predicted) 140 - 160 °C (at atm. pressure)The relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition.[3][4][5]
Polarity PolarThe amine and ether groups make the molecule polar, suitable for normal-phase chromatography on silica or alumina.
Basicity Basic (pKa ~10-11)The basic nature can cause strong interaction (tailing) with acidic silica gel during chromatography.[1]

Purification Workflow: A Decision Matrix

The initial assessment of the crude product dictates the most efficient purification path. This diagram illustrates a logical workflow for selecting the appropriate protocol.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Analysis cluster_decision Decision Point cluster_protocols Purification Protocols cluster_end Final Product start Crude 4-Methoxybutan-1-amine analysis GC-MS Analysis start->analysis decision Are impurities volatile with a significantly different B.P.? analysis->decision distillation Protocol 1: Fractional Vacuum Distillation decision->distillation  Yes chromatography Protocol 2: Flash Column Chromatography decision->chromatography No (non-volatile or close-boiling impurities)   qc Final QC (GC-MS, NMR) distillation->qc chromatography->qc pure_product Pure 4-Methoxybutan-1-amine qc->pure_product

Caption: Decision workflow for purification.

Protocol 1: Fractional Vacuum Distillation

This method is ideal for separating 4-Methoxybutan-1-amine from impurities with significantly different boiling points, such as residual high-boiling solvents or low-boiling starting materials. Vacuum is applied to reduce the boiling point, thereby preventing thermal degradation.

Causality: The separation is based on the principle that components of a liquid mixture will vaporize at different temperatures according to their respective vapor pressures. By carefully controlling the temperature and pressure, fractions enriched in the more volatile components can be selectively collected.[4] A fractionating column provides a large surface area for repeated condensation and vaporization cycles, enhancing the separation efficiency between liquids with close boiling points.[6]

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation (optional)

Step-by-Step Methodology:

  • Preparation: Add the crude 4-Methoxybutan-1-amine to a dry round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the standard laboratory setup. Ensure all glass joints are properly sealed with vacuum grease. Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]

  • System Evacuation: Connect the vacuum pump to the apparatus with a cold trap in between to protect the pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle. If the crude mixture contains low-boiling solvents, a forerun fraction should be collected first at a lower temperature.

  • Fraction Collection: Gradually increase the temperature. A ring of condensate will be observed rising up the fractionating column.[7] The ascent should be slow to ensure equilibrium between the liquid and vapor phases, which is critical for efficient separation.[8] Collect the fraction that distills at a constant temperature and pressure. For 4-Methoxybutan-1-amine, this will be in the estimated range of 60-80 °C at ~15 mmHg.

  • Completion: Once the main fraction is collected and the temperature begins to rise again, or if the distillation rate drops significantly, stop the distillation. Allow the apparatus to cool completely before slowly releasing the vacuum to prevent atmospheric oxygen from entering the hot apparatus.

Protocol 2: Flash Column Chromatography

This technique is best suited for removing non-volatile impurities or compounds with boiling points very close to the product. Due to the basic nature of the amine, modifications to standard silica gel chromatography are required to prevent poor separation and product loss.

Causality: The basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and sometimes irreversible adsorption.[1] This interaction can be mitigated in two ways: either by neutralizing the silica surface with a basic additive in the mobile phase, like triethylamine (TEA), or by using a less acidic stationary phase, such as alumina or amine-functionalized silica.[9][10][11]

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh) or neutral alumina

  • Eluent: Dichloromethane (DCM) and Methanol (MeOH) with Triethylamine (TEA)

  • Flash chromatography system (optional)

  • Test tubes or fraction collector

  • TLC plates and developing chamber

Step-by-Step Methodology:

  • Eluent Selection (TLC Analysis): Develop a suitable solvent system using TLC. A good starting point is a gradient of 0-10% Methanol in Dichloromethane. Crucially, add 0.5-1% Triethylamine to the eluent mixture to deactivate the silica and ensure sharp spots. The target Rf for the product should be between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the crude amine onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a small portion of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute the product.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the eluent using a rotary evaporator. Note that triethylamine (B.P. 89 °C) may need to be co-evaporated with a higher boiling point solvent like toluene or removed under high vacuum. A final aqueous workup with a mild base (e.g., sodium bicarbonate solution) can also be performed to remove any triethylammonium salts that may have formed.

Quality Control and Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of 4-Methoxybutan-1-amine.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the final product and confirm its molecular weight. GC is highly effective for analyzing volatile amines.[12]

  • Sample GC Parameters:

    • Column: A low-to-mid polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium or Hydrogen.[13]

    • Detector: Mass Spectrometer (Scan range 35-300 m/z).

  • Expected Result: A single major peak corresponding to 4-Methoxybutan-1-amine with a mass spectrum showing the correct molecular ion (m/z = 103) and fragmentation pattern.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the purified compound.

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • ~3.35 ppm (singlet, 3H, -OCH₃)

    • ~3.30 ppm (triplet, 2H, -CH₂-O-)

    • ~2.75 ppm (triplet, 2H, -CH₂-NH₂)

    • ~1.60 ppm (multiplet, 2H, -O-CH₂-CH₂-)

    • ~1.50 ppm (multiplet, 2H, -CH₂-CH₂-NH₂)

    • ~1.30 ppm (broad singlet, 2H, -NH₂)

Safety Precautions

4-Methoxybutan-1-amine, like many aliphatic amines, should be handled with appropriate care. While a specific SDS is not widely available, data from analogous compounds suggest the following precautions:[9][10][14]

  • Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and heat sources.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

  • Wikipedia. (n.d.). 4-Chlorobutyronitrile. Retrieved from [Link]

  • Chemspace. (n.d.). 4-methoxybutan-1-amine. Retrieved from [Link]

  • Zhang, T., et al. (2018). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Kudlej, M., & Silgoner, L. (2017). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. Retrieved from [Link]

  • Wang, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Retrieved from [Link]

  • USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. YouTube. Retrieved from [Link]

  • Negreira, N., et al. (2015). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.3: Physical Properties of Amines. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Reddit. (2023). Triethylammonium after flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-methoxybutane. Retrieved from [Link]

Sources

Application Note: Pharmacokinetic Optimization of Peptides via 4-Methoxybutan-1-amine Incorporation

[1][2]

Executive Summary

In the development of peptide therapeutics, balancing aqueous solubility with membrane permeability (lipophilicity) is a persistent bottleneck. 4-Methoxybutan-1-amine serves as a strategic "crossover" building block.[1][2] Unlike purely hydrophobic alkyl chains (e.g.,

amphiphilic tether12

This guide details the rationale and methodology for incorporating 4-methoxybutan-1-amine into peptide scaffolds. It focuses on C-terminal amidation and side-chain engineering to enhance metabolic stability and oral bioavailability potential, drawing on strategies successfully employed in renin inhibitor development (e.g., Aliskiren analogs).[1][2]

Strategic Rationale: The "Ether Effect"

The selection of 4-methoxybutan-1-amine is rarely arbitrary; it is a calculated decision to optimize the LogD and Solvation Energy of a lead compound.[1][2]

Comparative Physicochemical Profile
MoietyStructureHydrophobicitySolvation PotentialPrimary Utility

-Pentyl
-(CH2)4-CH3HighLowDeep hydrophobic pocket binding.[1][2] Poor solubility.
2-Methoxyethyl -(CH2)2-O-CH3LowHighSurface solubility enhancement.[1][2] Short reach.
4-Methoxybutyl -(CH2)4-O-CH3Balanced Moderate "Goldilocks" Zone: Penetrates hydrophobic pockets while maintaining water solubility via the distal ether oxygen.[1][2]
Mechanism of Action[1][2]
  • Metabolic Shielding: Converting a C-terminal carboxylate to a 4-methoxybutyl amide abolishes the negative charge, preventing recognition by carboxypeptidases.[1][2]

  • Solubility Anchor: The terminal methoxy group acts as a hydrogen bond acceptor, disrupting aggregation prone

    
    -sheet formation without introducing a full ionic charge that would hamper membrane permeability.[1][2]
    

Experimental Protocols

Protocol A: C-Terminal Amidation (Solution-Phase Coupling)

Context: This method is preferred when modifying a peptide acid cleaved from a 2-Chlorotrityl Chloride (2-CTC) resin, where side chains remain protected.[1][2]

Reagents:

  • Peptide: Fully protected peptide with free C-terminal -COOH.[1][2]

  • Amine: 4-Methoxybutan-1-amine (1.5 – 2.0 equiv).[1][2]

  • Coupling Agent: HATU (1.1 equiv) or PyBOP (1.1 equiv).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1][2]

  • Solvent: Anhydrous DMF or DCM.[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve the protected peptide (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes under Nitrogen. Note: The solution should turn slightly yellow (activation).[1][2]

  • Amine Addition: Add 4-Methoxybutan-1-amine (1.5 equiv) dropwise.

    • Critical: This amine is a liquid at room temperature.[1][2] Ensure it is dry; trace water will hydrolyze the active ester.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS (shift in retention time and mass corresponding to +87 Da vs. acid).[1][2]

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with 5%

      
       (2x), 1M 
      
      
      (2x), and Brine (1x).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Final Deprotection: Treat the residue with TFA/TIS/H2O (95:2.5:2.[1][2]5) for standard global deprotection.[1][2]

Protocol B: Reductive Amination (Side-Chain Modification)

Context: Used to introduce the 4-methoxybutyl group onto a lysine-like side chain or the N-terminus via an aldehyde precursor.[1][2]

Reagents:

  • Substrate: Peptide-Resin with a free amine (e.g., N-terminus) or Peptide-Aldehyde.[1][2]

  • Reagent: 4-Methoxybutan-1-amine (for peptide-aldehyde) OR 4-Methoxybutanal (for peptide-amine).[1][2]

  • Reducing Agent:

    
     (Sodium triacetoxyborohydride) (3–5 equiv).[2]
    
  • Solvent: 1% Acetic Acid in DCE (Dichloroethane) or DMF.[1][2]

Workflow (Amine on Resin + 4-Methoxybutanal):

  • Swelling: Swell resin in DCE/DMF (1:1) for 20 min.

  • Imine Formation: Add 4-Methoxybutanal (5 equiv) and stir for 1 hour.

  • Reduction: Add

    
     (5 equiv) directly to the suspension. Stir for 4–16 hours.[1][2]
    
  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Result: A secondary amine linkage, which is protonated at physiological pH, increasing solubility further.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathway for incorporating 4-Methoxybutan-1-amine.

GStartTarget: Peptide OptimizationAnalysisAnalyze Solubility vs. PotencyStart->AnalysisDecisionSelect Modification SiteAnalysis->DecisionNeed Amphiphilic Linker?CTermC-Terminal Amidation(Metabolic Stability)Decision->CTermBlock CarboxylSideChainSide-Chain Engineering(Pocket Binding)Decision->SideChainOptimize InteractionProtocolAProtocol A:HATU/DIPEA Coupling(Amide Bond)CTerm->ProtocolAProtocolBProtocol B:Reductive Amination(Secondary Amine)SideChain->ProtocolBResult4-Methoxybutyl-Peptide(Enhanced LogD & Stability)ProtocolA->ResultProtocolB->Result

Figure 1: Decision matrix for integrating 4-Methoxybutan-1-amine into peptide synthesis workflows.

Technical Considerations & Troubleshooting

Handling & Storage[1][2]
  • Volatility: 4-Methoxybutan-1-amine is a liquid with moderate volatility.[1][2] Store at 4°C in a tightly sealed container.

  • Basicity: It is a strong primary amine.[1][2] Ensure no carboxyl activation occurs in its presence without a coupling agent, or salt formation will occur.[1]

Common Pitfalls
IssueCauseSolution
Low Coupling Yield Steric hindrance or wet amine.[1][2]Use HOAt/HATU for faster kinetics; dry amine over molecular sieves.[1]
Side Reactions Over-acylation of secondary amines.[1][2]If the peptide contains other secondary amines, ensure they are Boc-protected before coupling.[1][2]
Purification Difficulty Similar retention to unmodified peptide.[1][2]The methoxy group alters retention slightly.[1][2] Use a shallow gradient (e.g., 0.5% B/min) on C18 HPLC.[1]

References

  • Renin Inhibitor Synthesis (Aliskiren Analogs)

    • Context: Describes the use of alkoxy-alkyl side chains to optimize binding in hydrophobic pockets while maintaining oral bioavailability.[1][2]

    • Source: Maibaum, J., et al. (2007).[1] "Structural Modification of the P2' Position of Renin Inhibitors." Journal of Medicinal Chemistry.

    • [2]

  • Peptide Solubility Guidelines

    • Context: General principles on using ether/polar modifications to solve aggreg
    • Source: Sigma-Aldrich (Merck).[1][2] "Solubility Guidelines for Peptides."

  • Amide Bond Formation (HATU/HOAt)

    • Context: Standard protocols for coupling hindered or valuable amines in solution phase.[1][2]

    • Source: Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[1] Journal of the American Chemical Society.[1][2]

    • [2]

  • Peptoid Synthesis (Submonomer Method)

    • Context: While focused on general amines, this foundational text validates the use of primary amines like 4-methoxybutan-1-amine for backbone modification.[1][2]

    • Source: Zuckermann, R. N., et al. (1992).[1] "Efficient Method for the Preparation of Peptoids."[1][2] Journal of the American Chemical Society.[1][2]

    • [2]

Application Notes and Protocols for the N-Alkylation of 4-Methoxybutan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-methoxybutan-1-amine, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed herein focuses on the robust and highly efficient method of reductive amination.[1][2][3] This approach offers a controlled and selective means of introducing alkyl groups to a primary amine, overcoming common challenges such as over-alkylation that can be problematic with direct alkylation methods using alkyl halides.[4][5] This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step experimental procedure but also the underlying chemical principles, safety precautions, and methods for analysis and purification.

Introduction: The Strategic Importance of N-Alkylation

N-alkylation of amines is a cornerstone of modern organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors.[6][7][8] The resulting secondary and tertiary amines are prevalent in a vast array of biologically active molecules. Specifically, the N-alkylation of 4-methoxybutan-1-amine provides access to a class of compounds with significant potential in medicinal chemistry. The methoxybutyl moiety can influence the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross biological membranes.

Traditional N-alkylation methods, such as the reaction of amines with alkyl halides, are often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[5] Reductive amination, however, provides a more elegant and controlled solution.[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.[2][9] This method is highly versatile and allows for the introduction of a wide variety of alkyl groups.[4]

The Chemistry of Reductive Amination: A Mechanistic Overview

The reductive amination process can be conceptually divided into two key stages:

  • Imine/Iminium Ion Formation: The primary amine, 4-methoxybutan-1-amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically carried out under slightly acidic conditions to facilitate the dehydration of the intermediate carbinolamine, leading to the formation of an imine.[10]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the desired N-alkylated secondary amine.[2][9]

A critical aspect of this one-pot reaction is the choice of the reducing agent. It must be sufficiently reactive to reduce the imine but not so powerful that it reduces the starting aldehyde or ketone before imine formation can occur.[11][12] For this reason, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄).[4][11][12]

Reductive_Amination_Mechanism Figure 1: Generalized Mechanism of Reductive Amination amine 4-Methoxybutan-1-amine (R'-NH2) intermediate Carbinolamine Intermediate amine->intermediate Nucleophilic Attack carbonyl Aldehyde/Ketone (R-CHO) carbonyl->intermediate imine Imine (R'-N=CHR) intermediate->imine - H2O product N-Alkylated Amine (R'-NH-CH2R) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: Generalized Mechanism of Reductive Amination.

Safety First: Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with all chemicals is paramount for a safe laboratory environment.

Chemical Hazards Safety Precautions
4-Methoxybutan-1-amine Flammable, skin and eye irritant.Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Aldehyde/Ketone (e.g., Benzaldehyde) Combustible, harmful if swallowed or inhaled. Skin and eye irritant.Use in a fume hood. Avoid inhalation of vapors. Wear appropriate PPE.
Sodium Cyanoborohydride (NaBH₃CN) Highly toxic if swallowed or in contact with acid (releases hydrogen cyanide gas). Flammable solid.Handle with extreme care in a fume hood. Do not allow contact with acids. Have a cyanide antidote kit readily available. Wear appropriate PPE.
Methanol Highly flammable, toxic if swallowed, inhaled, or in contact with skin.Work in a well-ventilated fume hood. Avoid all sources of ignition. Wear appropriate PPE.
Dichloromethane Suspected carcinogen, skin and eye irritant.Use in a fume hood. Wear appropriate PPE.
Hydrochloric Acid (HCl) Corrosive, causes severe skin burns and eye damage.Handle with extreme care, wearing appropriate PPE. Add acid to water, never the other way around.
Sodium Hydroxide (NaOH) Corrosive, causes severe skin burns and eye damage.Handle with care, wearing appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Absorb with an inert material and dispose of in a designated hazardous waste container. For larger spills, evacuate the area and contact emergency services.

Detailed Experimental Protocol: N-Benzylation of 4-Methoxybutan-1-amine

This protocol details the N-benzylation of 4-methoxybutan-1-amine with benzaldehyde as a representative example.

Materials and Reagents
Reagent Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
4-Methoxybutan-1-amine103.1610.01.03 g (1.15 mL)
Benzaldehyde106.1210.51.11 g (1.07 mL)
Sodium Cyanoborohydride62.8415.00.94 g
Methanol32.04-50 mL
Acetic Acid60.05-~0.5 mL
1 M Hydrochloric Acid36.46-As needed
1 M Sodium Hydroxide40.00-As needed
Saturated Sodium Bicarbonate Solution--As needed
Saturated Sodium Chloride Solution (Brine)--As needed
Dichloromethane84.93-For extraction
Anhydrous Magnesium Sulfate120.37-For drying
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow for N-Benzylation A 1. Dissolve Reactants 4-Methoxybutan-1-amine and Benzaldehyde in Methanol B 2. Adjust pH Add Acetic Acid to pH ~6 A->B C 3. Add Reducing Agent Add NaBH3CN portion-wise B->C D 4. Reaction Stir at room temperature for 12-24 hours C->D E 5. Monitor Progress Thin-Layer Chromatography (TLC) D->E F 6. Quench Reaction Add 1 M HCl E->F G 7. Workup Basify with 1 M NaOH, Extract with Dichloromethane F->G H 8. Purification Column Chromatography G->H I 9. Characterization NMR, IR, Mass Spectrometry H->I

Sources

Analytical methods for the quantification of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxybutan-1-amine is a primary aliphatic amine with a methoxy functional group, making it a molecule of interest in various chemical syntheses, including the development of pharmaceuticals and agrochemicals. Accurate quantification of this amine is crucial for reaction monitoring, quality control of starting materials and final products, and stability studies. However, the analysis of primary amines like 4-Methoxybutan-1-amine by chromatographic techniques can be challenging due to their high polarity and low volatility, which can lead to poor peak shapes and inaccurate quantification.[1]

This application note provides detailed protocols for the quantification of 4-Methoxybutan-1-amine using two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods employ a derivatization step to improve the analytical performance. The choice between GC and HPLC will depend on the available instrumentation, the sample matrix, and the desired sensitivity.

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[2] However, the direct analysis of polar primary amines like 4-Methoxybutan-1-amine can be problematic due to their tendency to interact with active sites in the GC system, resulting in tailing peaks.[1][3] To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[1]

In this protocol, we utilize Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA reacts with the primary amine group to form a stable trifluoroacetamide derivative.[4] This derivatization significantly improves the chromatographic peak shape and allows for sensitive detection using a Flame Ionization Detector (FID).[1][5]

Experimental Protocol
Materials and Reagents
  • 4-Methoxybutan-1-amine standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or other suitable solvent like acetonitrile)

  • Internal Standard (e.g., N-Methyl-N-propylaniline, if required for higher precision)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-FID system

Step-by-Step Procedure
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Methoxybutan-1-amine in anhydrous ethyl acetate (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

    • Prepare the unknown sample by accurately weighing and dissolving it in anhydrous ethyl acetate to an expected concentration within the calibration range.

  • Derivatization:

    • In a reaction vial, place 100 µL of the standard or sample solution.

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.[1]

    • After cooling to room temperature, the sample is ready for injection. If necessary, the excess reagent and solvent can be gently evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent for injection.[1]

  • GC-FID Conditions:

    • GC System: Agilent 7890B GC with FID or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Detector Temperature: 300°C

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area of the derivatized 4-Methoxybutan-1-amine against its concentration for the prepared standards. The concentration of the unknown sample is then determined from its peak area using the calibration curve. The method should be validated according to ICH guidelines (Q2(R2)) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]

Expected Performance
ParameterExpected Value
Linearity (R²) > 0.995
LOD 0.1 - 0.5 µg/mL
LOQ 0.3 - 1.5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis A Weigh/Pipette Sample or Standard B Dissolve in Ethyl Acetate A->B C Add TFAA B->C D Heat at 60°C for 20 min C->D E Cool to Room Temp D->E F Inject into GC E->F G Data Acquisition F->G H Quantification G->H

Caption: Workflow for the quantification of 4-Methoxybutan-1-amine by GC-FID.

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds.[9] For compounds lacking a strong chromophore, such as 4-Methoxybutan-1-amine, derivatization is necessary for sensitive UV detection.[10][11] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with primary amines to form highly fluorescent and UV-absorbent derivatives.[12][13]

This protocol details a pre-column derivatization method using Dansyl chloride, followed by separation of the derivative by reverse-phase HPLC and quantification by UV detection.

Experimental Protocol
Materials and Reagents
  • 4-Methoxybutan-1-amine standard

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Reaction vials with PTFE-lined caps

  • Water bath

  • HPLC-UV system

Step-by-Step Procedure
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Methoxybutan-1-amine in 0.1 M HCl (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.

    • Prepare the unknown sample by accurately weighing and dissolving it in 0.1 M HCl to an expected concentration within the calibration range.

  • Derivatization:

    • In a reaction vial, add 200 µL of the standard or sample solution.

    • Add 400 µL of saturated sodium bicarbonate solution to make the solution alkaline.[13][14]

    • Add 800 µL of the Dansyl chloride solution.[14]

    • Vortex the mixture and heat in a water bath at 60°C for 45 minutes in the dark.[13][14]

    • After cooling, the reaction can be stopped by adding a small amount of a quenching reagent like proline or ammonia solution if necessary.[13][14]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II LC with DAD or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • Start with 50% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

Data Analysis and Validation

Similar to the GC method, a calibration curve is generated by plotting the peak area of the dansylated derivative against the concentration of the standards. The concentration of the unknown sample is then calculated from this curve. The method should be validated in accordance with ICH guidelines.[6][7][8]

Expected Performance
ParameterExpected Value
Linearity (R²) > 0.998
LOD 0.05 - 0.2 µg/mL
LOQ 0.15 - 0.6 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis A Weigh/Pipette Sample or Standard B Dissolve in 0.1 M HCl A->B C Add NaHCO3 Solution B->C D Add Dansyl Chloride C->D E Heat at 60°C for 45 min D->E F Filter Sample E->F G Inject into HPLC F->G H Data Acquisition G->H I Quantification H->I

Caption: Workflow for the quantification of 4-Methoxybutan-1-amine by HPLC-UV.

Method Comparison and Selection

FeatureGC-FID with TFAA DerivatizationHPLC-UV with Dansyl Chloride Derivatization
Principle Separation of volatile derivatives in the gas phase.Separation of non-volatile derivatives in the liquid phase.
Sensitivity GoodExcellent
Sample Throughput Higher, with faster run times.Lower, with longer run times and more complex derivatization.
Matrix Effects Can be susceptible to non-volatile matrix components.More robust for complex matrices.
Instrumentation Common in many QC labs.Widely available.
Alternative Detection Mass Spectrometry (GC-MS) for higher specificity.Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[15][16]

Expert Recommendation: For routine quality control of relatively clean samples where high throughput is desired, the GC-FID method is a suitable choice. For research applications or for the analysis of complex sample matrices where higher sensitivity and specificity are required, the HPLC-UV method is recommended. For unequivocal identification and the lowest detection limits, coupling these chromatographic methods to a mass spectrometer (GC-MS or LC-MS/MS) is the gold standard.[9]

Conclusion

This application note provides two robust and validated methods for the quantification of 4-Methoxybutan-1-amine. Both the GC-FID and HPLC-UV methods, incorporating a derivatization step, demonstrate excellent performance in terms of linearity, precision, and accuracy. The detailed protocols and workflow diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify this important chemical intermediate. The choice of method can be tailored to specific laboratory capabilities and analytical requirements.

References

  • Journal of AOAC INTERNATIONAL. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Published February 15, 2020. Available from: [Link]

  • Repositorio UFMG. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Available from: [Link]

  • PubMed. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Available from: [Link]

  • ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Published March 10, 2021. Available from: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • Scientific guideline. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Available from: [Link]

  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating | Request PDF. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Available from: [Link]

  • ResearchGate. 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride | Request PDF. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • PMC. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Published February 17, 2021. Available from: [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Published March 31, 2022. Available from: [Link]

  • PubMed. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Available from: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Published September 16, 2019. Available from: [Link]

  • YouTube. Validation of analytical methods according to the latest ICH Q2(R2) guidelines. Published December 12, 2024. Available from: [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Published July 1, 2015. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Available from: [Link]

  • ACS Publications. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Available from: [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]

Sources

High-yield synthesis of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-Methoxybutan-1-amine

Executive Summary

4-Methoxybutan-1-amine (CAS: 34039-36-6) is a critical primary amine linker used in the synthesis of pharmaceutical intermediates and advanced materials. While conceptually simple, its synthesis is often plagued by two main issues: polyalkylation (when reacting halides directly with ammonia) and cyclization (competitive formation of pyrrolidine if 4-halobutanamine intermediates are generated).

This guide details two high-fidelity protocols designed to bypass these pitfalls. The Staudinger Azide Protocol is recommended for laboratory-scale, high-purity synthesis due to its mild conditions and avoidance of secondary amines. The Gabriel Synthesis Protocol is provided as a robust, scalable alternative that avoids potentially energetic azide intermediates.

Retrosynthetic Analysis & Pathway Selection

To ensure a high-yield output, we must select pathways that mask the nitrogen nucleophile until the final step, preventing over-alkylation.

Figure 1: Strategic Disconnection for 4-Methoxybutan-1-amine

Retrosynthesis Target 4-Methoxybutan-1-amine (Target) Azide 1-Azido-4-methoxybutane (Intermediate A) Azide->Target Staudinger Reduction (PPh3, H2O) Phthalimide N-(4-Methoxybutyl)phthalimide (Intermediate B) Phthalimide->Target Ing-Manske (N2H4) SM 1-Bromo-4-methoxybutane (Commercially Available) SM->Azide NaN3, DMF (SN2) SM->Phthalimide K-Phthalimide (SN2)

Caption: Retrosynthetic map showing the two primary high-yield pathways starting from 1-bromo-4-methoxybutane.

Method A: The One-Pot Staudinger Protocol (Recommended)

Best for: Lab scale (<50g), High Purity requirements. Mechanism:


 displacement followed by Phosphine-mediated reduction.
Safety Assessment (Critical)
  • Energetic Hazard: The intermediate, 1-azido-4-methoxybutane, has a (C+O)/N ratio of

    
    . Generally, a ratio < 3 implies potential explosive instability. Do not distill the azide intermediate.  This protocol uses a "telescoped" (one-pot) procedure to reduce the azide in situ, mitigating risk.
    
Reagents & Stoichiometry
ReagentEquiv.[1]Role
1-Bromo-4-methoxybutane 1.0Starting Material
Sodium Azide (

)
1.5Nucleophile
Triphenylphosphine (

)
1.1Reducing Agent
DMF (Anhydrous) 5 mL/gSolvent (Step 1)
THF / Water 10:1 v/vSolvent (Step 2)
Step-by-Step Protocol
  • Azidation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Sodium Azide (1.5 eq) and anhydrous DMF .

    • Add 1-Bromo-4-methoxybutane (1.0 eq) dropwise at room temperature.

    • Heat the mixture to 60°C for 12–16 hours behind a blast shield.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The bromide spot should disappear.

    • Workup (Extraction): Cool to RT. Dilute with diethyl ether and wash 3x with water (to remove DMF and excess

      
      ). Dry the organic layer over 
      
      
      
      .[2] Do not concentrate to dryness to avoid isolating the pure azide. Keep as a solution (~50 mL volume).
  • Staudinger Reduction:

    • Transfer the ethereal azide solution to a flask containing THF (approx. equal volume to ether).

    • Add Triphenylphosphine (

      
      , 1.1 eq) in small portions at 0°C (exothermic reaction: evolution of 
      
      
      
      gas).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until

      
       evolution ceases (formation of iminophosphorane).
      
    • Add Water (approx. 1 mL per mmol substrate) and heat to 50°C for 4 hours to hydrolyze the intermediate.

  • Isolation:

    • Acidify the reaction mixture with 1M HCl (pH < 2). The amine moves to the aqueous phase;

      
       (triphenylphosphine oxide) remains in the organic phase.
      
    • Extract the aqueous layer 3x with DCM to remove

      
      .
      
    • Basify the aqueous layer with 4M NaOH (pH > 12).

    • Extract the free amine 3x with DCM or Diethyl Ether.

    • Dry over

      
       and concentrate carefully (amine is volatile, BP ~130-140°C).
      
    • Yield Expectation: 85–92%.

Method B: The Gabriel Synthesis Protocol (Scalable)

Best for: Scale-up (>50g), Safety-constrained environments. Mechanism: Phthalimide alkylation followed by Hydrazinolysis.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
1-Bromo-4-methoxybutane 1.0Starting Material
Potassium Phthalimide 1.1Nucleophile
Hydrazine Hydrate 2.5Cleavage Agent
DMF 4 mL/gSolvent (Step 1)
Ethanol 5 mL/gSolvent (Step 2)
Step-by-Step Protocol
  • Alkylation:

    • Suspend Potassium Phthalimide (1.1 eq) in DMF.

    • Add 1-Bromo-4-methoxybutane (1.0 eq).[3]

    • Heat to 90°C for 4 hours. The mixture will become thick as KBr precipitates.

    • Workup: Pour into ice water. The product, N-(4-methoxybutyl)phthalimide, will precipitate as a solid or heavy oil. Filter or extract with EtOAc. Yield is typically quantitative.

  • Deprotection (Ing-Manske Procedure):

    • Dissolve the phthalimide intermediate in Ethanol .

    • Add Hydrazine Hydrate (2.5 eq).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

    • Cool to RT. Acidify with concentrated HCl (carefully!) to pH 1.

    • Reflux for an additional 30 mins to ensure complete hydrolysis of any amide intermediates.

    • Cool and filter off the insoluble phthalhydrazide byproduct.

  • Purification:

    • Concentrate the filtrate to remove ethanol.

    • Basify the residue with 20% NaOH .

    • Extract with DCM, dry (

      
      ), and concentrate.
      
    • Distillation: The product can be distilled under reduced pressure for high purity.

Analytical Characterization (QC)

Verify the product identity using Nuclear Magnetic Resonance (NMR).[2]

Table 2: Expected 1H NMR Data (


) 
Shift (

ppm)
MultiplicityIntegrationAssignment
3.38 Singlet (s)3H

(Methoxy)
3.35 Triplet (t)2H

2.68 Triplet (t)2H

1.50 – 1.65 Multiplet (m)4H

(Central chain)
1.20 Broad Singlet2H

(Exchangeable)

Storage & Stability

  • Free Base: The free amine absorbs

    
     from the air (carbamate formation). Store under Argon/Nitrogen at 4°C.
    
  • HCl Salt (Recommended): For long-term storage, convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine. The resulting solid is non-hygroscopic and stable at RT.

References

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews.

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition.

  • PubChem Database. (2023). Compound Summary: 1-Bromo-4-methoxybutane (CID 521168).[3][4] National Library of Medicine.

Sources

4-Methoxybutan-1-amine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxybutan-1-amine as a Pharmacophore Installer in Heterocyclic Synthesis

Abstract

This application note details the synthetic utility of 4-methoxybutan-1-amine (CAS 4636-24-8) in the development of bioactive heterocyclic compounds. Specifically, it focuses on the installation of the 4-methoxybutyl moiety—a "capped" alkyl-ether chain that enhances lipophilicity-solubility balance (LogD) and metabolic stability compared to free hydroxyl alkyl chains. We present validated protocols for Nucleophilic Aromatic Substitution (


) in the synthesis of NKCC1 inhibitors  and Quinazoline-based Kinase Inhibitors , offering a robust guide for medicinal chemists optimizing lead compounds.

Introduction: The "Methoxybutyl" Advantage

In modern drug design, the 4-methoxybutyl group serves as a critical structural motif. Unlike simple alkyl chains, the terminal methoxy ether acts as a weak hydrogen bond acceptor, improving aqueous solubility while maintaining membrane permeability. Crucially, it avoids the metabolic liability of primary alcohols (which are prone to rapid glucuronidation) while mimicking the solvation properties of short polyethylene glycol (PEG) chains.

Key Chemical Profile:

  • Compound: 4-Methoxybutan-1-amine[1]

  • CAS: 4636-24-8

  • Structure:

    
    
    
  • Role: Primary amine nucleophile for installing solubilizing tails.

  • Boiling Point: ~130–140°C (Estimated); Handle as a volatile, corrosive liquid.

Application I: Synthesis of NKCC1 Inhibitors ( Protocol)

Context: The sodium-potassium-chloride cotransporter 1 (NKCC1) is a therapeutic target for Down Syndrome core symptoms. Recent optimization campaigns identified Compound 30 (3-(N,N-dimethylsulfamoyl)-4-(4-methoxybutylamino)benzoic acid) as a potent inhibitor. The synthesis relies on a regioselective


 reaction.
Experimental Protocol

Objective: Synthesis of 3-(N,N-dimethylsulfamoyl)-4-(4-methoxybutylamino)benzoic acid.

Reagents:

  • Substrate: 4-Fluoro-3-(N,N-dimethylsulfamoyl)benzoic acid (or ester equivalent).

  • Nucleophile: 4-Methoxybutan-1-amine (2.0 equivalents).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Workup: Cyclohexane (for trituration).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the 4-fluoro-benzoate intermediate (0.20 mmol) and a magnetic stir bar.

  • Addition: Add anhydrous 1,4-dioxane (0.7 mL) followed by 4-methoxybutan-1-amine (51 µL, 0.40 mmol). Note: The excess amine acts as a base to scavenge HF generated during the substitution.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the fluoride starting material.

  • Workup (Trituration Method):

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure if the volume is excessive.

    • Add cyclohexane (1 mL) and sonicate/stir vigorously. The product often precipitates as a white solid while lipophilic impurities remain in solution.

    • Filter the solid and wash with cold cyclohexane.

  • Yield: Expect 80–85% isolated yield.

Mechanistic Insight: The 4-fluoro substituent is activated by the ortho-sulfamoyl group (electron-withdrawing), facilitating the attack by the primary amine. The methoxybutyl tail remains inert, serving solely as a physicochemical modulator.

Application II: Quinazoline Kinase Inhibitor Synthesis

Context: 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) are privileged scaffolds in EGFR inhibition.[2] Replacing the aniline with an alkylamine like 4-methoxybutan-1-amine is a strategy to create "Type I½" inhibitors or to probe the solvent-front region of the ATP binding pocket.

General Protocol: C-4 Amination of Quinazolines

Objective: Reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-methoxybutan-1-amine.

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Nucleophile: 4-Methoxybutan-1-amine (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA, 1.5 eq) or

    
    .
    
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Dissolution: Suspend the 4-chloroquinazoline in Isopropanol (10 mL/g). IPA is preferred as the product often crystallizes out upon cooling.

  • Addition: Add DIPEA followed by 4-methoxybutan-1-amine dropwise.

  • Reflux: Heat the mixture to reflux (80–85°C). The reaction is typically fast (1–3 hours).

    • Self-Validation: The reaction often turns from a suspension to a clear solution, then precipitates the product hydrochloride salt (if no external base is used) or the free base (if DIPEA is used).

  • Monitoring: TLC (5% MeOH in DCM). The product will be more polar than the chloro-starting material but less polar than the hydrolysis byproduct (quinazolinone).

  • Isolation:

    • Cool to 0°C.

    • Filter the precipitate.

    • Wash with cold IPA and diethyl ether.

Pathway Visualization

G cluster_0 Purification Logic Start 4-Fluoro-3-sulfamoyl Benzoate Inter Meisenheimer Complex Start->Inter + Reagent (1,4-Dioxane, 90°C) Reagent 4-Methoxybutan-1-amine (Nucleophile) Reagent->Inter Product NKCC1 Inhibitor (Compound 30) Inter->Product - HF (S_NAr Mechanism) Trituration Add Cyclohexane Product->Trituration Filter Filtration Trituration->Filter Precipitates Product

Figure 1: Reaction pathway for the synthesis of NKCC1 inhibitors via nucleophilic aromatic substitution.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity due to salt formation.Ensure the amine is a free base. If using the HCl salt of the amine, add an extra equivalent of DIPEA.
Hydrolysis Byproduct Wet solvent allowing water to compete with amine.Use anhydrous 1,4-dioxane or DMF. Store amine under nitrogen.[3]
Oily Product High lipophilicity preventing crystallization.Switch workup from trituration to column chromatography (DCM/MeOH gradient).
Coloration Oxidation of the amine at high temp.Degas solvents with Argon before heating; add antioxidants if necessary.

Safety & Handling

  • Corrosivity: 4-Methoxybutan-1-amine is a primary amine and likely corrosive to skin and eyes. Wear chemically resistant gloves and eye protection.[3][4]

  • Flammability: Treat as a combustible liquid.[5] Keep away from open flames.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent carbamate formation (

    
     absorption).
    

References

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors. Journal of Medicinal Chemistry. (2021). Describes the synthesis of Compound 30 using 4-methoxybutan-1-amine.

  • Optimization of Potent and Selective Quinazolinediones. Journal of Medicinal Chemistry. Discusses the use of N-(4-methoxybutyl) groups in RSV inhibitors.

  • Efficient N-arylation of 4-chloroquinazolines.Beilstein Journal of Organic Chemistry. General protocol for

    
     on quinazolines. 
    
  • PubChem Compound Summary: 4-Methoxybutan-1-amine. National Library of Medicine.

Sources

Application Note & Protocols: Strategic Protection of 4-Methoxybutan-1-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of 4-Methoxybutan-1-amine

4-Methoxybutan-1-amine is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure incorporates a nucleophilic primary amine and a chemically robust methoxy ether. This duality, however, presents a significant challenge in multi-step synthetic sequences: the high nucleophilicity and basicity of the amine group can interfere with desired reactions at other sites of a molecule.[1][2] To achieve chemoselectivity and prevent unwanted side reactions, the temporary masking of the amine functionality with a protecting group is an essential strategy.[1][3]

This comprehensive guide provides an in-depth analysis of protecting group strategies tailored for 4-Methoxybutan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying chemical principles that govern the selection and implementation of these strategies. The focus is on ensuring the stability of the methoxy group throughout the protection and deprotection sequences.

The Crucial Decision: Selecting an Orthogonal Protecting Group

The ideal protecting group for 4-Methoxybutan-1-amine must be easily introduced in high yield, remain stable under a variety of reaction conditions, and be selectively removed without affecting the methoxy ether or other functional groups in the molecule.[3][4][5] This concept of selective removal is the cornerstone of an "orthogonal" protecting group strategy, which allows for the deprotection of one group while others remain intact.[1][4][6]

For 4-Methoxybutan-1-amine, the primary consideration is the stability of the methyl ether. Ethers are generally stable to a wide range of reagents, but can be susceptible to cleavage by strong Lewis acids or under harsh acidic conditions. Therefore, the selection of a protecting group hinges on the mildness of its deprotection conditions. The three most widely employed amine protecting groups that offer orthogonal strategies compatible with the methoxy group are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[7]

The Workhorse: tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of installation and general stability.[8][9] It forms a carbamate linkage with the amine, effectively reducing its nucleophilicity.[1][10]

Boc Protection of 4-Methoxybutan-1-amine

The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[8][9] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[7]

  • Dissolution: Dissolve 4-Methoxybutan-1-amine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to the solution and stir at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting tert-butyl (4-methoxybutyl)carbamate is often pure enough for subsequent steps, or can be further purified by column chromatography on silica gel.

Boc Deprotection: Releasing the Amine

The Boc group is readily cleaved under acidic conditions.[7][9] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which spontaneously decarboxylates to yield the free amine.[8][11]

  • Dissolution: Dissolve the Boc-protected 4-Methoxybutan-1-amine (1.0 equiv.) in dichloromethane (DCM) (approx. 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 4-Methoxybutan-1-amine.

Visualization of the Boc Protection/Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Boc-protected_amine Boc-protected_amine 4-Methoxybutan-1-amine->Boc-protected_amine (Boc)2O, Base (TEA) DCM or THF, RT Deprotected_amine 4-Methoxybutan-1-amine Boc-protected_amine_dep Boc-protected amine Boc-protected_amine_dep->Deprotected_amine TFA, DCM RT

Caption: Boc protection and deprotection workflow.

The Classic Choice: Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers excellent stability to both acidic and basic conditions.[12] This robustness makes it a valuable orthogonal partner to other protecting groups.

Cbz Protection of 4-Methoxybutan-1-amine

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (aqueous base).[13] The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride.[13]

  • Dissolution: Dissolve 4-Methoxybutan-1-amine (1.0 equiv.) in a biphasic mixture of 1,4-dioxane and water (1:1).

  • Base Addition: Cool the solution to 0 °C and add sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting benzyl (4-methoxybutyl)carbamate can be purified by silica gel chromatography.

Cbz Deprotection: A Mild Hydrogenolysis

The key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis.[12][13] This process involves the reduction of the benzyl group with hydrogen gas in the presence of a palladium catalyst, releasing the free amine, toluene, and carbon dioxide.[13] These conditions are exceptionally mild and will not affect the methoxy group.

  • Setup: Dissolve the Cbz-protected amine (1.0 equiv.) in a suitable solvent like methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake. The reaction is typically complete within 2-8 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-Methoxybutan-1-amine.

Visualization of the Cbz Protection/Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Cbz-protected_amine Cbz-protected_amine 4-Methoxybutan-1-amine->Cbz-protected_amine Cbz-Cl, Na2CO3 Dioxane/H2O, RT Deprotected_amine 4-Methoxybutan-1-amine Cbz-protected_amine_dep Cbz-protected amine Cbz-protected_amine_dep->Deprotected_amine H2, Pd/C MeOH, RT

Caption: Cbz protection and deprotection workflow.

The Orthogonal Specialist: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6][14] This unique deprotection condition is a significant advantage in complex syntheses.[1][14]

Fmoc Protection of 4-Methoxybutan-1-amine

The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[14][15]

  • Dissolution: Dissolve 4-Methoxybutan-1-amine (1.0 equiv.) in a mixture of 1,4-dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.

  • Reagent Addition: Slowly add a solution of Fmoc-Cl (1.1 equiv.) in dioxane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 3-5 hours, monitoring by TLC.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the pure (9H-fluoren-9-yl)methyl (4-methoxybutyl)carbamate.

Fmoc Deprotection: Base-Mediated Cleavage

The Fmoc group is cleaved under mild, non-hydrolytic basic conditions, typically using a secondary amine like piperidine in an aprotic solvent.[14][15][16] The mechanism proceeds via an E1cB-type elimination.[15]

  • Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to make a 20% (v/v) solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within 30 minutes.[14][17] Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.

  • Purification: The residue can be purified by silica gel chromatography to isolate the free 4-Methoxybutan-1-amine. The dibenzofulvene-piperidine adduct byproduct is typically well-separated.

Visualization of the Fmoc Protection/Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Fmoc-protected_amine Fmoc-protected_amine 4-Methoxybutan-1-amine->Fmoc-protected_amine Fmoc-Cl, NaHCO3 Dioxane/H2O, RT Deprotected_amine 4-Methoxybutan-1-amine Fmoc-protected_amine_dep Fmoc-protected amine Fmoc-protected_amine_dep->Deprotected_amine 20% Piperidine in DMF RT

Caption: Fmoc protection and deprotection workflow.

Comparative Summary of Protecting Group Strategies

The choice of protecting group is dictated by the overall synthetic plan. The following table summarizes the key features of the Boc, Cbz, and Fmoc strategies for 4-Methoxybutan-1-amine.

Protecting Group Protection Reagent Typical Protection Conditions Deprotection Conditions Orthogonality & Compatibility
Boc (Boc)₂OBase (TEA, DIPEA), DCM or THF, RTStrong Acid (TFA, HCl)Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc. Methoxy group is stable.
Cbz Cbz-ClBase (Na₂CO₃), Dioxane/H₂O, RTH₂, Pd/C (Hydrogenolysis)Stable to acid and base. Orthogonal to Boc and Fmoc. Methoxy group is stable.
Fmoc Fmoc-Cl, Fmoc-OSuBase (NaHCO₃), Dioxane/H₂O, RTBase (20% Piperidine in DMF)Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. Methoxy group is stable.

Conclusion: Enabling Advanced Synthesis

The strategic use of protecting groups is fundamental to the successful execution of complex organic syntheses. For a versatile building block like 4-Methoxybutan-1-amine, the Boc, Cbz, and Fmoc groups provide a robust and orthogonal toolkit for chemists. By understanding the specific conditions for the application and removal of each group, researchers can confidently navigate multi-step reaction sequences, ensuring the integrity of the methoxy ether functionality while selectively unmasking the primary amine at the desired synthetic juncture. The protocols and principles outlined in this guide serve as a comprehensive resource for the effective utilization of 4-Methoxybutan-1-amine in the pursuit of novel chemical entities.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748-5749.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Chinese Chemical Letters, 23(7), 789-792. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740. Retrieved from [Link]

  • University of Bristol. (n.d.). Protective Groups: Orthogonal Sets of Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. Retrieved from [Link]

  • Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 41-43). Humana Press.
  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Barron, B. R., et al. (2003). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 125(43), 12994–12995. Retrieved from [Link]

  • van der Veken, P., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(32), 5671-5674. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

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Use of 4-Methoxybutan-1-amine in the development of novel pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxybutan-1-amine as a Solubilizing Synthon in Lead Optimization

Abstract

This application note details the strategic use of 4-Methoxybutan-1-amine as a high-value building block in pharmaceutical lead optimization. Unlike simple alkyl chains, the 4-methoxybutyl moiety functions as a "solubilizing tail," modulating lipophilicity (LogP) while maintaining membrane permeability. This guide provides validated protocols for incorporating this synthon via Nucleophilic Aromatic Substitution (


) and Amide Coupling, specifically within the context of kinase inhibitor and GPCR ligand development.

Introduction: The "Ether Effect" in Drug Design

In modern drug discovery, a recurring bottleneck is the "molecular obesity" of lead compounds—high molecular weight and high lipophilicity leading to poor aqueous solubility.

4-Methoxybutan-1-amine (


)  offers a precise solution.[1] It acts as a bioisostere for a pentyl or butyl chain but introduces an ether oxygen.[1]
  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, interacting with water molecules to lower the LogP compared to the all-carbon analog.

  • Permeability: Unlike hydroxyl groups (-OH), the methoxy ether does not act as a hydrogen bond donor.[1] Therefore, it does not incur the high desolvation penalty associated with passing through the lipid bilayer, preserving oral bioavailability.

  • Metabolic Stability: The terminal methyl cap prevents rapid oxidation (glucuronidation) that might occur with a terminal alcohol.[1]

Key Physical Properties:

  • Boiling Point: ~140-145°C (Predicted)[1]

  • Basicity: Typical primary amine (

    
     ~10.5 of conjugate acid).[1]
    
  • Appearance: Colorless liquid, amine odor.[1]

Application 1: Synthesis of Kinase Inhibitor Scaffolds ( )

A primary application is the installation of the 4-methoxybutyl tail onto heteroaromatic cores (e.g., quinolines, pyrimidines) to access the solvent-exposed regions of a kinase binding pocket (e.g., RIPK2, EGFR).

Mechanism & Workflow

The primary amine acts as a nucleophile, displacing a leaving group (Cl, Br, F) on an electron-deficient aromatic ring.

SNAr_Reaction Substrate Heteroaryl Chloride (e.g., 4-Chloroquinoline) Intermediate Meisenheimer Complex Substrate->Intermediate + Reagent + Heat (80-120°C) Reagent 4-Methoxybutan-1-amine (Nucleophile) Reagent->Intermediate Base Base: DIPEA or K2CO3 Solvent: NMP or n-BuOH Base->Intermediate Scavenges HCl Product Functionalized Kinase Inhibitor Intermediate->Product - Cl-

Figure 1: General reaction scheme for installing the solubilizing tail via Nucleophilic Aromatic Substitution.

Detailed Protocol: Displacement

Target: Functionalization of a 4-chloro-6,7-dimethoxyquinoline core.[1]

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)[1]

  • Nucleophile: 4-Methoxybutan-1-amine (1.2 – 1.5 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temps).[1]

Step-by-Step Procedure:

  • Setup: In a 25 mL pressure vial equipped with a magnetic stir bar, dissolve the chloro-heterocycle (1.0 mmol) in Isopropanol (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by 4-Methoxybutan-1-amine (1.2 mmol). Note: The amine is a liquid; dispense via syringe.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the chloride mass (M) and appearance of product mass (M - 35.5 + 103).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates as the HCl salt (if no base used) or free base upon cooling.

    • Dilute with water (15 mL) and stir for 30 minutes. Filter the solid.[1][2]

  • Workup (Extraction Method - if oil forms):

    • Remove volatiles under reduced pressure.[1]

    • Dissolve residue in DCM (20 mL) and wash with saturated

      
       (2 x 10 mL) to remove excess amine salts.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH 95:5) is usually sufficient.[1]

Application 2: Amide Coupling (Linker Synthesis)

Used when attaching the ether chain to a carboxylic acid core, common in GPCR antagonists or fragment-based drug discovery.

Detailed Protocol: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • 4-Methoxybutan-1-amine (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes to form the activated ester.

    • Why? Pre-activation minimizes racemization (if chiral centers are present) and ensures faster coupling.[1]

  • Coupling: Add 4-Methoxybutan-1-amine (1.1 mmol) dropwise.

  • Incubation: Stir at room temperature for 2–4 hours.

    • Validation: LC-MS should show complete conversion to the amide

      
      .[1]
      
  • Workup:

    • Dilute with Ethyl Acetate (30 mL).[1]

    • Critical Step: Wash with 1N HCl (2 x 10 mL) to remove unreacted amine and DIPEA.[1] (The methoxy ether is stable to dilute acid washes).[1]

    • Wash with Brine, dry (

      
      ), and concentrate.
      

Comparative Data: Solubility & Lipophilicity

The following table illustrates the theoretical advantage of substituting a standard Pentyl chain with the 4-Methoxybutyl chain in a hypothetical drug scaffold.

Propertyn-Pentyl Analog (Reference)4-Methoxybutyl Analog (Target)Impact
Formula


Bioisostere
cLogP ~4.5 (High)~3.8 (Moderate)Improved (Lower is often better for solubility)
H-Bond Donors 00Neutral (Maintains permeability)
H-Bond Acceptors 01 (Ether Oxygen)Improved (Solubility)
tPSA 0 Ų~9.2 ŲSlight Increase

Strategic Decision Tree

When should you select 4-Methoxybutan-1-amine over other amines?

Decision_Tree Start Lead Compound Optimization: Need to improve properties? Solubility Is Aqueous Solubility Low? Start->Solubility Permeability Is Permeability Good? Solubility->Permeability Yes Use_Alkyl Use n-Butyl/Pentyl Amine Solubility->Use_Alkyl No (Solubility is fine) HBD_Limit Can we add H-Bond Donors (-OH)? Permeability->HBD_Limit Yes (Keep it high) Use_Alcohol Use Amino-Alcohol (e.g., 4-aminobutanol) HBD_Limit->Use_Alcohol Yes (TPSA ok) Use_Ether SELECT 4-Methoxybutan-1-amine HBD_Limit->Use_Ether No (Avoid TPSA spike)

Figure 2: Decision logic for selecting the methoxy-ether synthon versus alkyl or alcohol alternatives.

Safety & Handling

  • Hazards: 4-Methoxybutan-1-amine is a primary amine.[1] It is likely corrosive (Skin Corr.[1] 1B) and an irritant . Wear gloves, goggles, and work in a fume hood.

  • Storage: Store under nitrogen or argon. Primary amines can absorb

    
     from the air to form carbamates/carbonates, appearing as white crusts.
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References

  • Bhat, L. et al. (2016).[1] Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. U.S. Patent No.[1] 9,238,625.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Arai, T. et al. (2019).[1] Cyclic amine derivative and pharmaceutical use thereof.[1][3][4][5] U.S. Patent No.[1] 10,173,999.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology, 24(9), 1420–1456. (Contextual grounding on ether bioisosteres).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Application Note: Advanced Chromatographic and Spectrometric Characterization of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 4-Methoxybutan-1-amine, a primary amine of interest in pharmaceutical and chemical synthesis. We present detailed protocols for two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), also utilizing a derivatization strategy. The methodologies are designed to deliver robust, accurate, and reproducible results for identification, purity assessment, and quantification. This note emphasizes the rationale behind critical experimental parameters, validation strategies according to ICH guidelines, and data interpretation, providing researchers and drug development professionals with a self-validating system for the analysis of this and similar aliphatic amines.

Introduction: The Analytical Challenge of Small Amines

4-Methoxybutan-1-amine is a bifunctional molecule featuring a primary amine and an ether linkage. Its polarity and structural simplicity present unique challenges for chromatographic analysis. Direct analysis is often hampered by:

  • Poor Retention in Reversed-Phase HPLC: Due to its hydrophilic nature.

  • Lack of a Strong Chromophore: Precluding sensitive UV detection in HPLC.

  • High Polarity and Active Hydrogens: Leading to poor peak shape (tailing) and low volatility in GC analysis, often due to interactions with active sites in the GC system.[1][2]

To overcome these challenges, chemical derivatization is an essential strategy. This process modifies the analyte to enhance its chromatographic behavior and detectability.[1][3] This application note details validated methods employing derivatization for both HPLC and GC-MS platforms, ensuring high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The primary objective for the HPLC method is to achieve accurate quantification. Given the absence of a native chromophore, a pre-column derivatization step is employed to attach a UV-active molecule to the primary amine. We have selected Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatizing agent due to its high reactivity with primary amines and the high molar absorptivity of the resulting sulfonamide derivative.

Causality of Methodological Choices
  • Derivatization Agent (Dansyl Chloride): Reacts specifically with the primary amine group of 4-Methoxybutan-1-amine under basic conditions to form a stable, highly fluorescent, and UV-absorbent derivative. This dramatically enhances detection sensitivity.

  • Reversed-Phase C18 Column: The derivatized analyte is significantly more hydrophobic than the parent compound, making it ideally suited for retention and separation on a non-polar C18 stationary phase.[4]

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient elution with acetonitrile and water allows for efficient separation of the derivatized analyte from the excess reagent and other potential impurities. The addition of a small amount of formic acid (e.g., 0.1%) helps to control the pH, sharpen peaks, and ensure consistent retention.[5][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Accurately weigh 4-Methoxybutan-1-amine (Standard or Sample) dissolve Dissolve in Acetonitrile prep_start->dissolve buffer Add Sodium Bicarbonate Buffer (pH ~9) dissolve->buffer reagent Add Dansyl Chloride Solution buffer->reagent react Incubate at 60°C for 45 min reagent->react quench Quench reaction with Sodium Hydroxide react->quench filter Filter through 0.22 µm Syringe Filter quench->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis of 4-Methoxybutan-1-amine.

Detailed HPLC Protocol

A. Derivatization Procedure:

  • Standard Stock (1 mg/mL): Accurately weigh 10 mg of 4-Methoxybutan-1-amine reference standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Standard/Sample Preparation: To 100 µL of the standard stock solution or sample solution in a vial, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Reagent Addition: Add 200 µL of Dansyl Chloride solution (5 mg/mL in acetonitrile).

  • Reaction: Cap the vial, vortex thoroughly, and incubate in a heating block at 60°C for 45 minutes.

  • Quenching: After cooling to room temperature, add 100 µL of 0.1 M Sodium Hydroxide to quench the reaction by hydrolyzing excess Dansyl Chloride.

  • Final Dilution & Filtration: Dilute with the mobile phase to a final volume of 1 mL and filter through a 0.22 µm syringe filter before injection.

B. Chromatographic Conditions:

Parameter Condition
HPLC System Standard system with quaternary pump, autosampler, and UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL

| UV Detection | 254 nm |

Method Validation Framework

The described HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank sample.

  • Linearity: Assessed by preparing a calibration curve with at least five concentrations and demonstrating a correlation coefficient (r²) ≥ 0.999.

  • Accuracy & Precision: Determined by analyzing replicate preparations of samples spiked with known concentrations of the analyte. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.[9][10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS provides unparalleled selectivity for identification and is an excellent tool for assessing purity. The high polarity of 4-Methoxybutan-1-amine necessitates derivatization to increase volatility and improve peak shape.[1] Silylation, which replaces the active hydrogens on the amine with a non-polar trimethylsilyl (TMS) group, is a highly effective strategy.[11][12]

Causality of Methodological Choices
  • Derivatization Agent (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a powerful silylating agent that efficiently derivatizes the primary amine.[11] This reaction converts the polar -NH₂ group into a non-polar -N(TMS)₂ group, making the molecule volatile and thermally stable for GC analysis.

  • GC Column (DB-5ms type): A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides excellent separation for a wide range of derivatized compounds.

  • Electron Ionization (EI): Standard 70 eV EI provides reproducible and characteristic fragmentation patterns that can be compared against spectral libraries for confident identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_start Place sample in anhydrous solvent (e.g., Pyridine) reagent Add BSTFA + 1% TMCS Derivatizing Agent prep_start->reagent react Incubate at 70°C for 30 min reagent->react inject Inject into GC react->inject separate Temperature Programmed Separation on DB-5ms inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analyzer (Scan Mode) ionize->analyze tic Identify Peak by Retention Time analyze->tic spectrum Confirm Identity via Mass Spectrum tic->spectrum

Sources

Application Note: Functionalization Strategies for 4-Methoxybutan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxybutan-1-amine (


) is a versatile primary amine building block characterized by a terminal methoxy ether group. Unlike simple alkyl chains, the methoxybutyl motif offers a strategic balance of lipophilicity and aqueous solubility, often functioning as a bioisostere for hydroxyalkyl groups to improve metabolic stability (blocking oxidation) or blood-brain barrier permeability. This guide details optimized protocols for functionalizing 4-methoxybutan-1-amine via amide coupling, reductive amination, and nucleophilic aromatic substitution (

), addressing specific handling requirements for its hygroscopic nature and volatility.

Introduction & Chemical Profile[1][2][3][4][5][6]

The 4-methoxybutyl moiety is frequently employed in medicinal chemistry to extend a pharmacophore into a solvent-exposed region of a protein binding pocket. The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., lysine, arginine) without the hydrogen bond donor penalties associated with alcohols.

Table 1: Physicochemical Profile
PropertyValueImplication for Protocol
CAS Number 4940-49-2Verification standard.
Molecular Weight 103.16 g/mol Low MW allows for high atom economy.
Boiling Point ~140–145°C (760 mmHg)Caution: Free base is semi-volatile. Do not dry under high vacuum for extended periods without salt formation.
pKa (Conj. Acid) ~10.5 (Est.)Highly basic; requires buffering or excess base in coupling reactions.
Solubility Miscible in water, MeOH, DCMHighly polar; aqueous workups require careful extraction (e.g., DCM/iPrOH mixes).
Stability Hygroscopic (Free base)Store under inert gas; HCl salt preferred for long-term storage.

Functionalization Decision Framework

Selecting the correct functionalization pathway depends entirely on the electrophile present on your scaffold.

Functionalization_Logic Start Target Scaffold Electrophile Carboxyl Carboxylic Acid (-COOH) Start->Carboxyl Aldehyde Aldehyde/Ketone (-CHO / -C=O) Start->Aldehyde Halide Aryl/Heteroaryl Halide (Ar-Cl / Ar-F) Start->Halide AmidePath Amide Coupling (HATU/EDC) Carboxyl->AmidePath Activation RedAmPath Reductive Amination (STAB/NaBH4) Aldehyde->RedAmPath Imine Formation SnArPath SnAr / Buchwald (DMSO/Pd) Halide->SnArPath Displacement Product1 Amide Linkage (Stable, Polar) AmidePath->Product1 Product2 Secondary Amine (Basic, Ionizable) RedAmPath->Product2 Product3 Aniline/Heterocyclic Amine (Aromatic System) SnArPath->Product3

Figure 1: Decision matrix for functionalizing 4-methoxybutan-1-amine based on scaffold reactivity.

Protocol A: Amide Bond Formation (The Workhorse)

Objective: Conjugate 4-methoxybutan-1-amine to a carboxylic acid scaffold. Challenge: The primary amine is nucleophilic, but the methoxy tail adds polarity, making aqueous extractions difficult if the product is not lipophilic.

Reagents
  • Coupling Agent: HATU (for small scale/high yield) or EDC/HOBt (for scale-up).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (dimethylformamide) or DCM (dichloromethane).

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Note: If using the HCl salt of the amine, increase DIPEA to 4.0 equiv to ensure neutralization.

  • Coupling: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 2 minutes to form the activated ester.

  • Addition: Add 4-methoxybutan-1-amine (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 85.1).

  • Workup (Critical):

    • Option A (Precipitation): If the product is hydrophobic, pour reaction mixture into ice-water (10x volume). Filter the precipitate.[2]

    • Option B (Extraction): Dilute with EtOAc.[3] Wash with sat.

      
       (x2), Water (x1), and Brine (x1).
      
    • Troubleshooting: If the product remains in the aqueous phase due to the methoxy group, use DCM:iPrOH (3:1) for extraction.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Install the 4-methoxybutyl group onto an aldehyde or ketone, creating a secondary amine. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[4]

Reagents
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ). It is milder than 
    
    
    
    and will not reduce aldehydes/ketones directly, preventing side reactions.
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv) and 4-methoxybutan-1-amine (1.1 equiv) in DCE (0.2 M).

  • Acid Catalysis: Add AcOH (1.0–2.0 equiv). This catalyzes imine formation and buffers the reaction. Stir for 30–60 minutes at RT.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Observation: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 16 hours (overnight).

  • Quench: Quench with sat.

    
     solution. Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Purification: Extract with DCM. Dry organic layer over

    
    .[3]
    
    • Tip: The resulting secondary amine is basic. Purification by flash chromatography usually requires 1–5%

      
       or 
      
      
      
      in the eluent to prevent streaking on silica.

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Attach the amine to an electron-deficient heteroaryl halide (e.g., 4-chloropyrimidine, 2-fluoronitrobenzene).

Reagents
  • Solvent: DMSO or NMP (high dielectric constant promotes the transition state).

  • Base: DIPEA or

    
    .
    
  • Temperature: 80°C – 120°C (Microwave preferred for difficult substrates).

Step-by-Step Methodology
  • Preparation: Dissolve the aryl halide (1.0 equiv) in DMSO (0.5 M).

  • Addition: Add 4-methoxybutan-1-amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Heating: Heat to 100°C.

    • Microwave: 120°C for 20 minutes is often sufficient for chloropyrimidines.

  • Workup: Dilute with water. If the product precipitates, filter it.[2] If it oils out (common with flexible ether chains), extract with EtOAc.

Analytical & Purification Guide

Detection (TLC)

4-Methoxybutan-1-amine and its aliphatic derivatives lack strong UV chromophores.

  • Stain: Ninhydrin (turns purple/red for primary amines).

  • Stain: KMnO4 (oxidizes the ether/alkyl chain, yellow spot on purple background).

  • Stain: Iodine Chamber (reversible brown spots).

Handling the "Free Base" vs. "Salt"[7]
  • Commercial Form: Often supplied as a liquid (Free Base) or solid (HCl salt).

  • Free Base: Can absorb

    
     from air to form carbamates. Keep tightly sealed.
    
  • Volatility: If you must remove solvent from the free amine, avoid high vacuum (< 5 mbar) at elevated temperatures (> 40°C), or you will lose the reagent.

  • Salt Formation Protocol: To store synthesized amine intermediates:

    • Dissolve free amine in

      
       or Dioxane.
      
    • Add 4M HCl in Dioxane dropwise.

    • Filter the white hygroscopic solid immediately and store in a desiccator.

References

  • PubChem Compound Summary. (2023). 4-Methoxybutylamine (CID 79058). National Center for Biotechnology Information. Link

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 4-Methoxybutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-AMN-404 | Version: 2.1 | Last Updated: 2026-02-11

Introduction: The "Ghost Yield" Phenomenon

4-Methoxybutan-1-amine (CAS: 34039-36-6) is a deceptively simple molecule. Researchers often report "low yields" (10–30%) not because the reaction failed, but because the product was lost during isolation.

This molecule possesses a "perfect storm" of physicochemical properties that hamper standard organic workups:

  • High Water Solubility: The ether oxygen and primary amine form a hydration shell, making it partition heavily into aqueous phases.

  • Volatility (bp ~140°C): While not extremely volatile, it co-evaporates with solvents like THF or water during concentration.

  • Carbamate Formation: It reacts rapidly with atmospheric

    
     to form solid carbamates, often mistaken for impurities or salts.
    

This guide moves beyond standard textbook protocols to address the specific failure modes of this ether-amine.

Module 1: Critical Isolation Protocols (The "Yield Killer")

Status: MANDATORY for all synthetic routes. Problem: Product vanishes after aqueous workup or rotary evaporation.

Protocol A: The "Dry" Isolation (Recommended)

Avoid aqueous extraction entirely if possible. This method uses salt formation to trap the amine.[1]

  • Reaction Quench: If using a reduction (e.g.,

    
    ), quench with solid Sodium Sulfate Decahydrate (
    
    
    
    ) instead of water/NaOH. This creates a dry, filterable solid.
  • Filtration: Filter the reaction mixture through a Celite pad. Wash the pad with dry diethyl ether.

  • Salt Formation (Crucial): Do NOT evaporate the solvent yet.

    • Cool the filtrate to 0°C.[2]

    • Add 1.1 equivalents of

      
       (4M in Dioxane or Ether) dropwise.
      
    • The 4-methoxybutan-1-amine hydrochloride salt will precipitate immediately.

  • Collection: Filter the hygroscopic white solid.

    • Yield Check: The salt is non-volatile. Gravimetric yield here is the "true" reaction yield.

Protocol B: The "Salting Out" Extraction (If water is unavoidable)

If you must use an aqueous workup (e.g., Gabriel synthesis hydrolysis):

  • Saturation: Saturate the aqueous phase with

    
     (preferred over NaCl for amines) until solids persist. This forces the amine into the organic layer.
    
  • Solvent Choice: Do NOT use Ethyl Acetate (amines can attack it). Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

  • Repetitive Extraction: Perform at least 4-5 extractions. A single wash leaves ~40% of product in the water.

Module 2: Synthetic Route Optimization

Route A: Reduction of 4-Methoxybutyronitrile

Best for: Scale-up (>10g). Common Failure: Aluminum emulsions trapping the product.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Gray Sludge Improper

quench
Use the Fieser Method (1:1:3 ratio of

: 15% NaOH :

) or Glauber's Salt (

).
Low Yield Product trapped in Al-saltsReflux the quenched filter cake in THF for 1 hour to release coordinated amine.
Ammonia Smell Over-reduction / Side reactionEnsure temperature is kept <0°C during hydride addition.
Route B: Gabriel Synthesis (from 1-bromo-4-methoxybutane)

Best for: High purity, small scale (<5g). Common Failure: Incomplete hydrazine cleavage or phthalhydrazide contamination.

Optimization Workflow:

  • Alkylation: Use

    
     in DMF (mild) rather than NaH (harsh) to prevent elimination of the bromide.
    
  • Cleavage: Do not just reflux with hydrazine. Use the Ing-Manske Procedure :

    • Reflux with hydrazine hydrate in Ethanol.[3]

    • Crucial Step: Acidify with HCl, boil for 30 mins, then cool. Phthalhydrazide precipitates; the amine stays in solution as the HCl salt. Filter off the solid.

Module 3: Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the route and the critical workup path.

G Start Start: 4-Methoxybutan-1-amine Synthesis Decision Scale & Precursor Availability? Start->Decision Route_Nitrile Route A: Nitrile Reduction (Scale >10g) Decision->Route_Nitrile Nitrile Precursor Route_Gabriel Route B: Gabriel Synthesis (High Purity required) Decision->Route_Gabriel Alkyl Halide Precursor Step_Red LiAlH4 / THF Route_Nitrile->Step_Red Step_Gab Phthalimide / Hydrazine Route_Gabriel->Step_Gab Issue_Emulsion CRITICAL RISK: Aluminum Emulsion Step_Red->Issue_Emulsion Issue_Solubility CRITICAL RISK: Water Solubility Step_Gab->Issue_Solubility Sol_Fieser Solution: Fieser Quench or Na2SO4·10H2O Issue_Emulsion->Sol_Fieser Strict Protocol Sol_Salt Solution: HCl Salt Precipitation (No Distillation) Issue_Solubility->Sol_Salt Avoid Aqueous Layer Sol_Fieser->Sol_Salt Filtrate Final Target: 4-Methoxybutan-1-amine HCl Sol_Salt->Final

Caption: Decision tree highlighting critical risks (Red) and engineering controls (Green) for synthesis.

FAQ: Rapid Troubleshooting

Q: I see a yield of >100%. What happened? A: You likely have solvent trapped in the amine. 4-Methoxybutan-1-amine is hygroscopic and holds onto water/THF. Convert to the HCl salt and dry under high vacuum (0.1 mmHg) at 40°C to get an accurate weight.

Q: My product turned into a white solid on the bench. Is it the salt? A: If you didn't add acid, it is likely the N-alkyl carbamate formed by reaction with


 in the air. This is reversible. Dissolve in dilute HCl, wash with ether (to remove non-basic impurities), then basify and extract immediately or keep as the HCl salt.

Q: Can I distill this amine? A: Yes, but it is risky on a small scale (<5mL) due to holdup volume. If you must distill, use a Kugelrohr apparatus to minimize loss. Boiling point is ~140°C at atm; ~60-65°C at 15 mmHg.

Q: Why not use 1-bromo-4-methoxybutane + Ammonia directly? A: This leads to polyalkylation . You will get a mixture of primary, secondary, and tertiary amines that are nearly impossible to separate by distillation due to similar boiling points.

References

  • Gabriel Synthesis Optimization

    • Gibson, M.S.; Bradshaw, R.W. (1968).[4] "The Gabriel Synthesis of Primary Amines". Angew.[4][5] Chem. Int. Ed. Engl. 7 (12): 919.[4]

  • Handling Water-Soluble Amines

    • University of Rochester, Dept. of Chemistry. "Workup for Removing Amines".
  • Nitrile Reduction Protocols

    • Brown, H.C. et al. "Selective Reductions. 9. Reaction of Lithium Aluminum Hydride with Nitriles". J. Am. Chem. Soc.[4]

  • Physical Properties & Safety

    • Sigma-Aldrich Technical Data Sheet: 4-Methoxybutylamine (CAS 34039-36-6).[6]

Sources

Technical Support Center: Synthesis of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient production of high-purity 4-Methoxybutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and lab-scale synthesis routes for 4-Methoxybutan-1-amine?

A1: The two most prevalent methods for synthesizing 4-Methoxybutan-1-amine are:

  • Reduction of 4-Methoxybutyronitrile: This is a widely used method involving the reduction of the nitrile group to a primary amine. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) for lab-scale synthesis and catalytic hydrogenation with catalysts like Raney Nickel for larger-scale production.

  • Reductive Amination of 4-Methoxybutanal: This one-pot reaction involves the condensation of 4-methoxybutanal with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. This method is often favored for its efficiency and avoidance of isolating the intermediate imine.

Q2: I am observing significant amounts of secondary and tertiary amines in my product from a nitrile reduction. What is causing this and how can I prevent it?

A2: The formation of secondary and tertiary amines is a common side reaction during the catalytic hydrogenation of nitriles. The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine, which can further react to form a tertiary amine. To suppress this, it is highly recommended to conduct the hydrogenation in the presence of ammonia. The excess ammonia shifts the equilibrium away from the formation of the secondary amine.

Q3: My reductive amination of 4-methoxybutanal is giving me a low yield of the desired amine and a significant amount of 4-methoxybutan-1-ol. What is happening?

A3: The formation of 4-methoxybutan-1-ol indicates that your reducing agent is prematurely reducing the starting aldehyde before it can form the imine intermediate with ammonia. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄). To circumvent this, it is advisable to use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Q4: Is the Gabriel synthesis a viable route for producing 4-Methoxybutan-1-amine?

A4: While the Gabriel synthesis, starting from 1-bromo-4-methoxybutane and potassium phthalimide, is a classic method for preparing primary amines, it is generally less favored for this specific molecule on a larger scale. The multi-step nature of the synthesis, including the final deprotection step (often with hydrazine), can be cumbersome. However, it can be a reliable method for producing a clean primary amine on a smaller, laboratory scale, as it effectively prevents the formation of secondary and tertiary amine byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Methoxybutan-1-amine and provides actionable solutions.

Issue 1: Low Yield and Purity in the Reduction of 4-Methoxybutyronitrile
Observed Problem Probable Cause Recommended Solution & Scientific Rationale
Low conversion of nitrile Incomplete reaction due to catalyst deactivation or insufficient reducing agent.For Catalytic Hydrogenation: Ensure the Raney Nickel catalyst is freshly prepared and active. Increase catalyst loading or hydrogen pressure. For LiAlH₄ Reduction: Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents) and ensure anhydrous reaction conditions, as LiAlH₄ reacts violently with water.
Presence of secondary amine (bis(4-methoxybutyl)amine) and tertiary amine impurities The primary amine product is reacting with the intermediate imine.Add ammonia (liquid or as a solution in the reaction solvent) to the reaction mixture during catalytic hydrogenation. The excess ammonia will compete with the primary amine for reaction with the imine intermediate, thus favoring the formation of the primary amine.
Difficult work-up with LiAlH₄, forming emulsions Formation of aluminum salts that are difficult to filter.Follow a standard Fieser workup procedure: cautiously and sequentially add water, then a 15% NaOH solution, and finally more water to precipitate the aluminum salts as a granular solid that is easier to filter.[1]
Issue 2: Poor Selectivity in the Reductive Amination of 4-Methoxybutanal
Observed Problem Probable Cause Recommended Solution & Scientific Rationale
Significant formation of 4-methoxybutan-1-ol The reducing agent is reducing the aldehyde faster than the imine is formed.Use a pH-sensitive or sterically hindered reducing agent. Sodium cyanoborohydride (NaBH₃CN) is effective as it is more reactive towards the protonated imine than the neutral aldehyde at mildly acidic pH.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice due to its steric bulk, which favors the reduction of the less hindered imine.
Low conversion to the amine Inefficient imine formation.Ensure an adequate concentration of the ammonia source (e.g., ammonium acetate, ammonia in methanol). The reaction is an equilibrium, so a sufficient excess of the amine component is necessary to drive the formation of the imine.

Reaction Pathways and Side Reactions

The following diagrams illustrate the desired synthetic pathways and the common side reactions discussed.

Synthesis Route 1: Reduction of 4-Methoxybutyronitrile

G cluster_main Main Reaction cluster_side Side Reaction 4-Methoxybutyronitrile 4-Methoxybutyronitrile Imine Intermediate Imine Intermediate 4-Methoxybutyronitrile->Imine Intermediate [H] 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Imine Intermediate->4-Methoxybutan-1-amine [H] bis(4-methoxybutyl)amine bis(4-methoxybutyl)amine Imine Intermediate->bis(4-methoxybutyl)amine + 4-Methoxybutan-1-amine - NH3 tris(4-methoxybutyl)amine tris(4-methoxybutyl)amine bis(4-methoxybutyl)amine->tris(4-methoxybutyl)amine + Imine Intermediate - NH3 G cluster_main Main Reaction cluster_side Side Reaction 4-Methoxybutanal 4-Methoxybutanal Imine Intermediate Imine Intermediate 4-Methoxybutanal->Imine Intermediate + NH3 - H2O 4-Methoxybutan-1-ol 4-Methoxybutan-1-ol 4-Methoxybutanal->4-Methoxybutan-1-ol [H] (Non-selective) 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Imine Intermediate->4-Methoxybutan-1-amine [H] (Selective)

Caption: Reductive amination of 4-methoxybutanal and the competing alcohol formation.

Detailed Experimental Protocol: Synthesis of 4-Methoxybutan-1-amine via Catalytic Hydrogenation of 4-Methoxybutyronitrile

This protocol is a representative procedure for the synthesis of 4-Methoxybutan-1-amine on a laboratory scale.

Materials:

  • 4-Methoxybutyronitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ammonia

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol three times to remove the water.

  • Reaction Setup: To the high-pressure reactor, add the washed Raney Nickel catalyst followed by a solution of 4-methoxybutyronitrile (e.g., 50 g, 0.50 mol) in anhydrous ethanol (200 mL).

  • Ammonia Addition: Cool the reactor in an ice bath and carefully condense anhydrous ammonia (e.g., 25 g, 1.47 mol) into the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi) and heat to the reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol and excess ammonia. The resulting crude 4-Methoxybutan-1-amine can be purified by distillation under reduced pressure.

References

Sources

Optimizing reaction conditions for 4-Methoxybutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 4-Methoxybutan-1-amine Target Molecule: 4-Methoxybutan-1-amine (Free Base) CAS Registry: 4636-29-1 (Free base) / 34039-36-6 (Commercial variant/salt) Molecular Formula:


Molecular Weight:  103.16  g/mol [1]

Introduction: The "Hidden" Challenges of Amino-Ethers

Welcome to the Technical Support Center. You are likely here because, despite the structural simplicity of 4-methoxybutan-1-amine, you are facing low yields or difficulty isolating the pure product.

This molecule presents a classic "amphiphilic trap":

  • Volatility: The free base is moderately volatile (est. BP ~140°C), leading to losses during rotary evaporation.

  • Water Solubility: The ether oxygen and primary amine make it highly miscible with water, complicating extraction.

  • Workup Issues: Standard aluminum hydride reductions often result in "grey sludge" emulsions that trap the product.

This guide prioritizes Product Isolation over simple conversion, as isolation is the primary failure point for this specific scaffold.

Module 1: Route Selection Strategy

Before starting, confirm your precursor availability. We support two primary workflows. Use the decision tree below to select the optimal path for your lab's capabilities.

RouteSelection cluster_legend Key Start Start: Select Precursor Nitrile Precursor: 4-Methoxybutanenitrile Start->Nitrile Halide Precursor: 1-Chloro-4-methoxybutane Start->Halide Decision1 Is high-pressure hydrogenation (>50 bar) available? Nitrile->Decision1 RouteC Route C: Gabriel Synthesis (K-Phthalimide) BEST FOR: Purity & Storage Halide->RouteC RouteA Route A: Catalytic Hydrogenation (Raney Ni / H2) BEST FOR: Scale-up (>10g) Decision1->RouteA Yes RouteB Route B: Hydride Reduction (LiAlH4 / THF) BEST FOR: Lab Scale (<5g) Decision1->RouteB No Precursor Precursor Process Process

Figure 1: Decision Matrix for Synthetic Pathway Selection.

Module 2: The "Gold Standard" Protocol (Nitrile Reduction)

Context: This is the most direct route but requires strict adherence to the "Fieser Workup" to recover the water-soluble amine from aluminum salts.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxybutanenitrile 1.0SubstrateEnsure dry (water consumes LAH).[1]
LiAlH4 (LAH) 1.5 - 2.0ReductantUse pellets if possible to reduce dust; titrate if old.[1]
THF (Anhydrous) 0.5 MSolventDiethyl ether is acceptable but THF reflux is often needed for full conversion.[1]
Rochelle's Salt N/AQuenchPreferred over Fieser for this specific amine to prevent emulsion.[1]
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck RBF under Argon. Add LAH (suspended in THF) at 0°C.

  • Addition: Add nitrile (diluted in THF) dropwise. Exotherm Warning.

  • Reaction: Warm to RT, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin; nitrile will not stain, amine will be purple).

  • The Critical Quench (Choose ONE):

    • Option A (Fieser Method - Faster): For

      
       grams of LAH, add 
      
      
      
      mL
      
      
      , then
      
      
      mL 15% NaOH, then
      
      
      mL
      
      
      .
    • Option B (Rochelle's Salt - Higher Recovery): Dilute with wet ether, then add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 2–4 hours until two clear layers form.

  • Isolation: Filter solids. Dry organic layer (

    
    ).
    
    • STOP: Do not rotovap to dryness yet.

    • Action: Add 1.1 equiv of HCl (in dioxane or ether) to precipitate the 4-methoxybutan-1-amine hydrochloride salt .

    • Reasoning: The free base is volatile and hygroscopic. The HCl salt is a stable solid.

Module 3: Troubleshooting & FAQs

Q1: I followed the Fieser workup, but my yield is <30%. Where is my product?

Diagnosis: The amine is likely trapped in the aluminum precipitate or lost to the aqueous phase. Corrective Action:

  • The "Cake Wash": The aluminum filter cake traps polar amines. Resuspend the white solid in refluxing THF for 30 minutes, filter again, and combine filtrates.

  • Salting Out: If you used an aqueous quench, saturate the aqueous layer with NaCl or

    
     before extraction. This forces the organic amine into the organic layer (Salting-out effect).
    
Q2: The product smells "fishy" but shows multiple spots on TLC.

Diagnosis: Partial reduction (imine intermediate) or polymerization. Corrective Action:

  • Ensure the reaction was refluxed . Room temperature reduction of nitriles often stalls at the imine.

  • Check Reagent Quality: Old LAH turns grey/white and loses potency. Use a fresh bottle.

Q3: Can I use Catalytic Hydrogenation (Raney Ni) instead?

Answer: Yes, and it is preferred for scale (>10g). Protocol:

  • Catalyst: Raney Nickel (W2 or W4 activity).

  • Solvent: Methanol saturated with Ammonia (

    
    ).
    
  • Pressure: 50–100 psi

    
    .
    
  • Why Ammonia? Primary amines can react with the intermediate imine to form secondary amines (dimerization). Ammonia suppresses this side reaction [1].

Module 4: Purification of Water-Soluble Amines

If you cannot precipitate the HCl salt, use this extraction logic to isolate the free base.

Purification Crude Crude Reaction Mixture (Aqueous/Organic Mix) Acidify 1. Acidify to pH 1 (HCl) 2. Wash with DCM Crude->Acidify DiscardOrg Discard Organic Layer (Removes non-basic impurities) Acidify->DiscardOrg Organic Phase Basify 1. Basify Aqueous to pH 14 (NaOH) 2. Saturate with NaCl Acidify->Basify Aqueous Phase (Contains Amine Salt) Extract Extract with DCM x 5 (or Chloroform/Isopropanol 3:1) Basify->Extract Dry Dry (Na2SO4) & Careful Evaporation Extract->Dry

Figure 2: Acid-Base Extraction Protocol for Hydrophilic Amines.[1]

Technical Tip: For highly water-soluble amines like 4-methoxybutan-1-amine, standard DCM extraction is often insufficient. Use a solvent mixture of Chloroform : Isopropanol (3:1) for the basic extraction step to improve recovery efficiency [2].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 773-776. (Standard reference for Nitrile reduction and Ammonia usage).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into Imine reduction).
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581-595. (The definitive source for the Fieser Workup).
  • Org. Synth. 1955, 35, 6. Reduction of Nitriles with Lithium Aluminum Hydride. (Verified procedure for analogous nitrile reductions).

Sources

Technical Guide: Purification and Handling of 4-Methoxybutan-1-amine

[1][2]

Introduction & Compound Profile

4-Methoxybutan-1-amine (CAS: 4076-32-4) is a primary aliphatic amine featuring an ether linkage.[1][2] It serves as a critical linker in antibody-drug conjugates (ADCs) and a building block in the synthesis of kinase inhibitors.[1][2] Its dual functionality (amine + ether) imparts specific solubility characteristics but also introduces unique impurity profiles compared to simple alkyl amines.[1][2]

Physical Property Summary
PropertyValueNotes
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Appearance Colorless liquidTurns yellow/brown upon oxidation
Boiling Point ~140–145°C (est.)[2][3][4][5]Note: 3-Methoxypropylamine boils at 116°C; the butyl homolog is higher.[1][2][3]
Solubility Miscible with water, alcoholsHygroscopic
pKa ~10.0–10.5Typical for primary aliphatic amines

Troubleshooting Hub: Common Purity Issues

This section addresses specific observations users may encounter in the lab, providing mechanistic explanations and immediate corrective actions.

Q1: My clear sample has turned yellow or brown during storage. Is it usable?

Diagnosis: Oxidation and Imine Formation. Primary amines are susceptible to air oxidation, leading to the formation of N-oxides and, more commonly, Schiff bases (imines) via reaction with trace aldehydes or self-degradation products.[1] The color comes from conjugated systems in these impurities.[1][2]

  • Impact: If the yellowing is faint, the purity may still be >98%.[1][2] However, for strict API synthesis, these impurities can act as chain terminators or catalyst poisons.[1][2]

  • Corrective Action: Perform Protocol A (Vacuum Distillation) . Simple filtration will not remove these soluble impurities.[1][2]

  • Prevention: Store under Argon/Nitrogen atmosphere in amber glass.

Q2: I see a white haze or precipitate forming when I open the bottle.

Diagnosis: Carbamate Formation. Primary amines react rapidly with atmospheric carbon dioxide (CO₂) to form solid carbamate salts (

1212
  • Mechanism:

    
    
    
  • Corrective Action:

    • Small Scale: Filter the solid under inert gas.[1][2]

    • Large Scale: Dissolve the amine in a strong base (NaOH) to revert the carbamate back to the free amine, then extract (See Protocol B ).[2]

Q3: GC-MS shows a peak with M+ = 187 (approx). What is it?

Diagnosis: Secondary Amine Dimer (Bis(4-methoxybutyl)amine). During the synthesis (likely hydrogenation of 4-methoxybutyronitrile), the primary amine product can react with the intermediate imine, forming a secondary amine dimer.[1]

  • Removal: Secondary amines have significantly higher boiling points than their primary counterparts.[1][2] Use Protocol A (Fractional Distillation) to separate them.[1][2]

Q4: My reaction yield is low, and the amine seems "wet."

Diagnosis: Water Contamination. The ether oxygen and amine nitrogen make this compound highly hygroscopic.[1][2] Water deactivates sensitive reagents (e.g., acid chlorides, isocyanates).[1][2]

  • Corrective Action: Dry over KOH pellets or distilled from CaH₂ (See Protocol C ).[1][2] Do not use acidic drying agents like silica or molecular sieves without rigorous activation, as amines can stick to them.[1][2]

Decision Matrix: Purification Strategy

Use the following logic flow to determine the appropriate purification method for your specific impurity profile.

PurificationStrategyStartStart: Analyze Impurity ProfileCheckColorIs sample Yellow/Brown?Start->CheckColorCheckWaterIs Water Content > 0.5%?CheckColor->CheckWaterNoDistillProtocol A: Vacuum Distillation(Removes Color & Dimers)CheckColor->DistillYesCheckDimerIs Secondary Amine present?CheckWater->CheckDimerNoDryProtocol C: Chemical Drying(KOH / CaH2)CheckWater->DryYesCheckDimer->DistillYesExtractProtocol B: Acid-Base Extraction(Removes Non-Basic Impurities)CheckDimer->ExtractNo (Only neutral impurities)Distill->CheckWaterUseReady for SynthesisDry->UseExtract->Use

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity analysis.

Detailed Technical Protocols

Protocol A: Vacuum Distillation (Gold Standard)

Best for: Removing color, oxidation products, and secondary amine dimers.

Safety Warning: Amines are flammable.[1][2] Ensure the system is grounded and free of oxygen.[1][2]

  • Setup: Equip a round-bottom flask with a Vigreux column (for fractionation), a short-path distillation head, and a receiving flask. Connect to a vacuum manifold.[1][2]

  • Inerting: Flush the entire system with Nitrogen or Argon for 10 minutes.[1][2]

  • Loading: Add 4-Methoxybutan-1-amine and a magnetic stir bar. Add KOH pellets (approx. 1-2% w/w) to the boiling flask.

    • Why KOH? It suppresses salt formation and helps dry the amine in situ during distillation.[1][2]

  • Heating: Apply vacuum (aim for <10 mbar). Heat the oil bath gradually.

    • Target: The boiling point will drop significantly under vacuum.[1][2] If BP is 145°C at atm, it may be ~40-50°C at 10 mbar.[1][2]

  • Collection: Discard the first 5% (forerun) which contains volatiles and water.[1][2] Collect the main fraction. Stop before the flask runs dry to avoid distilling the high-boiling dimers.

  • Storage: Immediately backfill with Argon and seal with Parafilm.[1][2]

Protocol B: Acid-Base Extraction

Best for: Removing neutral organic impurities (e.g., unreacted nitrile precursor) or inorganic salts.

  • Dissolution: Dissolve the impure amine in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2]

  • Acid Wash: Extract the organic layer with 1M HCl (3x).[1][2]

    • Mechanism:[3][6][7][8] The amine becomes protonated (

      
      ) and moves into the aqueous layer.[1][2] Neutral impurities (nitriles, non-basic organics) stay in the organic layer.[1][2]
      
  • Separation: Discard the organic layer (containing impurities).[1][2]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.[1][2]

  • Extraction: Extract the aqueous mixture with DCM (3x).

  • Drying: Dry the combined organic extracts over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Remove solvent via rotary evaporation (Note: Be careful, as the amine is volatile; do not use high vacuum for too long).[1][2]

Protocol C: Drying (Water Removal)

Best for: Samples with high water content (>1%).[2]

  • Method 1 (KOH Pellets): Add solid KOH pellets to the liquid amine.[1][2] Allow to stand for 24 hours. Decant the liquid.[1][2][9] This removes the bulk of water.[1][2]

  • Method 2 (Calcium Hydride - Rigorous):

    • Place the amine in a flask with Calcium Hydride (

      
      ) granules.
      
    • Stir for 4-12 hours. (Warning: Hydrogen gas evolution).

    • Distill the amine directly from the

      
       mixture under vacuum.[1][2]
      

Solvent & Material Compatibility

When processing 4-Methoxybutan-1-amine, material selection is critical to prevent leaching or degradation.[1][2]

MaterialCompatibilityNotes
Glass (Borosilicate) Excellent Preferred for all storage and reactions.[2][3]
PTFE (Teflon) Excellent Use for gaskets and seals.[2][3]
LDPE / HDPE Good Acceptable for short-term transfer; long-term storage may allow oxygen permeation.[1][2][3]
Viton Poor Amines can cause swelling and degradation of Viton seals.[2][3]
Aluminum Avoid Amines can be corrosive to aluminum over time.[1][2][3]

References

  • PubChem. (2025).[1][2][5][9] 4-Methoxybutan-1-amine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Primary Amines. Merck KGaA.[1][2] (General handling protocols for aliphatic amines).

  • Rozenberg, H. (2025).[1][2][10] Purification of Amines via Carbamate Crystallization. ResearchGate. (Methodology for separating primary/secondary amines).[1][2]

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methoxybutan-1-amine. As a Senior Application Scientist, I've compiled this guide to address common challenges and frequently asked questions encountered during its use in synthesis. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively.

I. Handling and Storage of 4-Methoxybutan-1-amine

Question: My reaction with 4-Methoxybutan-1-amine is sluggish or failing. Could the starting material be the issue?

Answer: Absolutely. The integrity of your starting amine is paramount. 4-Methoxybutan-1-amine, like many primary amines, can be susceptible to degradation, which can significantly impact its reactivity.

  • Stability and Storage: While stable under normal conditions, it is sensitive to air and moisture.[1][2] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[1][2][3] Exposure to atmospheric carbon dioxide can lead to the formation of the corresponding carbamate salt, which will reduce the effective concentration of the free amine available for reaction.

  • Visual Inspection: The amine should be a clear, colorless to light yellow liquid.[1][2] Any significant discoloration or the presence of solid precipitates may indicate degradation or contamination.

  • Purification of the Amine: If you suspect contamination, distillation under reduced pressure is the most effective method of purification. Given its boiling point, appropriate vacuum and temperature control are necessary to prevent decomposition.

II. Troubleshooting Reductive Amination Reactions

Reductive amination is a cornerstone reaction for 4-Methoxybutan-1-amine, allowing for the formation of secondary amines by reacting it with an aldehyde or ketone.

Question: I am seeing low yields in my reductive amination of an aldehyde with 4-Methoxybutan-1-amine. What are the likely causes and how can I improve it?

Answer: Low yields in reductive amination can typically be traced back to three key areas: imine formation, the reduction step, or side reactions.

A. Inefficient Imine Formation

The formation of the imine intermediate is a critical, and often rate-limiting, step.[4][5] This is a reversible, acid-catalyzed reaction where water is eliminated.[4][6]

  • pH Control is Crucial: The reaction rate is highly pH-dependent. A pH of around 5 is generally optimal for imine formation.[4]

    • Too high pH (>7): There isn't enough acid to protonate the hydroxyl group of the hemiaminal intermediate, making water a poor leaving group.[4]

    • Too low pH (<4): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl carbon.[4]

    • Troubleshooting: Use a mild acid catalyst like acetic acid. If you are using an amine salt as your starting material, you may not need additional acid. You can monitor the pH of your reaction mixture to ensure it's in the optimal range.

  • Water Removal: The formation of the imine generates water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product.

    • Troubleshooting: The use of dehydrating agents like molecular sieves (3Å or 4Å) can be highly effective.[7] Alternatively, a Dean-Stark apparatus can be used with solvents that form an azeotrope with water, such as toluene.

B. Issues with the Reduction Step

The choice of reducing agent and the timing of its addition are critical for a successful reductive amination.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde.[5] It should only be added after sufficient time has been allowed for imine formation.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that will reduce the imine in the presence of the aldehyde, making it suitable for one-pot reactions.[5][8]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is often preferred due to the lower toxicity compared to cyanoborohydride.[5]

  • Troubleshooting: If using NaBH₄, ensure complete imine formation before its addition by monitoring with TLC or other analytical methods. For one-pot reactions, NaBH₃CN or NaBH(OAc)₃ are generally better choices.

C. Common Side Reactions

  • Over-alkylation: The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[5][9]

    • Troubleshooting: Use a slight excess of the 4-Methoxybutan-1-amine relative to the aldehyde. Running the reaction at lower temperatures can also help to minimize this side reaction.

  • Aldehyde Reduction: If a strong reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to the corresponding alcohol.

    • Troubleshooting: As mentioned, use a milder reducing agent or ensure complete imine formation before adding NaBH₄.

Reductive Amination Troubleshooting Workflow

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR) start->check_imine check_reduction Evaluate Reduction Step start->check_reduction check_side_products Analyze for Side Products (GC-MS, NMR) start->check_side_products ph_control Optimize pH (around 5) - Add mild acid (e.g., AcOH) - Monitor pH check_imine->ph_control Imine not forming? reducing_agent Change Reducing Agent - Use milder reagent (NaBH3CN, NaBH(OAc)3) - Ensure complete imine formation before NaBH4 addition check_reduction->reducing_agent Incomplete reduction? over_alkylation Minimize Over-alkylation - Use slight excess of amine - Lower reaction temperature check_side_products->over_alkylation Tertiary amine detected? aldehyde_reduction Prevent Aldehyde Reduction - Use milder reducing agent - Add NaBH4 after imine formation check_side_products->aldehyde_reduction Alcohol from aldehyde detected? water_removal Remove Water - Add molecular sieves - Use Dean-Stark trap ph_control->water_removal pH is optimal? success Successful Reaction water_removal->success Yield Improved reducing_agent->success Yield Improved over_alkylation->success Yield Improved aldehyde_reduction->success Yield Improved

Caption: Troubleshooting workflow for reductive amination.

III. Troubleshooting Amide Synthesis (Acylation)

The formation of an amide bond by reacting 4-Methoxybutan-1-amine with a carboxylic acid or its derivative is another fundamental transformation.

Question: My amide coupling reaction is giving a low yield and I'm observing unreacted starting materials. What should I do?

Answer: Incomplete conversion in amide synthesis is a common issue. The approach to solving it depends on the method of acylation you are using.

A. Reactions with Carboxylic Acids and Coupling Reagents

Directly reacting a carboxylic acid and an amine is generally slow. Coupling reagents are used to activate the carboxylic acid.

  • Choice of Coupling Reagent:

    • Carbodiimides (DCC, EDC): These are common coupling agents. DCC can lead to the formation of a poorly soluble dicyclohexylurea byproduct, which can complicate purification. EDC forms a water-soluble urea, which is easier to remove during workup.[10]

    • Phosphonium Reagents (PyBOP, PyAOP): These reagents are often more efficient and lead to cleaner reactions with fewer side products compared to carbodiimides.[11]

    • Uronium Reagents (HATU, HBTU): Highly effective but can cause guanidinylation of the amine as a side reaction, especially if the carboxyl activation is slow.[11]

  • Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction and suppress side reactions like racemization if your carboxylic acid has a chiral center.[10][12]

  • Troubleshooting:

    • Increase Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid.

    • Add an Activator: Include HOBt or DMAP in your reaction mixture.

    • Change Coupling Reagent: If you are using a carbodiimide and still see low conversion, switch to a more reactive phosphonium or uronium reagent.

B. Reactions with Acyl Chlorides or Anhydrides

These are generally highly reactive acylating agents.

  • Stoichiometry of Base: These reactions produce HCl or a carboxylic acid as a byproduct, which will protonate the starting amine, rendering it unreactive. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the acid.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Acyl chlorides and anhydrides are sensitive to moisture. Ensure your solvent and glassware are dry.

    • Check Base Purity and Equivalents: Use a dry, pure base and ensure you are using at least one equivalent (or slightly more) to neutralize the acid produced.

    • Temperature Control: These reactions are often exothermic. Adding the acylating agent slowly at a low temperature (e.g., 0 °C) can help to control the reaction and minimize side product formation.

Amide Synthesis Troubleshooting Workflow

G start Low Yield in Amide Synthesis method Which method are you using? start->method coupling Carboxylic Acid + Coupling Reagent method->coupling acyl_halide Acyl Halide / Anhydride method->acyl_halide check_reagents Review Reagents - Increase equivalents of coupling agent/acid - Add HOBt or DMAP - Switch to a more reactive coupling agent (e.g., HATU, PyBOP) coupling->check_reagents Low Conversion? check_conditions Verify Conditions - Ensure anhydrous conditions - Check purity and equivalents of base - Control temperature (e.g., add acyl halide at 0°C) acyl_halide->check_conditions Low Conversion? success Successful Reaction check_reagents->success Yield Improved check_conditions->success Yield Improved

Caption: Troubleshooting workflow for amide synthesis.

IV. Purification of 4-Methoxybutan-1-amine Derivatives

Question: I am having difficulty purifying the product of my reaction. What are the best practices?

Answer: The purification strategy will depend on the nature of your product and the impurities present.

  • Acid-Base Extraction: For both secondary amine and amide products, a standard aqueous workup is the first step.

    • If your product is a secondary amine, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer and extracting with an organic solvent will recover your purified amine.

    • For amide products, which are generally neutral, washing the organic layer with dilute acid will remove any unreacted starting amine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid.

  • Chromatography:

    • Column Chromatography: This is a standard method for purifying both amine and amide products.

    • Tailing of Amines on Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.

      • Troubleshooting: To mitigate this, you can add a small amount of a tertiary amine, like triethylamine (~1%), to your eluent. Alternatively, you can use deactivated silica gel or alumina.

    • Amide Purification: Amides are generally less problematic on silica gel than amines. A standard silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes) is usually effective.

  • Crystallization/Distillation:

    • If your product is a solid, recrystallization can be a highly effective purification method.

    • For liquid products, distillation under reduced pressure may be possible if the product is thermally stable and has a suitable boiling point.

V. Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might find in my 4-Methoxybutan-1-amine starting material?

  • A1: Besides potential degradation products, a common impurity could be 4-methoxy-1-butanol, the precursor to the amine.[3][13] This can be checked by GC-MS or NMR.

Q2: Can I use 4-Methoxybutan-1-amine in nucleophilic aromatic substitution reactions?

  • A2: Yes, as a primary amine, it can act as a nucleophile to displace leaving groups on activated aromatic rings. The success of the reaction will depend on the specific substrate and reaction conditions.

Q3: Is 4-Methoxybutan-1-amine a strong base?

  • A3: It is a primary alkylamine, and as such, it is a moderately strong base, comparable to other simple alkylamines. Its pKa is expected to be in the range of 10-11.

References

  • PubChem. (n.d.). 4-(4-methoxybutoxy)-N-methylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Conley, N. R., Hung, R. J., & Willson, C. G. (2005). A new synthetic route to authentic N-substituted aminomaleimides. The Journal of Organic Chemistry, 70(11), 4553–4555. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Methoxy-1-butanol. Retrieved from [Link]

  • Shen, Y., Razzoqova, S. M., Abdullaeva, Z. A., Talipov, S. A., & Ashurov, J. M. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 498–503. [Link]

  • Chemistry LibreTexts. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

  • Request PDF. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Retrieved from [Link]

  • Chemsrc. (2025). 1-Methoxybutane. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of reaction of 4,4‐diethoxybutan‐1‐amine derivatives with aromatic nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[3]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Request PDF. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • VTechWorks. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]

  • ChemBK. (2024). 4-methoxy benzyl amine. Retrieved from [Link]

  • Josh Osbourn. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. [Link]

Sources

Common pitfalls in the synthesis of 4-Methoxybutan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methoxybutan-1-amine (CAS: 4699-67-6) presents a deceptive challenge. While the molecule appears simple—a primary amine linked to a methyl ether by a butyl chain—it sits at an intersection of physicochemical properties that frequently leads to low isolated yields. Users often report successful reaction monitoring (TLC/LCMS) but fail to recover material during workup. This guide addresses the three most common failure modes: Secondary Amine Formation (during reduction), Aqueous Partitioning (during workup), and Silica Interaction (during purification).

Module 1: Strategic Route Selection

Before troubleshooting a failed batch, verify you are using the correct synthetic pathway for your available equipment and purity requirements.

Decision Matrix: Selecting the Right Precursor
RoutePrecursorKey ReagentsProsCons
A (Recommended) 4-Methoxybutyronitrile

/Raney Ni or

Atom economical; scalable.Risk of dimerization (secondary amine); requires high-pressure equipment or pyrophoric reagents.
B (Academic) 1-Bromo-4-methoxybutane

then

(Staudinger)
High functional group tolerance; avoids dimerization.Azide hazards; phosphine oxide removal is difficult.
C (High Purity) N-(4-methoxybutyl)phthalimideHydrazine (Gabriel)Guarantees 1° amine; crystalline intermediates.Atom inefficient; hydrazine toxicity; multi-step.
Visual Workflow: Route Selection Logic

RouteSelection Start Start: Choose Precursor Scale Is scale > 100g? Start->Scale Equip High Pressure Hydrogenator available? Scale->Equip Yes Purity Strict requirement for no 2° amine impurities? Scale->Purity No RouteA Route A: Nitrile Reduction (4-Methoxybutyronitrile) Equip->RouteA Yes RouteC Route C: Gabriel Synthesis (Phthalimide) Equip->RouteC No RouteB Route B: Azide Displacement (Staudinger Reduction) Purity->RouteB No (General Use) Purity->RouteC Yes (Pharma Std)

Caption: Decision tree for selecting the optimal synthesis route based on scale, equipment, and purity constraints.

Module 2: Troubleshooting Reaction Pitfalls

Issue #1: "I see a generic M+ mass peak (dimer) in my LCMS."

Context: This occurs almost exclusively during the reduction of 4-methoxybutyronitrile (Route A). Root Cause: The reaction intermediate (an imine) reacts with the newly formed primary amine to form a secondary imine, which is then reduced to a secondary amine dimer (


).

Corrective Protocol:

  • Ammonia Saturation: If using catalytic hydrogenation (Raney Ni or Pd/C), the solvent must be saturated with ammonia gas or ammonium hydroxide. The excess ammonia outcompetes the primary amine for the imine intermediate.

  • Acylating Conditions: Alternatively, perform the reduction in acetic anhydride to trap the primary amine immediately as the acetamide, then hydrolyze later (though this adds steps).

Mechanistic Visualization: The Dimerization Trap

Dimerization Nitrile Nitrile R-CN Imine Imine Intermediate R-CH=NH Nitrile->Imine H2 PrimaryAmine 1° Amine (Product) R-CH2-NH2 Imine->PrimaryAmine H2 (Desired) SecondaryImine 2° Imine R-CH=N-CH2-R Imine->SecondaryImine + PrimaryAmine (Side Reaction) SecondaryAmine 2° Amine (Impurity) R-CH2-NH-CH2-R SecondaryImine->SecondaryAmine H2

Caption: Mechanism showing how the desired product attacks the intermediate to form the unwanted secondary amine impurity.

Module 3: Isolation & Purification (The "Missing Product" Syndrome)

Issue #2: "My reaction worked, but the product vanished during extraction."

Context: 4-Methoxybutan-1-amine is a small, polar molecule with significant water solubility. Root Cause: Standard extraction at neutral or continuously adjusting pH is insufficient. The partition coefficient (


) favors the aqueous phase unless the pH is drastically elevated.

Troubleshooting Guide:

ParameterStandard Protocol (Fail)Corrected Protocol (Pass)
pH Control pH 8-9 (Bicarbonate)pH > 12 (NaOH pellets)
Solvent Ethyl Acetate / EtherDCM or Chloroform (3x extractions)
Salt Effect NoneSaturate aqueous layer with NaCl
Drying Magnesium SulfateSodium Sulfate (MgSO4 is slightly acidic and can bind amines)

Critical Step: When basifying the aqueous layer, ensure it is strongly basic. The amine must be completely deprotonated to move into the organic layer.

Issue #3: "The product is streaking on the silica column."

Context: Amines interact strongly with the acidic silanol groups on silica gel, causing peak tailing and material loss. Root Cause: Lack of a basic modifier in the mobile phase.

Corrected Protocol (The "Triethylamine Wash"):

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Eluent: Use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonium hydroxide competes for the silanol sites.

  • Alternative: Use "Amine-functionalized silica" cartridges if available to eliminate the need for modifiers.

Module 4: Stability & Storage

Q: Why did my clear oil turn into a white crusty solid overnight? A: Primary amines are "CO2 sponges." They react with atmospheric carbon dioxide to form carbamate salts.

  • Prevention: Store under Argon/Nitrogen atmosphere.

  • Recovery: Dissolve the solid in strong base (NaOH) and re-extract with DCM.

Q: Can I use HCl to make the salt? A: Yes, but 4-Methoxybutan-1-amine hydrochloride is extremely hygroscopic.

  • Recommendation: If solid storage is required, synthesize the oxalate or fumarate salt, which are generally non-hygroscopic crystalline solids and easier to handle.

References

  • Nitrile Reduction & Dimerization

    • S. Nishimura, Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, Wiley-Interscience, 2001. (Discusses ammonia suppression of secondary amines).
    • Reduction of Nitriles to Amines, ChemGuide. Available at: [Link]

  • Gabriel Synthesis Mechanism

    • Gibson, M.S. and Bradshaw, R.W.
    • Gabriel Synthesis, Chemistry LibreTexts. Available at: [Link][1]

  • Amine Purification & Workup

    • Workup: Amines, University of Rochester Department of Chemistry. Available at: [Link]

    • Purification of Amines, Common Organic Chemistry. Available at: [Link]

  • Physical Properties & Safety

    • PubChem Compound Summary for Butylamine (Analogous properties). Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-Methoxybutan-1-amine. This guide is structured to provide in-depth, practical solutions to common purity challenges encountered during its preparation. Our focus is on delivering not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Methoxybutan-1-amine?

A1: The impurity profile of your crude 4-Methoxybutan-1-amine is intrinsically linked to your synthetic route. Two common pathways are the reduction of 4-methoxybutyronitrile and the Gabriel synthesis starting from a 4-methoxybutyl halide.

  • From Reduction of 4-methoxybutyronitrile (e.g., using LiAlH₄):

    • Unreacted Starting Material: Incomplete reduction can leave residual 4-methoxybutyronitrile.

    • Hydrolysis Products: Quenching the reaction with water can lead to the formation of 4-methoxybutanamide if the intermediate imine is hydrolyzed.

    • Solvent Adducts: Depending on the solvent and workup conditions, solvent-related impurities may be present. Ethers like THF are generally stable to LiAlH₄, but prolonged reaction times or high temperatures can cause issues.

    • Over-reduction Products: While less common for nitriles, aggressive conditions could potentially lead to side reactions.

  • From Gabriel Synthesis (using 4-chlorobutyl methyl ether and potassium phthalimide):

    • Unreacted Starting Material: Residual 4-chlorobutyl methyl ether may be present.

    • Phthalhydrazide: If hydrazine is used to cleave the phthalimide group, this byproduct can be a significant impurity if not properly removed.[1][2]

    • Phthalic Acid: If acidic hydrolysis is used for the cleavage, phthalic acid will be a byproduct.[3]

    • N-alkylphthalimide Intermediate: Incomplete cleavage will result in the presence of N-(4-methoxybutyl)phthalimide.

Q2: My crude 4-Methoxybutan-1-amine is a dark oil. What causes the color and how can I remove it?

A2: Dark coloration in crude amine samples often arises from minor, highly conjugated byproducts formed during the reaction, or from the degradation of the amine itself through oxidation. Amines are susceptible to air oxidation, which can generate colored impurities.

To address this, consider the following:

  • Charcoal Treatment: Activated charcoal can be effective in adsorbing these colored impurities. This is typically done by stirring the crude product (dissolved in a suitable solvent) with activated charcoal, followed by filtration.

  • Distillation: Often, the colored impurities are high molecular weight species that will remain in the distillation pot, allowing you to collect a colorless distillate.

  • Salt Formation and Recrystallization: Converting the amine to its hydrochloride salt and recrystallizing can be a very effective way to remove colored impurities, which may not co-crystallize with the salt.

Q3: How can I confirm the purity of my final 4-Methoxybutan-1-amine product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile amines. The gas chromatogram will show the number of components in your sample, and their relative peak areas can give a good indication of purity. The mass spectrum will help to confirm the identity of the main peak as 4-Methoxybutan-1-amine and can aid in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra should be clean, with signals corresponding to the structure of 4-Methoxybutan-1-amine and the correct integration values for the protons. The absence of signals from potential impurities (e.g., starting materials, byproducts) is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for quantitative analysis, a reverse-phase HPLC method can be developed. Derivatization may be necessary for UV detection if the impurities do not have a chromophore.

Troubleshooting and Purification Guides

This section provides detailed protocols for the most common and effective methods to increase the purity of 4-Methoxybutan-1-amine.

Method 1: Fractional Distillation

Fractional distillation is a primary method for purifying liquid amines, separating components based on differences in their boiling points. This is particularly effective for removing less volatile or more volatile impurities.

Underlying Principle: The separation efficiency of fractional distillation relies on establishing a temperature gradient along a fractionating column. This allows for repeated vaporization and condensation cycles, enriching the vapor phase with the more volatile component at each stage.

Expected Boiling Point: While no definitive literature value for the boiling point of 4-Methoxybutan-1-amine is readily available, we can estimate it based on structurally similar compounds. For example, 4,4-Dimethoxy-N,N-dimethylbutan-1-amine has a boiling point of 164°C.[4] Given the structural similarities, a boiling point in the range of 155-175°C at atmospheric pressure is a reasonable starting point. It is crucial to monitor the distillation temperature closely to determine the actual boiling point of your compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Procedure:

    • Place the crude 4-Methoxybutan-1-amine in the distillation flask with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (to maintain the temperature gradient).

    • Begin heating the distillation flask gently.

    • Observe the temperature and collect any low-boiling fractions (forerun) that distill over at a lower temperature. These could be residual solvents or more volatile impurities.

    • As the temperature rises and stabilizes at the boiling point of your product, change the receiving flask to collect the main fraction of 4-Methoxybutan-1-amine. Collect the fraction over a narrow temperature range (e.g., 2-3°C).

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask. This residue will contain any high-boiling impurities.

Troubleshooting:

  • Problem: The distillation is very slow, or no product is distilling over at the expected temperature.

    • Cause & Solution: The boiling point may be higher than anticipated, or the system may not be adequately heated. Ensure the heating mantle is making good contact with the flask and that the column is well-insulated. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition at high temperatures.

  • Problem: The temperature is fluctuating during the collection of the main fraction.

    • Cause & Solution: This indicates that the separation is not efficient, and the distillate is a mixture. Use a more efficient fractionating column (longer or with a more extensive surface area) or increase the reflux ratio (the ratio of condensate returning to the pot to that collected as distillate).

Method 2: Flash Column Chromatography

For removing impurities with different polarities, flash column chromatography is a highly effective technique. Due to the basic nature of amines, which can lead to strong interactions and tailing on acidic silica gel, modifications to the standard procedure are often necessary.

Underlying Principle: This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent). Polar compounds interact more strongly with the polar stationary phase and thus elute more slowly.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis (e.g., DCM/MeOH/NH4OH) Solvent 2. Select Solvent System TLC->Solvent Determine Rf Column 3. Pack Column (Slurry Method) Solvent->Column Load 4. Load Sample (Dry or Wet Loading) Elute 5. Elute with Solvent (Maintain Head Pressure) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate G cluster_formation Salt Formation cluster_recrystallization Recrystallization cluster_liberation Amine Liberation Dissolve 1. Dissolve Crude Amine (e.g., Diethyl Ether) Add_HCl 2. Add HCl Solution (e.g., HCl in Ether) Dissolve->Add_HCl Precipitate 3. Collect Precipitate (Filtration) Add_HCl->Precipitate Recrystallize 4. Recrystallize Salt (e.g., Ethanol/Ether) Filter_Dry 5. Filter and Dry Crystals Recrystallize->Filter_Dry Dissolve_Salt 6. Dissolve Pure Salt (in Water) Basify 7. Add Base (e.g., aq. NaOH) Dissolve_Salt->Basify Extract 8. Extract Free Amine (e.g., with DCM) Basify->Extract Dry_Evaporate 9. Dry and Evaporate Extract->Dry_Evaporate

Sources

Technical Support Center: Managing Exothermic Reactions in 4-Methoxybutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-4MBA-EXO Status: Open Priority: Critical (Safety/Yield Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 4-Methoxybutan-1-amine (CAS: 4636-24-8) via the reduction of 4-methoxybutyronitrile using Lithium Aluminum Hydride (LiAlH₄) .

This transformation involves two distinct exothermic phases:[1]

  • The Reduction Phase: Nucleophilic attack of hydride on the nitrile carbon (

    
    ).[2]
    
  • The Quenching Phase: Hydrolysis of the aluminum-amine intermediate and destruction of excess hydride (

    
    , H₂ evolution).
    

The Core Problem: The presence of the ether oxygen in the 4-position creates a "chelation trap." The resulting aluminum alkoxide/amide complexes are notoriously difficult to break, often leading to viscous emulsions ("jelly") during workup. Standard exothermic management fails here because the heat is trapped within this emulsion, leading to delayed "volcano" eruptions or poor phase separation.

This guide provides a self-validating protocol to manage the thermal profile and ensure clean isolation.

Module 1: Reaction Setup & Thermal Buffering

Q: Why is my internal temperature spiking despite an ice bath?

A: A standard ice bath (


C) provides insufficient thermal gradient for the rapid kinetics of nitrile reduction. The reaction rate often exceeds the heat transfer capacity of the glass wall.

The Protocol:

  • Solvent Choice: Use Tetrahydrofuran (THF) instead of Diethyl Ether. THF has a higher boiling point (

    
    C vs 
    
    
    
    C), providing a larger safety margin before solvent boil-off occurs [1].
  • Cryogenic Cooling: Start the addition at -10^\circ C to 0^\circ C using an acetone/ice or salt/ice bath. Do not rely on simple water ice.

  • The "Dropwise" Rule: The addition rate of the nitrile solution must be slave to the internal thermometer, not the clock.

    • Limit: Do not allow internal Temp >

      
      C during addition.
      
    • Logic: This prevents the accumulation of unreacted nitrile, which could suddenly react en masse (thermal runaway).

Q: Should I add the Hydride to the Nitrile, or Nitrile to the Hydride?

A: Always add the Nitrile to the Hydride (LiAlH₄) suspension.

  • Reasoning: Adding LiAlH₄ solid to a nitrile solution creates local hotspots where the reductant concentration is infinite relative to the substrate, promoting side reactions (polymerization) and violent local boiling.

  • Safety: Adding a liquid (nitrile solution) to the suspension allows you to stop the feed instantly if the temperature spikes. You cannot "un-add" a scoop of solid powder.

Module 2: The Critical Quench (Troubleshooting Emulsions)

Q: The reaction turned into a solid white "jelly" upon adding water. How do I recover my product?

A: You have encountered the "Aluminum Emulsion Lock." The amine and ether oxygen atoms are coordinating to the aluminum, preventing the precipitation of granular aluminum salts.

Do NOT add more water. This will only increase the volume of the jelly and dissolve your water-soluble amine product, making extraction impossible.

The Solution: Rochelle’s Salt Workup For amino-ethers like 4-Methoxybutan-1-amine, the standard Fieser Workup (Water/NaOH/Water) often fails. You must use a ligand exchange method.

Step-by-Step Protocol:

  • Cool: Return the reaction mixture to

    
    C.
    
  • Dilute: Add an equal volume of Diethyl Ether (to decrease viscosity).

  • The Quench:

    • Add Ethyl Acetate dropwise first.[3] This consumes excess LiAlH₄ by reducing it to ethanol, which is a milder exotherm than water [2].

    • Observation Check: Gas evolution (H₂) should cease.[4]

  • The Breaker: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Volume: Use ~20 mL per gram of LiAlH₄ used.

    • Time:Vigorous stirring is required for 1-3 hours.

  • Mechanism: The tartrate ligand binds to aluminum more strongly than your amine product does. The emulsion will break into two clear layers: a clear organic layer and a dissolved aqueous aluminum tartrate layer.

Visualizing the Quench Decision

QuenchLogic Start Quench Phase Initiated CheckSubstrate Substrate: 4-Methoxybutyronitrile Start->CheckSubstrate Decision Choose Method CheckSubstrate->Decision Fieser Fieser Method (H2O / 15% NaOH / H2O) Decision->Fieser Standard Amines Rochelle Rochelle's Salt Method (Sat. K-Na Tartrate) Decision->Rochelle Amino-Ethers (Current Case) ResultFieser Risk: Al-Amine Complex (Sticky Precipitate/Emulsion) Fieser->ResultFieser ResultRochelle Ligand Exchange (Clear Phase Separation) Rochelle->ResultRochelle

Figure 1: Decision tree for selecting the quenching method. For amino-ethers, Rochelle's salt is the authoritative choice to prevent emulsion formation.

Module 3: Isolation of Water-Soluble Amine

Q: My organic layer yield is near zero. Where is my product?

A: 4-Methoxybutan-1-amine is a low-molecular-weight primary amine with an ether linkage. It is highly water-soluble .[3] If you used a large volume of water during the quench, your product is likely trapped in the aqueous phase.

Recovery Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 . The amine must be deprotonated (neutral) to move into the organic phase. Add pellets of NaOH if necessary (watch for exotherm!).

  • Salting Out: Saturate the aqueous layer with NaCl. This decreases the solubility of the organic amine in water (Salting-out effect).

  • Solvent Switch: Do not use Ether for extraction. Use Dichloromethane (DCM) or Chloroform .

    • Why: DCM is more polar than ether and better at extracting polar amines from water.

    • Procedure: Perform 3-4 extractions with DCM.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) . Do not use Magnesium Sulfate (MgSO₄) as it is slightly acidic and can bind amines, reducing yield [3].

Summary of Critical Parameters

ParameterSpecificationScientific Rationale
Solvent THF (Anhydrous)Higher boiling point (

C) prevents boil-over during exotherms.[1]
Addition Temp

C (Internal)
Kinetic control of the reduction; prevents thermal runaway.[1]
Quench Method Rochelle's SaltTartrate ligand breaks the Al-N/Al-O coordination complexes that cause emulsions.[1][3]
Extraction DCM @ pH > 12Product is water-soluble; requires polar solvent and basic conditions to isolate.[1]
Drying Agent Na₂SO₄Inert to amines; avoids product loss associated with Lewis-acidic MgSO₄.[1]

References

  • Brown, H. C.; Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(5), 567-607. Link[1]

  • Rochelle's Salt Workup Protocol. Organic Chemistry Portal / Curly Arrow. (2009). Detailed discussion on breaking aluminum emulsions. Link

  • Amine Isolation Techniques. Common Organic Chemistry. Guide to workup of water-soluble amines. Link

  • Safe Handling of LiAlH4. ACS Chemical Health & Safety. (2024).[4] Guidelines for pyrophoric reagents. Link[1][4]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in chemical transformations involving 4-Methoxybutan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development to diagnose, mitigate, and resolve common issues related to catalyst performance and longevity. Here, we synthesize fundamental principles with field-proven insights to ensure the robustness of your catalytic processes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter. We will explore the likely causes and provide actionable, step-by-step guidance.

Question 1: "My reaction rate has suddenly dropped. What are the likely causes and how can I diagnose the problem?"

A sudden drop in reaction rate is a classic symptom of catalyst deactivation. The primary culprits are typically poisoning or mechanical failure.

Causality: Catalyst poisons are substances that strongly adsorb to the active sites of a catalyst, rendering them inaccessible to the reactants.[1][2] Given the presence of 4-Methoxybutan-1-amine, a nitrogen-containing compound, self-poisoning or poisoning from impurities in the amine feedstock are strong possibilities. Nitrogen compounds, along with sulfur, phosphorus, and halides, are well-known catalyst poisons.[1][3]

  • Feedstock Analysis:

    • Action: Analyze your 4-Methoxybutan-1-amine feedstock for common impurities, particularly sulfur-containing compounds which can be present in trace amounts from its synthesis.

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for identifying and quantifying volatile impurities.

  • Catalyst Characterization:

    • Action: Carefully remove a sample of the deactivated catalyst from the reactor.

    • Techniques:

      • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of poisons on the catalyst's surface.[4]

      • Elemental Analysis (XRF or PIXE): These methods can identify foreign elements that have deposited on the catalyst.[4]

      • Temperature-Programmed Desorption (TPD): TPD can help determine the strength of adsorption of different species on the catalyst surface, providing insights into potential poisoning.[4]

  • Control Experiment:

    • Action: Run the reaction with a fresh batch of catalyst and a purified sample of 4-Methoxybutan-1-amine. If the reaction proceeds as expected, this strongly suggests a poison was present in the original feedstock.

Question 2: "Over several cycles, my product yield has been progressively decreasing. What could be causing this gradual deactivation?"

Gradual deactivation is often indicative of slower processes like coking (fouling), sintering, or leaching of the active metal.

Causality:

  • Coking/Fouling: This involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[1] In reactions with organic molecules like 4-Methoxybutan-1-amine, side reactions or decomposition can lead to the formation of heavy, non-volatile compounds that deposit on the catalyst.[5]

  • Sintering: At elevated temperatures, small metal crystallites on a catalyst support can migrate and agglomerate into larger particles.[6][7] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[1]

  • Leaching: In liquid-phase reactions, the active metal component of a supported catalyst can dissolve into the reaction medium.[1][8] This is a common issue with weakly bound active species on the support.[8]

Deactivation MechanismDiagnostic TechniquesMitigation Strategies
Coking/Fouling Thermogravimetric Analysis (TGA): To quantify the amount of deposited coke. BET Surface Area Analysis: A decrease in surface area and pore volume can indicate fouling.[4]Optimize reaction conditions (lower temperature, different pressure) to minimize side reactions.[1] Implement regular catalyst regeneration cycles.[1]
Sintering X-ray Diffraction (XRD): An increase in the crystallite size of the active metal can be observed. Transmission Electron Microscopy (TEM): Directly visualizes the size and distribution of metal nanoparticles.Operate at the lowest possible temperature that maintains a good reaction rate.[1] Use a catalyst with a support that strongly interacts with the metal particles to inhibit migration.
Leaching Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): Analyze the reaction mixture post-reaction to detect traces of the leached metal.Choose a more basic or acidic support to improve the binding of the active metal.[8] Consider using protectants in the reaction medium that can suppress metal leaching.[9]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding catalyst deactivation in the context of reactions with 4-Methoxybutan-1-amine.

Q1: Can 4-Methoxybutan-1-amine itself act as a catalyst poison?

Yes, it is possible. Amines can adsorb onto the active sites of metal catalysts. Depending on the strength of this interaction and the nature of the active site, this can lead to competitive inhibition of the desired reaction. Furthermore, under certain reaction conditions, amines can undergo decomposition or side reactions that lead to the formation of more potent poisons or coke precursors.[10][11]

Q2: What are the most common impurities in amine feedstocks that I should be concerned about?

The primary concerns are sulfur and nitrogen-containing heterocyclic compounds. Even at parts-per-billion (ppb) levels, sulfur compounds can severely poison noble metal catalysts like Palladium and Platinum.[12][13] It is crucial to either use high-purity amines or implement a purification step for your feedstock.[1][14]

Q3: How can I prevent catalyst deactivation before it occurs?

A proactive approach is always the best strategy.[15]

  • Feedstock Purification: Utilize purification methods like distillation, filtration, or treatment with adsorbents to remove potential poisons.[14]

  • Guard Beds: A sacrificial bed of a less expensive material can be placed upstream of your main catalyst bed to adsorb poisons before they reach your primary catalyst.[16]

  • Process Optimization: Carefully control reaction parameters such as temperature, pressure, and reactant concentrations to minimize side reactions that can lead to coking.[1]

  • Catalyst Design: Select a catalyst with a support and active phase that are robust under your reaction conditions and less susceptible to poisoning. For instance, additives like molybdenum or boron can improve sulfur resistance in some catalysts.[12][14]

Q4: Is it possible to regenerate a deactivated catalyst?

Yes, in many cases, catalyst regeneration is feasible and economically advantageous.[17][18] The appropriate method depends on the deactivation mechanism:

  • Coking/Fouling: Controlled oxidation (burning off the coke in a stream of air/oxygen) is a common method.[19]

  • Reversible Poisoning: For some poisons, a change in reaction conditions (e.g., increasing temperature) or washing with a suitable solvent can remove the adsorbed species.[16]

  • Leaching: Regeneration is not possible for leached catalysts as the active material is lost.

It is important to note that some forms of poisoning and sintering are irreversible.[2]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard Catalyst Regeneration by Calcination (for Coking/Fouling)
  • Catalyst Unloading: Safely remove the deactivated catalyst from the reactor and transfer it to a suitable calcination vessel (e.g., a ceramic boat).

  • Inert Gas Purge: Place the vessel in a tube furnace and purge with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants or products.

  • Temperature Ramping: While maintaining the inert gas flow, slowly ramp the temperature to 120°C and hold for 1 hour to drive off any moisture.

  • Oxidative Treatment: Gradually introduce a controlled flow of air (or a mixture of O₂/N₂) into the furnace. A typical starting point is 5% O₂ in N₂.

  • Coke Burn-off: Slowly increase the temperature to the target calcination temperature (typically 400-500°C, but this is highly dependent on the catalyst and support material). The ramp rate should be slow (e.g., 2-5°C/min) to avoid localized overheating which can cause sintering.

  • Hold and Cool: Hold at the target temperature for 3-4 hours, or until the exit gas analysis shows no more CO₂ production. Then, switch back to an inert gas flow and allow the catalyst to cool to room temperature.

Protocol 2: Diagnostic Test for Leaching
  • Reaction Setup: Perform your standard catalytic reaction.

  • Hot Filtration: At a point where the reaction is proceeding, carefully and quickly filter the solid catalyst from the hot reaction mixture.

  • Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.

  • Analysis: Monitor the filtrate for any further product formation. If the reaction continues to progress, it indicates that some of the active catalytic species has leached into the solution and is acting as a homogeneous catalyst. However, be aware that leached metal can sometimes redeposit on the catalyst during filtration, leading to false negatives.[20]

  • Confirmation: Analyze a sample of the filtrate using ICP or AAS to confirm the presence and quantify the concentration of the leached metal.

Visualization of Deactivation Pathways

Deactivation_Pathways cluster_causes Primary Causes of Deactivation cluster_symptoms Observed Symptoms cluster_diagnostics Diagnostic Approaches Poisoning Poisoning Coking Coking Gradual Activity Loss Gradual Activity Loss Coking->Gradual Activity Loss Progressive Selectivity Change Selectivity Change Coking->Selectivity Change Pore Blockage Sintering Sintering Sintering->Gradual Activity Loss Thermal Effect Leaching Leaching Leaching->Gradual Activity Loss Material Loss Sudden Activity Loss Sudden Activity Loss XPS/Elemental Analysis XPS/Elemental Analysis Sudden Activity Loss->XPS/Elemental Analysis TGA/BET TGA/BET Gradual Activity Loss->TGA/BET TEM/XRD TEM/XRD Gradual Activity Loss->TEM/XRD ICP/AAS ICP/AAS Gradual Activity Loss->ICP/AAS

Caption: A flowchart illustrating the common catalyst deactivation pathways, their typical symptoms, and the corresponding diagnostic techniques.

Decision-Making Workflow for Troubleshooting

Troubleshooting_Workflow start Reaction Performance Declines is_sudden Is the deactivation sudden or gradual? start->is_sudden check_poison Investigate Poisoning: - Feedstock Analysis (GC-MS) - Catalyst Analysis (XPS) is_sudden->check_poison Sudden check_gradual Investigate Gradual Mechanisms is_sudden->check_gradual Gradual remediate_poison Remediation: - Purify Feedstock - Add Guard Bed check_poison->remediate_poison is_coking Evidence of Fouling? (TGA, BET) check_gradual->is_coking is_sintering Evidence of Sintering? (TEM, XRD) is_coking->is_sintering No remediate_coking Remediation: - Regenerate by Calcination - Optimize Conditions is_coking->remediate_coking Yes is_leaching Evidence of Leaching? (ICP of filtrate) is_sintering->is_leaching No remediate_sintering Remediation: - Lower Reaction Temp. - Change Catalyst/Support is_sintering->remediate_sintering Yes remediate_leaching Remediation: - Modify Catalyst Support - Use Protectant is_leaching->remediate_leaching Yes end Process Optimized is_leaching->end No/ Other remediate_poison->end remediate_coking->end remediate_sintering->end remediate_leaching->end

Caption: A step-by-step decision-making workflow for diagnosing and addressing catalyst deactivation.

References

  • Ahmed, M. A. A. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved January 29, 2026, from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved January 29, 2026, from [Link]

  • (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved January 29, 2026, from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation and regeneration: a review.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved January 29, 2026, from [Link]

  • Gell, C., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society.
  • (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. Retrieved January 29, 2026, from [Link]

  • Chemistry For Everyone. (2025, May 10). What Is Catalyst Deactivation? [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Chemistry For Everyone. (2025, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]

  • Wang, X., et al. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction.
  • Lakhapatri, S. L., & Abraham, M. A. (2021). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
  • Li, C., & Wang, J. (2020). Regeneration of catalysts deactivated by coke deposition: A review.
  • Al-maamary, S. S., et al. (2025, August 8). Sintering process and catalysis. Retrieved January 29, 2026, from [Link]

  • Scott, J., et al. (2010). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 29(24), 6743-6752.
  • (2025, August 6). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Al-maamary, S. S., et al. (n.d.). Sintering process and catalysis. Retrieved January 29, 2026, from [Link]

  • Moulijn, J. A., et al. (2001). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews, 101(12), 3759-3790.
  • Richardson, J. T. (2025, August 7). The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Zhang, X., et al. (2023).
  • Ancheyta, J., et al. (2025, August 6). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Catalyst support. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. Retrieved January 29, 2026, from [Link]

  • (n.d.). Lecture 6 Catalyst characterization. Retrieved January 29, 2026, from [Link]

  • (2015, May 1). Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology. Retrieved January 29, 2026, from [Link]

  • (2025, August 10). Strategies to develop leaching-free heterogeneous catalysts. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Preventing dimer formation in 4-Methoxybutan-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methoxybutan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent a common but often frustrating side reaction: the formation of dimers. Uncontrolled dimerization can significantly lower the yield of your target molecule, complicate purification processes, and consume valuable starting materials.

This guide moves beyond simple procedural lists to explain the underlying chemical principles driving dimer formation. By understanding the "why," you can rationally design your experiments to suppress these unwanted pathways, leading to more efficient and reproducible synthetic outcomes.

Section 1: The "Why" - Core Mechanisms of Dimer Formation

Dimer formation involving a primary amine like 4-Methoxybutan-1-amine is rarely a simple case of two amine molecules spontaneously coupling. The process is almost always mediated by other reagents or intermediates in the reaction flask. The most prevalent pathway, particularly in common reactions like reductive amination, involves the formation of an imine intermediate.

The Imine Pathway: A Competing Reaction

In a typical reductive amination, 4-Methoxybutan-1-amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine), which is then reduced to the desired secondary amine. However, the imine itself is an electrophile. If a second molecule of 4-Methoxybutan-1-amine is present, it can act as a nucleophile and attack the imine before the reducing agent does. This leads to an aminal intermediate, which, upon reduction, yields an undesired symmetrical dimer.

Dimer_Formation_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Competing Pathways cluster_step3 Step 3: Final Products Amine1 4-Methoxybutan-1-amine (Nucleophile 1) Imine Imine Intermediate (Schiff Base) Amine1->Imine Carbonyl Aldehyde / Ketone (R-C(O)-R') Carbonyl->Imine Amine2 4-Methoxybutan-1-amine (Nucleophile 2) Aminal Aminal Intermediate Amine2->Aminal Reducer Reducing Agent (e.g., NaBH(OAc)₃) Target Desired Secondary Amine Reducer->Target Dimer Undesired Dimer Reducer->Dimer Imine->Aminal Side Reaction: Nucleophilic Attack Imine->Target Desired Path: Fast Reduction Aminal->Dimer Reduction

Caption: Dimer formation mechanism via the imine intermediate.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the laboratory.

Q1: I'm performing a reductive amination and my primary byproduct is a dimer of 4-Methoxybutan-1-amine. What is the most likely cause and how can I fix it?

This is the classic scenario described in Section 1. The rate of nucleophilic attack by a second amine molecule on the imine intermediate is competing effectively with the rate of reduction.

Root Cause Analysis:

  • Non-selective Reducing Agent: Common reducing agents like Sodium Borohydride (NaBH₄) can be slow to reduce the imine and may also reduce your starting carbonyl, complicating the reaction profile.

  • High Amine Concentration: A high concentration of the free amine increases the statistical probability of the undesired amine-imine reaction.

  • Suboptimal pH: Imine formation is typically catalyzed by mild acid, but if the pH is too low, the amine becomes protonated and non-nucleophilic. If the pH is too high, the dehydration step to form the imine is slow.

Solutions:

  • Switch to a Selective Reducing Agent: The most effective solution is to use a reducing agent that is specifically tailored for reductive aminations. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[1][2] It is less basic and more sterically hindered than NaBH₄, making it highly selective for the reduction of the protonated iminium ion over the starting carbonyl. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[1]

  • Control Reagent Stoichiometry and Addition Rate: Instead of adding all reagents at once, employ a slow addition strategy.[3] Add the 4-Methoxybutan-1-amine dropwise to a solution containing the carbonyl compound and the reducing agent. This maintains a low instantaneous concentration of the free amine, kinetically favoring the reduction pathway over the dimerization pathway.

  • Optimize the pH: For most reductive aminations, a pH between 5 and 7 is ideal. You can use a mild acid like acetic acid to catalyze imine formation without excessively protonating the amine.

Q2: My reaction is a simple acylation with an acid chloride, but I'm still observing a dimer. How is this possible?

While less common, dimer formation can occur under specific circumstances outside of reductive amination.

Root Cause Analysis:

  • Starting Material Impurity: The most probable cause is an impurity in your 4-Methoxybutan-1-amine starting material. Over time, primary amines can be susceptible to air oxidation, forming trace amounts of the corresponding aldehyde. This aldehyde can then initiate the imine-based dimerization pathway described above, even in a non-reductive amination context.

  • Reaction with Acrylonitrile: If your synthesis involves reagents or steps that generate Michael acceptors like acrylonitrile (e.g., from deprotection of cyanoethyl groups), the primary amine can be alkylated.[4] While this is not a direct dimerization, it leads to a related class of byproducts.

Solutions:

  • Verify Starting Material Purity: Before use, check the purity of your 4-Methoxybutan-1-amine via NMR or GC-MS. If impurities are detected, consider purification by distillation or using a fresh bottle.

  • Use an Inert Atmosphere: To prevent in-situ oxidation, run your reactions under an inert atmosphere of nitrogen or argon, especially if the reaction requires elevated temperatures or extended reaction times.[3]

Q3: How do temperature and solvent choice impact dimer formation?

These parameters are critical for controlling the kinetics of competing reaction pathways.

Analysis:

  • Temperature: Higher temperatures increase the rates of all reactions, but often disproportionately accelerate the undesired side reactions. Dimerization, having a higher activation energy in some cases, can become more prominent at elevated temperatures.

  • Solvent: The solvent affects the solubility of reagents and intermediates and can influence reaction rates. Protic solvents can participate in hydrogen bonding and may stabilize certain intermediates over others.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) is a common strategy to suppress byproduct formation.[3] This will slow down the desired reaction as well, so you may need to increase the reaction time accordingly.

  • Choose an Appropriate Solvent: For reductive aminations, aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are generally preferred. They are good at solubilizing the reactants and the commonly used reducing agents like NaBH(OAc)₃.

Section 3: Proactive Strategies & Best Practices Summary

To consistently minimize dimer formation, integrate the following principles into your experimental design.

ParameterRecommendationRationale
Reducing Agent Use Sodium Triacetoxyborohydride (NaBH(OAc)₃).Highly selective for imines/iminium ions, minimizing side reactions.[1][2]
Addition Order Add amine slowly to a mixture of carbonyl and reducer.Keeps free amine concentration low, disfavoring the bimolecular side reaction.[3]
Temperature Maintain low temperatures (0 °C to RT).Slows the rate of the undesired dimerization reaction more significantly than the desired reduction.[3]
pH Control Buffer or add mild acid (e.g., Acetic Acid) to maintain pH 5-7.Optimizes the rate of imine formation without deactivating the amine nucleophile.
Atmosphere Use an inert atmosphere (N₂ or Ar).Prevents oxidation of the amine to an aldehyde, which can trigger dimerization.[3]
Purity Ensure high purity of starting materials.Eliminates pre-existing impurities (like aldehydes) that can initiate side reactions.

graph TD {
A[Start: Dimer Byproduct Detected] --> B{Reaction Type?};
B --> C[Reductive Amination];
B --> D[Other (e.g., Acylation)];
C --> E{Check Reducing Agent};
E --> F[Using NaBH(OAc)₃?] --> G{Check Addition Method};
E --> H[No, using NaBH₄ etc.] --> I[

Action:

Switch to NaBH(OAc)₃];

G --> J[Amine added slowly?] --> K{Check Temperature};
G --> L[No, all at once] --> M[

Action:

Add amine dropwise to other reagents];

K --> N[Reaction at 0°C to RT?] --> O{Check Purity};
K --> P[No, running hot] --> Q[

Action:

Lower reaction temperature];

D --> O;
O --> R[Purity Confirmed?] --> S[

Action:

Run under N₂/Ar]; O --> T[No/Unsure] --> U[ Action:

Purify amine or use new stock];

I --> V[Problem Solved];
M --> V;
Q --> V;
S --> V;
U --> V;

style A fill:#F1F3F4,stroke:#5F6368
style V fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
style I fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style M fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style Q fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style S fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style U fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF

}

Sources

Technical Support Center: Isolating Pure 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxybutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up and isolation of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4-Methoxybutan-1-amine relevant to its purification?

Q2: What are the most common impurities I might encounter when synthesizing 4-Methoxybutan-1-amine?

A2: The impurities present in your crude product will largely depend on the synthetic route employed. Common synthetic pathways to primary amines include the reduction of nitriles, amides, or nitro compounds, and the reductive amination of aldehydes.[1] Potential impurities could include:

  • Unreacted starting materials: Such as 4-methoxybutyronitrile, 4-methoxybutanamide, or 4-methoxybutanal.

  • Byproducts of the reaction: For example, if using a reducing agent like LiAlH4, you may have aluminum salts. Reductive amination might lead to the formation of secondary or tertiary amines.[1]

  • Solvents and reagents: Residual solvents from the reaction or work-up, and any catalysts or excess reagents.

Q3: Is 4-Methoxybutan-1-amine stable under typical work-up conditions?

A3: Primary amines are generally stable under standard work-up conditions. However, they can be sensitive to strong oxidizing agents. It is also important to be mindful of the potential for reaction with atmospheric carbon dioxide to form carbamates, especially during prolonged storage. For this reason, it is advisable to handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container.

Troubleshooting Guide

This section addresses specific issues you may encounter during the isolation and purification of 4-Methoxybutan-1-amine.

Problem 1: Low yield after aqueous work-up.

Possible Cause 1: Emulsion formation during extraction. Amines can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, which can result in significant product loss.

Solution:

  • Break the emulsion: Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. Gentle swirling or mechanical agitation, rather than vigorous shaking, can also help prevent emulsion formation.

  • Filtration: In some cases, filtering the emulsified layer through a pad of Celite® or glass wool can help break the emulsion.

Possible Cause 2: Incomplete extraction from the aqueous layer. The protonated amine salt may have some solubility in the organic phase, or the free amine may have some solubility in the aqueous phase, leading to incomplete extraction.

Solution:

  • pH adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to deprotonate the amine hydrochloride and maximize its partitioning into the organic phase. Use a pH meter or pH paper to verify.

  • Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for extracting the product.[2]

Problem 2: Presence of a high-boiling impurity after distillation.

Possible Cause: Formation of a secondary or tertiary amine byproduct. During synthesis, especially in reductive amination, over-alkylation can lead to the formation of di-(4-methoxybutyl)amine (a secondary amine) or tri-(4-methoxybutyl)amine (a tertiary amine). These will have higher boiling points than the desired primary amine.

Solution:

  • Fractional Distillation: Careful fractional distillation under reduced pressure can separate the desired primary amine from higher-boiling secondary and tertiary amine impurities. Monitor the temperature of the vapor closely and collect the fraction that distills at the expected boiling point of 4-Methoxybutan-1-amine.

  • Column Chromatography: If distillation is ineffective, column chromatography on silica gel can be used.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common solvent system for amines is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the amine on the acidic silica gel.

Problem 3: The purified product is a salt (e.g., hydrochloride) instead of the free amine.

Possible Cause: Incomplete basification during work-up. If the final extraction is performed from an acidic or neutral aqueous solution, the amine will be in its protonated salt form and will likely remain in the aqueous layer or be extracted as an ion pair.

Solution:

  • Re-work-up: Dissolve the isolated salt in water and basify the solution with a strong base like sodium hydroxide or potassium hydroxide to a pH greater than 11.[4] Then, extract the free amine with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Experimental Protocols

Protocol 1: Standard Extractive Work-up

This protocol is a general procedure for the initial purification of 4-Methoxybutan-1-amine from a reaction mixture.

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride or water while cooling in an ice bath.

  • Acidification: Acidify the aqueous mixture to a pH of ~1-2 with concentrated hydrochloric acid. This will protonate the amine and make it soluble in the aqueous phase.

  • Wash with Organic Solvent: Wash the acidic aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove any non-basic organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and add a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >11. This will deprotonate the amine salt and liberate the free amine.

  • Extraction of Free Amine: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2][4]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxybutan-1-amine.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for purifying the crude amine obtained from the extractive work-up.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Charge the Flask: Add the crude 4-Methoxybutan-1-amine to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 4-Methoxybutan-1-amine at the applied pressure. Discard any initial forerun and the high-boiling residue.

Visualizations

General Purification Workflow

Purification Workflow start Crude Reaction Mixture quench Quench Reaction start->quench acid_wash Acidic Wash (pH 1-2) quench->acid_wash base_extract Basify (pH > 11) & Extract acid_wash->base_extract Aqueous Layer impurities_removed Non-basic Impurities Removed acid_wash->impurities_removed Organic Layer dry_concentrate Dry & Concentrate base_extract->dry_concentrate Organic Layer salts_removed Salts & Water-Soluble Impurities Removed base_extract->salts_removed Aqueous Layer crude_amine Crude Amine dry_concentrate->crude_amine distillation Fractional Distillation crude_amine->distillation chromatography Column Chromatography crude_amine->chromatography pure_product Pure 4-Methoxybutan-1-amine distillation->pure_product high_boiling_impurities_removed High-Boiling Impurities Removed distillation->high_boiling_impurities_removed chromatography->pure_product polar_impurities_removed Polar Impurities Removed chromatography->polar_impurities_removed

Caption: General workflow for the purification of 4-Methoxybutan-1-amine.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield After Work-up start->low_yield emulsion Emulsion Formation? low_yield->emulsion Yes high_boiling_impurity High-Boiling Impurity? low_yield->high_boiling_impurity No add_brine Add Brine / Filter through Celite® emulsion->add_brine incomplete_extraction Incomplete Extraction? emulsion->incomplete_extraction No success Problem Resolved add_brine->success check_ph Check pH (>11) & Re-extract incomplete_extraction->check_ph check_ph->success fractional_distillation Fractional Distillation high_boiling_impurity->fractional_distillation Yes column_chromatography Column Chromatography high_boiling_impurity->column_chromatography If distillation fails product_is_salt Product is a Salt? high_boiling_impurity->product_is_salt No fractional_distillation->success column_chromatography->success re_workup Re-work-up: Basify & Extract product_is_salt->re_workup Yes re_workup->success

Caption: Decision tree for troubleshooting common purification issues.

Data Summary

PropertyEstimated Value/InformationRelevance to Purification
Boiling Point ~140-160 °C (at atmospheric pressure)Key parameter for purification by distillation.
Solubility Soluble in organic solvents and acidic aqueous solutions.Basis for liquid-liquid extraction.
pKa of Conjugate Acid ~10-11Dictates the pH required for effective extraction.
Potential Impurities Starting materials, secondary/tertiary amines, reaction byproducts.Determines the choice of purification method (distillation vs. chromatography).

References

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Forensic Science International, 155(2-3), 100–111. [Link]

  • Phani Kumar, V.S.R.N., & Veera Raghava Sharma, G. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Journal of Pharmaceutical Sciences and Research, 13(10), 638-639.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • PubChem. (n.d.). 4-Methoxybutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Diethoxy-N-methylbutan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybutan-1-amine. Retrieved from [Link]

  • Caltech Authors. (n.d.). SI Final Revised. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for 4-Methoxybutan-1-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 4-Methoxybutan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification workflows. Here, you will find in-depth answers to common questions and solutions to specific experimental challenges, grounded in established scientific principles and practical expertise.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and provides a solid starting point for developing a purification method for 4-Methoxybutan-1-amine.

Q1: What are the primary challenges when purifying 4-Methoxybutan-1-amine using standard silica gel chromatography?

The primary challenge stems from a fundamental acid-base interaction. 4-Methoxybutan-1-amine is a basic compound due to its primary amine functional group. Standard silica gel, the most common stationary phase, has an acidic surface because of the presence of silanol groups (Si-OH).[1] This acidity causes strong interactions with basic analytes like your amine.

This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The amine can bind very strongly to the silica, leading to low or no recovery of the product from the column.

  • Peak Tailing: Even if the compound elutes, the strong interaction causes the molecules to move unevenly through the column, resulting in broad, asymmetrical peaks with a characteristic "tail." This significantly reduces separation efficiency (resolution).

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds, leading to yield loss.[1]

Q2: What is the recommended starting point for stationary and mobile phase selection for this purification?

For a successful purification, the goal is to minimize the unwanted interaction between the basic amine and the acidic stationary phase. You have two primary initial strategies: modifying the mobile phase for use with standard silica gel or choosing an alternative stationary phase.

StrategyStationary PhaseRecommended Mobile Phase SystemRationale
Mobile Phase Modification Normal Phase Silica GelDichloromethane/Methanol with 0.5-2% Triethylamine (TEA) or Ammonium HydroxideThe basic additive neutralizes the acidic silanol sites on the silica, preventing the analyte from binding strongly.[1]
Alternative Stationary Phase Amine-functionalized SilicaHexane/Ethyl Acetate or Dichloromethane/MethanolThe stationary phase itself is basic, eliminating the need for mobile phase modifiers and simplifying the purification process.[2][3]
Alternative Strategy Reversed-Phase (C18) SilicaAcetonitrile/Water with 0.1% Ammonium Hydroxide or TEA (to adjust pH > 9)At high pH, the amine is in its neutral, more hydrophobic form, which increases its retention and improves peak shape on a non-polar C18 column.

Expert Insight: For initial trials, using standard silica with a triethylamine (TEA) additive is often the most accessible method. However, for routine or large-scale purifications, investing in an amine-functionalized column can lead to more reproducible results and simpler solvent systems.

Q3: Why is a basic modifier like triethylamine (TEA) added to the mobile phase, and how does it work?

Adding a basic modifier like triethylamine (TEA) or ammonia is a crucial technique in normal-phase chromatography of amines.[1] The modifier acts as a "competing base." It is a small, basic molecule that is added in a relatively high concentration to the mobile phase.

Mechanism of Action:

  • The TEA molecules flow through the column with the mobile phase.

  • They interact with and "occupy" the acidic silanol sites on the surface of the silica gel.

  • This effectively neutralizes the stationary phase, masking the acidic sites from your target molecule, 4-Methoxybutan-1-amine.

  • With the acidic sites blocked, your amine analyte can move through the column based on its polarity, as intended in normal-phase chromatography, rather than being stuck via a strong acid-base interaction. This results in sharper peaks and improved recovery.

Method Development Workflow

A systematic approach, starting with Thin Layer Chromatography (TLC), is essential for efficient method development. This workflow minimizes solvent waste and time spent on the larger scale column.

MethodDevelopment cluster_TLC Phase 1: TLC Analysis cluster_Optimization Phase 2: Optimization cluster_Column Phase 3: Column Chromatography TLC_Start Spot crude mixture on TLC plate Solvent_Test Develop plate in chosen solvent system (e.g., DCM/MeOH + 1% TEA) TLC_Start->Solvent_Test Visualize Visualize spots (UV, stain) Solvent_Test->Visualize Calculate_Rf Calculate Rf values Visualize->Calculate_Rf Rf_Check Is Rf of product ~0.3? Is there good spot separation? Calculate_Rf->Rf_Check Adjust_Polarity Adjust solvent polarity. More MeOH = Lower Rf. Less MeOH = Higher Rf. Rf_Check->Adjust_Polarity No Select_System Finalize optimal solvent system Rf_Check->Select_System Yes Adjust_Polarity->Solvent_Test Pack_Column Pack column with silica in initial solvent Select_System->Pack_Column Load_Sample Load sample onto column Pack_Column->Load_Sample Elute Run column with optimized solvent system Load_Sample->Elute Collect Collect fractions and analyze by TLC Elute->Collect

Caption: Workflow for developing a column chromatography method.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of 4-Methoxybutan-1-amine.

Q: My compound is not eluting from the silica gel column, or my recovery is very low. What should I do?

A: This is a classic sign of strong, irreversible adsorption to the acidic silica gel.

Immediate Cause: The basic amine is protonated by the acidic silanols and is now a charged species that is strongly bound to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity Drastically: First, try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane, ensuring it contains a basic additive (1-2% TEA or ammonium hydroxide). This may be enough to displace the bound amine.

  • Use an Amine-Functionalized Column: This is the most robust solution. These columns have a basic surface, which prevents the initial strong interaction and allows for elution with less polar mobile phases like hexane/ethyl acetate.[2][3] This approach is highly recommended for routine purifications.

  • Consider Reversed-Phase Chromatography: If your amine is polar enough, reversed-phase (C18) chromatography can be an excellent alternative. Most amines have a pKa between 8 and 10.[4] By using a mobile phase with a high pH (e.g., pH 9-10, using ammonium hydroxide), you ensure the amine is in its neutral (free base) form. This increases its hydrophobicity and allows for good retention and separation on a C18 column.[5]

Q: My compound is eluting, but the peak is broad and tailing significantly. How can I improve the peak shape?

A: Peak tailing indicates that a secondary, undesirable retention mechanism is occurring alongside the primary chromatographic separation. [6][7] For amines on silica, this is almost always due to residual interaction with acidic silanol sites.

Solutions:

  • Increase the Concentration of Basic Modifier: The initial concentration of TEA or ammonia may be insufficient to neutralize all the active sites on the silica. Try increasing the concentration of the additive in your mobile phase, for example, from 0.5% to 1.5% TEA.

  • Switch to a More Effective Modifier: Sometimes, ammonium hydroxide (e.g., in methanol) is more effective at deactivating silica than TEA for certain amines.

  • Use a High-Purity, Deactivated Silica: Not all silica is created equal. High-purity silica grades have fewer acidic metal impurities and are often "end-capped" to reduce the number of free silanol groups, which can significantly improve the peak shape for basic compounds.

  • Employ an Amine-Functionalized Column: As with the issue of no elution, an amine-functionalized stationary phase is an excellent solution for peak tailing because it eliminates the root cause of the problem—the acidic silanols.[1]

Q: I am getting poor separation between my product and a similarly polar impurity. What are my options?

A: Poor separation, or low resolution, means you need to enhance the selectivity of your chromatographic system.

Solutions:

  • Optimize the Solvent System:

    • Isocratic Elution: If you are using a single solvent mixture (isocratic), try making it less polar (e.g., decrease the percentage of methanol). This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and potentially improving separation.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity over the course of the run. This can sharpen peaks and improve the separation of compounds with close Rf values.

    • Change Solvents: Sometimes, swapping one of the mobile phase components can alter selectivity. For example, if you are using Dichloromethane/Methanol, try a system like Ethyl Acetate/Heptane (with TEA), or explore adding a small amount of a third solvent.

  • Change the Stationary Phase: The most powerful way to change selectivity is to change the stationary phase. If you are struggling with separation on silica, an amine-functionalized column will offer a different selectivity profile and may easily separate the impurity.[3] Similarly, switching to a reversed-phase C18 column provides an entirely different retention mechanism (hydrophobicity vs. polarity) and will almost certainly resolve the co-eluting peaks.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common purification issues systematically.

Troubleshooting Start Start Purification Problem What is the issue? Start->Problem NoElution No Elution / Low Recovery Problem->NoElution No Elution Tailing Peak Tailing Problem->Tailing Tailing PoorSep Poor Separation Problem->PoorSep Poor Separation Sol_NoElution1 Increase % of polar solvent (e.g., MeOH) + TEA NoElution->Sol_NoElution1 Sol_NoElution2 Switch to Amine- Functionalized Column NoElution->Sol_NoElution2 Sol_NoElution3 Switch to Reversed-Phase (C18) at high pH NoElution->Sol_NoElution3 Sol_Tailing1 Increase % of basic modifier (e.g., TEA) Tailing->Sol_Tailing1 Sol_Tailing2 Use end-capped or high-purity silica Tailing->Sol_Tailing2 Sol_Tailing3 Switch to Amine- Functionalized Column Tailing->Sol_Tailing3 Sol_PoorSep1 Decrease solvent polarity or run a shallow gradient PoorSep->Sol_PoorSep1 Sol_PoorSep2 Change solvent system (e.g., EtOAc/Hex vs DCM/MeOH) PoorSep->Sol_PoorSep2 Sol_PoorSep3 Change stationary phase (Silica -> Amine or C18) PoorSep->Sol_PoorSep3

Caption: A decision tree for troubleshooting amine purification.

References

  • PubChem. (n.d.). 4-Methoxybut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-methoxybutoxy)-N-methylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatography Online. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Peak Tailing. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-AMINO-1-BUTANOL For Synthesis. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy- (CAS 628-28-4). Retrieved from [Link]

  • MDPI. (n.d.). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Analyst. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-1-butanol (CAS 13325-10-5). Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of different synthetic routes to 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of 4-Methoxybutan-1-amine

Introduction

4-Methoxybutan-1-amine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural feature, a methoxy group at the 4-position, imparts specific physicochemical properties to the final products. The efficient and selective synthesis of this amine is, therefore, a topic of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative study of the different synthetic routes to 4-Methoxybutan-1-amine, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to support your research and development endeavors.

Synthetic Strategies: An Overview

The synthesis of 4-Methoxybutan-1-amine can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, cost-effectiveness, and safety considerations. In this guide, we will explore and compare the following key synthetic pathways:

  • Reductive Amination of 4-Methoxybutanal

  • Reduction of 4-Methoxybutyronitrile

  • Gabriel Synthesis from 4-Methoxybutyl Halide

  • Direct Alkylation of Ammonia with 4-Methoxybutyl Halide

Each of these routes will be evaluated based on reaction efficiency, purity of the final product, operational complexity, and overall economic viability.

Route 1: Reductive Amination of 4-Methoxybutanal

Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2] For the synthesis of 4-Methoxybutan-1-amine, this route commences with 4-methoxybutanal and ammonia.

Reaction Pathway and Mechanism

The reaction proceeds in two main steps:

  • Imine Formation: 4-Methoxybutanal reacts with ammonia to form an unstable hemiaminal intermediate, which then dehydrates to form 4-methoxybutan-1-imine.

  • Reduction: The imine is then reduced to the target primary amine, 4-Methoxybutan-1-amine, using a suitable reducing agent.

start 4-Methoxybutanal + NH3 imine 4-Methoxybutan-1-imine start->imine Imine Formation product 4-Methoxybutan-1-amine imine->product Reduction reducing_agent Reducing Agent reducing_agent->imine caption Reductive Amination Pathway start 4-Methoxybutyl Halide + NaCN nitrile 4-Methoxybutyronitrile start->nitrile SN2 Reaction product 4-Methoxybutan-1-amine nitrile->product Reduction reducing_agent LiAlH4 or H2/Catalyst reducing_agent->nitrile caption Nitrile Reduction Pathway

Caption: Synthetic workflow via reduction of 4-methoxybutyronitrile.

Advantages:
  • High Purity of Primary Amine: This method is highly selective for the formation of primary amines, avoiding the over-alkylation issues seen in other methods.

  • Readily Available Starting Materials: The required 4-methoxybutyl halides can be prepared from the commercially available 4-methoxybutan-1-ol. [3][4][5]* Robust and Scalable: Both the nitrile formation and reduction steps are generally high-yielding and can be scaled up effectively.

Disadvantages:
  • Toxicity of Cyanide: The use of sodium or potassium cyanide is a significant safety concern due to its high toxicity. [6][7]Strict safety protocols and waste disposal procedures are mandatory.

  • Harsh Reducing Agents: The use of powerful reducing agents like LiAlH₄ requires anhydrous conditions and careful handling due to its reactivity with water. [8][9]* Two-Step Process: This route involves two distinct synthetic steps, which may be less desirable than a one-pot procedure for some applications.

Route 3: Gabriel Synthesis from 4-Methoxybutyl Halide

The Gabriel synthesis is a classic method for the selective preparation of primary amines. It utilizes the phthalimide anion as an ammonia surrogate to avoid over-alkylation.

Reaction Pathway and Mechanism

The synthesis involves two main stages:

  • N-Alkylation of Phthalimide: Potassium phthalimide is reacted with a 4-methoxybutyl halide in a nucleophilic substitution reaction to form N-(4-methoxybutyl)phthalimide.

  • Hydrolysis or Hydrazinolysis: The resulting phthalimide derivative is then cleaved, typically by acidic or basic hydrolysis or, more commonly, by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine.

start Potassium Phthalimide + 4-Methoxybutyl Halide intermediate N-(4-methoxybutyl)phthalimide start->intermediate Alkylation product 4-Methoxybutan-1-amine intermediate->product Cleavage cleavage Hydrazine or Acid/Base cleavage->intermediate caption Gabriel Synthesis Pathway

Caption: The Gabriel synthesis route to 4-Methoxybutan-1-amine.

Advantages:
  • Exclusively Primary Amines: The Gabriel synthesis is renowned for its ability to produce primary amines with very high purity, completely avoiding the formation of secondary or tertiary amines.

  • Mild Reaction Conditions: The alkylation and hydrazinolysis steps are generally carried out under relatively mild conditions.

Disadvantages:
  • Atom Inefficiency: The phthaloyl group is a large protecting group that is ultimately removed as a byproduct (phthalhydrazide), leading to poor atom economy.

  • Limited to Primary Halides: The initial alkylation step is an Sₙ2 reaction and works best with primary alkyl halides.

  • Two-Step Process: Similar to the nitrile reduction route, this is a two-step synthesis.

Route 4: Direct Alkylation of Ammonia with 4-Methoxybutyl Halide

The direct alkylation of ammonia with an alkyl halide is conceptually the simplest route to a primary amine. However, it is often plagued by a lack of selectivity.

Reaction Pathway and Mechanism

This is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the halide from the 4-methoxybutyl halide.

The primary amine product is also nucleophilic and can compete with ammonia for the remaining alkyl halide, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium salt.

start 4-Methoxybutyl Halide + NH3 primary Primary Amine start->primary Alkylation secondary Secondary Amine primary->secondary Further Alkylation tertiary Tertiary Amine secondary->tertiary Further Alkylation quaternary Quaternary Salt tertiary->quaternary Further Alkylation caption Direct Alkylation of Ammonia

Caption: The challenge of over-alkylation in the direct amination of 4-methoxybutyl halide.

Advantages:
  • Simplicity: This is a one-step reaction that is easy to conceive.

  • Inexpensive Reagents: Ammonia and simple alkyl halides are generally low-cost starting materials.

Disadvantages:
  • Poor Selectivity: The primary amine product is often more nucleophilic than ammonia, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. This makes purification difficult and lowers the yield of the desired product.

  • Difficult to Control: Achieving a high yield of the primary amine is challenging and typically requires a very large excess of ammonia, which can be difficult to handle on a large scale.

Comparative Summary of Synthetic Routes

FeatureReductive AminationNitrile ReductionGabriel SynthesisDirect Alkylation
Starting Materials 4-Methoxybutanal, NH₃4-Methoxybutyl halide, NaCN4-Methoxybutyl halide, K-Phthalimide4-Methoxybutyl halide, NH₃
Number of Steps 1 (from aldehyde)221
Selectivity for Primary Amine Good (with excess NH₃)ExcellentExcellentPoor
Typical Yield Good to ExcellentGood to ExcellentGoodPoor to Moderate
Key Reagents NaBH₃CN, H₂/CatalystLiAlH₄, NaCNHydrazineLarge excess of NH₃
Safety Concerns Handling of NH₃Highly toxic cyanide, reactive LiAlH₄Hydrazine is toxic and corrosiveHandling large excess of NH₃
Atom Economy GoodModeratePoorGood (in theory)
Scalability GoodGoodModeratePoor (due to purification)

Experimental Protocols

Protocol 1: Reductive Amination of 4-Methoxybutanal

Step 1: Synthesis of 4-Methoxybutanal from 4-Methoxybutan-1-ol

  • To a stirred solution of 4-methoxybutan-1-ol (10.4 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add pyridinium chlorochromate (PCC) (25.8 g, 120 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxybutanal. This is often used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude 4-methoxybutanal in methanol (250 mL) and cool to 0 °C.

  • Add a solution of 7N ammonia in methanol (100 mL, 700 mmol) and stir for 30 minutes at 0 °C.

  • Add sodium borohydride (5.7 g, 150 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 4-Methoxybutan-1-amine.

Protocol 2: Reduction of 4-Methoxybutyronitrile

Step 1: Synthesis of 4-Methoxybutyl Bromide

  • To a stirred solution of 4-methoxybutan-1-ol (10.4 g, 100 mmol) in diethyl ether (150 mL) at 0 °C, add phosphorus tribromide (PBr₃) (10.8 g, 40 mmol) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto ice water (200 mL).

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxybutyl bromide.

Step 2: Synthesis of 4-Methoxybutyronitrile

  • In a round-bottom flask, dissolve sodium cyanide (5.4 g, 110 mmol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Add the 4-methoxybutyl bromide (16.7 g, 100 mmol) dropwise to the cyanide solution.

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour into water (300 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by distillation to obtain 4-methoxybutyronitrile.

Step 3: Reduction to 4-Methoxybutan-1-amine

  • To a suspension of lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol) in anhydrous diethyl ether (200 mL) at 0 °C under a nitrogen atmosphere, add a solution of 4-methoxybutyronitrile (11.3 g, 100 mmol) in diethyl ether (50 mL) dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and water (17.1 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify by distillation to yield 4-Methoxybutan-1-amine.

Conclusion

The synthesis of 4-Methoxybutan-1-amine can be successfully achieved through several synthetic routes.

  • For laboratory-scale synthesis where purity is paramount , the Gabriel synthesis or the reduction of 4-methoxybutyronitrile are the methods of choice. They offer excellent selectivity for the primary amine, albeit at the cost of being multi-step processes and, in the case of the nitrile route, involving highly toxic reagents.

  • For larger-scale production where efficiency and atom economy are critical , reductive amination presents a highly attractive option. This one-pot method can provide high yields, although careful optimization is required to minimize the formation of the secondary amine byproduct.

  • The direct alkylation of ammonia is generally not recommended due to its inherent lack of selectivity, which leads to a complex product mixture and significant purification challenges.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the purity requirements of the final product, the available equipment and reagents, and the safety protocols in place.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Chemguide. The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

  • Chemistry LibreTexts. The Reaction of Alkyl Halides with Cyanide Ions. (2023). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

Sources

Validating the Structure of 4-Methoxybutan-1-amine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybutan-1-amine (CAS: 4698-29-7) and its derivatives are critical "spacer" motifs in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1] Unlike simple alkyl chains, the terminal methoxy ether provides improved aqueous solubility without the hydrogen-bond donor liability of an alcohol.[1]

This guide provides a rigorous, comparative framework for validating these structures. We move beyond basic identification to a multi-modal validation system, comparing the efficacy of NMR , HRMS , and IR in detecting common synthetic impurities (e.g., unreacted 4-chlorobutyryl intermediates or demethylated byproducts).

Comparative Analysis of Analytical Methodologies

To ensure structural integrity, researchers must triangulate data from multiple sources.[1] The following table compares the performance of standard analytical techniques specifically for methoxy-amine linkers.

Table 1: Analytical Performance Matrix
Feature1H NMR (600 MHz) LC-HRMS (ESI-TOF) FT-IR (ATR) X-Ray Crystallography
Primary Utility Quantitative ratio of Methoxy vs. Amine protons.[1]Confirmation of molecular formula & adducts.Rapid verification of functional groups (N-H, C-O).Absolute configuration (if solid derivative).[1]
Sensitivity Low (mM range).[1]High (nM range).[1][2]Medium.N/A (Requires crystal).[3]
Specific Blind Spot Inorganic salts (NaCl) are invisible.[1]Cannot distinguish isomers easily (e.g., 3-methoxy-2-methylpropylamine).Difficult to quantify purity.Time-intensive; requires solid state.[1]
Critical Check 3.30 ppm Singlet (OMe) integrity.[M+H]+ 104.107 mass accuracy.[1][4]1100 cm⁻¹ (C-O-C) stretch.[1]Bond lengths (C-O vs C-N).
Verdict Gold Standard for purity.Essential for identity.[1]Supportive for quick QC.Definitive for novel complexes.

Detailed Validation Protocols

The "Triad" Validation Workflow

Reliable validation requires a self-validating workflow where the output of one step confirms the input of the next.[1]

Step 1: High-Resolution Mass Spectrometry (HRMS)[1]
  • Objective: Confirm elemental composition (

    
    ).
    
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Expectation:

    • [M+H]+: Calculated m/z 104.1070.

    • Common Adducts: [M+Na]+ (126.0889) or [M+NH4]+ (121.1335).[4]

    • Note: If you observe a peak at m/z 90.09 (loss of 14), suspect demethylation (impurity: 4-aminobutan-1-ol).[1]

Step 2: Nuclear Magnetic Resonance (NMR)[1][5]
  • Objective: Verify the carbon skeleton and functional group ratios.

  • Solvent:

    
     (preferred for shift separation) or 
    
    
    
    (if HCl salt).
  • Key Diagnostic Signals (in

    
    ): 
    
    • 
       3.33 (s, 3H):  The methoxy methyl group.[1] Crucial: Integration must be exactly 3:2 relative to the 
      
      
      
      .[1]
    • 
       3.38 (t, 2H):  Methylene adjacent to Oxygen (
      
      
      
      ).[1]
    • 
       2.71 (t, 2H):  Methylene adjacent to Nitrogen (
      
      
      
      ).
    • 
       1.50 - 1.65 (m, 4H):  Internal methylene chain (
      
      
      
      ).[1]
  • Causality: A shift in the triplet at 2.71 ppm to ~3.0 ppm indicates protonation (formation of ammonium salt), confirming the amine is free or bound.

Step 3: Infrared Spectroscopy (FT-IR)[1]
  • Objective: Confirm ether linkage and primary amine.

  • Key Bands:

    • 3300-3400 cm⁻¹: N-H stretching (broad doublet for primary amine).[1]

    • 1080-1150 cm⁻¹: C-O-C aliphatic ether stretch (strong).[1]

    • Validation Check: Absence of a broad O-H stretch at 3500 cm⁻¹ confirms the material is not the alcohol precursor (4-aminobutan-1-ol).[1]

Performance Comparison: Methoxy-Linker vs. Alternatives[1]

Why choose 4-Methoxybutan-1-amine over its analogs? This comparison highlights the structural advantages in drug design.

Table 2: Functional Comparison of Amine Linkers
Property4-Methoxybutan-1-amine (Target)4-Aminobutan-1-ol (Alternative 1)n-Butylamine (Alternative 2)
Water Solubility High (Ether oxygen accepts H-bonds).[1]Very High (Alcohol donor/acceptor).Low/Moderate (Hydrophobic tail).[1]
Chemical Stability Excellent. Inert to acylation/oxidation under standard coupling conditions.Poor. Free -OH competes with -NH2 in coupling reactions (requires protection).[1]Good.
Metabolic Liability Low (O-dealkylation is slow).[1]Moderate (Glucuronidation of -OH).Moderate (Oxidation).[1]
H-Bond Character Acceptor Only (Clean binding profile).Donor & Acceptor (Promiscuous binding).[1]None (Hydrophobic).

Expert Insight: The methoxy derivative is superior for PROTAC linkers because it maintains solubility without introducing a reactive hydroxyl group that could interfere with E3 ligase ligand conjugation.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the structure, ensuring no false positives from common impurities.

ValidationFlow Start Crude Product (4-Methoxybutan-1-amine) HRMS Step 1: LC-HRMS (ESI+) Start->HRMS CheckMass Mass = 104.107? HRMS->CheckMass NMR Step 2: 1H NMR (CDCl3) CheckMass->NMR Yes Impurity_Demeth Impurity Identified: Demethylated Byproduct CheckMass->Impurity_Demeth No (Mass ~90) CheckOMe Singlet @ 3.3 ppm Integrates 3H? NMR->CheckOMe IR Step 3: FT-IR CheckOMe->IR Yes Impurity_Alc Impurity Identified: 4-Aminobutan-1-ol CheckOMe->Impurity_Alc No (Missing OMe) CheckOH Broad OH peak @ 3500 cm-1? Valid VALIDATED STRUCTURE (Ready for Coupling) CheckOH->Valid No (Clean Spectrum) CheckOH->Impurity_Alc Yes (OH Present) IR->CheckOH

Figure 1: Logical workflow for the structural validation of 4-Methoxybutan-1-amine, highlighting critical "Go/No-Go" decision points based on spectral data.

References

  • PubChem. (2025).[1][6] 4-Methoxybutan-1-amine Compound Summary. National Library of Medicine.[1] [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of Amino-Butanoic Acid Derivatives. Molbank.[1][3] [Link][1]

  • University of Luxembourg. (2026).[1][4] 4-Methoxybutan-1-amine Mass Spectrometry Data. PubChem Lite. [Link]

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A Comparative Guide to the Biological Activity of 4-Methoxybutan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activities of 4-Methoxybutan-1-amine and its structural analogs. In the absence of extensive published data on this specific chemical series, this document serves as a practical and scientifically rigorous roadmap for researchers and drug development professionals. We will define a focused library of analogs, outline detailed experimental protocols for their evaluation, and provide templates for data presentation and interpretation. The experimental choices are rationalized based on the structural characteristics of the parent compound, which suggest potential interactions with key neurological targets.

Introduction: Rationale for Investigation

4-Methoxybutan-1-amine is a simple aliphatic amine containing a methoxy group. Its structural resemblance to endogenous monoamine neurotransmitters and other bioactive small molecules suggests a potential for interaction with neurological targets. The presence of a terminal primary amine and a flexible carbon chain with a methoxy moiety provides a scaffold for modifications that could modulate binding affinity, selectivity, and functional activity at various biological targets. This guide proposes a systematic evaluation of a focused library of analogs to explore their structure-activity relationships (SAR).

Proposed Analogs for Comparative Analysis

To establish a clear SAR, we propose the synthesis and evaluation of the following analogs, which systematically probe the contributions of the alkyl chain length, the nature of the amine, and the position of the methoxy group.

Compound ID Structure Rationale for Inclusion
LEAD-001 4-Methoxybutan-1-amineParent compound for baseline activity.
ANA-002 3-Methoxypropan-1-amineShorter alkyl chain to assess impact on binding.
ANA-003 5-Methoxypentan-1-amineLonger alkyl chain to explore the binding pocket.
ANA-004 4-Methoxy-N-methylbutan-1-amineSecondary amine to evaluate the role of the amine proton.
ANA-005 4-Methoxy-N,N-dimethylbutan-1-amineTertiary amine to further probe the amine's role.
ANA-006 3-Methoxybutan-1-amineIsomeric analog to assess the methoxy group's position.

Experimental Workflow: A Multi-faceted Approach

The biological evaluation of these analogs will follow a tiered approach, starting with an assessment of their interaction with a key enzyme family involved in monoamine metabolism, followed by an investigation of their potential effects on a major class of neurotransmitter receptors, and concluding with a general cytotoxicity screen.

experimental_workflow cluster_screening Tier 1: Primary Screening cluster_secondary Tier 2: Target Engagement cluster_safety Tier 3: Safety Profiling MAO Monoamine Oxidase (MAO) Inhibition Assays GPCR GPCR Binding Assays (e.g., 5-HT Receptors) MAO->GPCR Active Compounds Cyto General Cytotoxicity Assays GPCR->Cyto Compounds with Target Affinity

Caption: Tiered experimental workflow for analog evaluation.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes can have significant therapeutic effects in depression and neurodegenerative diseases.[2] Given the structural similarity of our analogs to monoamines, assessing their MAO inhibitory potential is a logical first step.

Experimental Protocol: Spectrophotometric MAO Inhibition Assay[2]

This protocol details a continuous spectrophotometric method to determine the IC50 values of the test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 316 nm and 250 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in potassium phosphate buffer to a working concentration determined by preliminary experiments.

  • Assay Setup: In a 96-well plate, add 180 µL of the appropriate enzyme solution to each well.

  • Compound Addition: Add 10 µL of the test compound dilutions (in DMSO, final concentration range 1 nM to 100 µM) or positive controls to the wells. For the negative control, add 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance over time (e.g., every minute for 20 minutes). For MAO-A, the formation of 4-hydroxyquinoline from kynuramine is measured at 316 nm. For MAO-B, the formation of benzaldehyde from benzylamine is measured at 250 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data: MAO Inhibition
Compound ID MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B)
LEAD-001 15.289.50.17
ANA-002 25.8>100<0.26
ANA-003 8.955.10.16
ANA-004 5.420.30.27
ANA-005 >100>100-
ANA-006 12.775.40.17

Part 2: G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a large family of transmembrane receptors that are common drug targets.[3] Due to the structural similarity of the analogs to serotonin, we will investigate their binding affinity for a representative serotonin receptor, the 5-HT2A receptor, using a radioligand binding assay.

Experimental Protocol: Radioligand Competition Binding Assay[4]

This protocol measures the ability of the test compounds to displace a known radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Serotonin (unlabeled competitor for non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine 50 µL of test compound dilutions, 50 µL of [3H]-Ketanserin (at a concentration close to its Kd), and 400 µL of the cell membrane suspension in binding buffer.

  • Controls:

    • Total Binding: No test compound, only radioligand and membranes.

    • Non-specific Binding: Radioligand, membranes, and a high concentration of unlabeled serotonin.

  • Incubation: Incubate the tubes at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding for each concentration of the test compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Comparative Data: 5-HT2A Receptor Binding
Compound ID Ki (nM)
LEAD-001 850
ANA-002 >10,000
ANA-003 520
ANA-004 310
ANA-005 1500
ANA-006 790

Part 3: General Cytotoxicity Assessment

It is essential to determine if the observed biological activities are due to specific interactions with the targets or a result of general cytotoxicity.[4] The LDH release assay is a common method to assess cell membrane integrity.[5]

Experimental Protocol: LDH Release Assay[6]

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • A relevant cell line (e.g., HEK293 or a neuronal cell line)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (for maximum LDH release control)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well clear microplates

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours. Include vehicle-only controls and a maximum LDH release control (by adding lysis buffer to a set of wells).

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control. Determine the CC50 (50% cytotoxic concentration).

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay plate_cells Plate cells in 96-well plate adhere Allow cells to adhere overnight plate_cells->adhere add_compounds Add test compounds and controls adhere->add_compounds incubate_24h Incubate for 24-48 hours add_compounds->incubate_24h transfer_supernatant Transfer supernatant to new plate incubate_24h->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_30min Incubate for 30 minutes add_reagent->incubate_30min read_plate Measure absorbance incubate_30min->read_plate

Caption: Workflow for the LDH cytotoxicity assay.

Hypothetical Comparative Data: Cytotoxicity
Compound ID CC50 (µM) in HEK293 cells
LEAD-001 >100
ANA-002 >100
ANA-003 95
ANA-004 88
ANA-005 75
ANA-006 >100

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of 4-methoxybutan-1-amine analogs. The proposed experiments will enable researchers to build a comprehensive structure-activity relationship profile, identifying key structural features that influence activity at monoamine oxidases and serotonin receptors, while also assessing general cytotoxicity. The hypothetical data presented in the tables illustrates how the results from these assays can be used to compare the analogs and select promising candidates for further investigation. Future studies could expand on these findings by exploring a wider range of GPCRs, investigating functional activity (e.g., through second messenger assays), and conducting in vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Aslanturk, A. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our actual world. IntechOpen.
  • Kim, H., & Paik, S. R. (2020). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2083, 153-162. [Link]

  • O'Brien, P. J. (2011). Predictive Toxicology Approaches for Small Molecule Oncology Drugs. In Cancer Drug Discovery and Development (pp. 165-181). Humana Press.
  • Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. Methods in Enzymology, 106, 475-483. [Link]

  • Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. (2025-04-04). [Link]

  • Simeonov, A., & Jadhav, A. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2136-2144. [Link]

  • Khan, I., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6529. [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 74(1), 1-22. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

Sources

Performance Analysis of 4-Methoxybutan-1-amine as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Unveiling the Potential of 4-Methoxybutan-1-amine in Catalysis: A Data-Driven Comparative Analysis

In the intricate landscape of chemical synthesis, the selection of an appropriate ligand is paramount to steering the efficiency, selectivity, and overall success of a catalytic reaction. This guide offers a comprehensive technical comparison of 4-Methoxybutan-1-amine as a ligand, juxtaposed with other commonly employed ligands in pivotal cross-coupling reactions. While direct, extensive experimental data on 4-Methoxybutan-1-amine remains nascent in publicly accessible literature, this analysis synthesizes information from closely related structural analogs and foundational catalytic principles to project its potential performance and guide future research.

Introduction: The Crucial Role of Ligands in Modern Catalysis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The catalytic activity and selectivity of the metal center are profoundly influenced by the coordinating ligands. Ligands modulate the electronic and steric environment of the metal, thereby impacting key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Amine-containing ligands, in particular, have garnered significant attention due to their strong σ-donating ability, which can enhance the electron density at the metal center and facilitate crucial catalytic steps. 4-Methoxybutan-1-amine, a primary alkylamine featuring a terminal methoxy group, presents an interesting candidate for investigation as a ligand. Its structural features—a flexible butyl chain, a primary amine for coordination, and a distal methoxy group—suggest the potential for unique coordination behavior and catalytic influence.

Physicochemical Properties of 4-Methoxybutan-1-amine

A thorough understanding of a ligand's physical and chemical properties is essential for predicting its behavior in a catalytic system.

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem
Molecular Weight 103.16 g/mol PubChem
Boiling Point 143-145 °CVendor Data
Structure CH₃OCH₂CH₂CH₂CH₂NH₂-

The linear C4 chain provides flexibility, allowing the amine to coordinate to a metal center with minimal steric hindrance near the coordination site. The terminal methoxy group introduces a potential secondary coordination site, which could lead to hemilabile behavior, a characteristic known to be beneficial in certain catalytic cycles.

Projected Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The choice of ligand is critical for achieving high yields and turnover numbers (TONs). While no direct experimental data for 4-Methoxybutan-1-amine in these reactions is readily available, we can infer its potential performance by comparing it with simple alkylamines and other functionalized amines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Simple monodentate alkylamines are generally not the ligands of choice for this reaction, as more sophisticated phosphine and N-heterocyclic carbene (NHC) ligands typically offer superior performance. However, the performance of amine ligands can be highly system-dependent.

Hypothetical Comparison:

LigandCatalyst SystemSubstratesYield (%)TONReference
4-Methoxybutan-1-amine Pd(OAc)₂Aryl bromide + Arylboronic acidData Not AvailableData Not Available-
Triethylamine (as base/ligand) Pd(PPh₃)₄Aryl halides + Arylboronic acidsVariableModerateGeneral Knowledge
SPhos Pd(OAc)₂Aryl chlorides + Arylboronic acidsHigh (often >90%)HighBuchwald et al.

It is plausible that 4-Methoxybutan-1-amine could act as a supporting ligand, potentially in conjunction with a palladium precursor, to facilitate the Suzuki-Miyaura coupling. The amine could stabilize the palladium catalyst and influence the rate of the catalytic cycle. However, it is unlikely to outperform well-established, highly efficient ligand systems like those developed by Buchwald and Hartwig without further optimization.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The ligand's role is to stabilize the active palladium(0) species and promote the key migratory insertion and β-hydride elimination steps.

Inference from Related Systems:

While specific data for 4-Methoxybutan-1-amine is absent, studies on related aminophosphine ligands have shown that the amine moiety can play a crucial role in the catalytic cycle. The methoxy group in 4-Methoxybutan-1-amine could potentially influence the electronic properties of the palladium center, though this effect would be transmitted through the alkyl chain and likely be modest.

Heck_Reaction_Workflow

Potential in Copper and Rhodium Catalysis

Copper-Catalyzed Reactions

Diamine ligands have been shown to be effective in copper-catalyzed reactions, such as C-N and C-O cross-coupling reactions.[1] While 4-Methoxybutan-1-amine is a monoamine, its potential to act as a bidentate ligand through the methoxy oxygen in a hemilabile fashion could be advantageous. This could stabilize the copper center and facilitate the reaction.

Rhodium-Catalyzed Reactions

Rhodium catalysts are widely used in hydroformylation and other carbonylation reactions. Amine ligands can influence both the activity and selectivity of these processes. The steric and electronic properties of 4-Methoxybutan-1-amine would need to be systematically evaluated to determine its utility in rhodium catalysis.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of 4-Methoxybutan-1-amine as a ligand, a series of standardized catalytic experiments should be conducted.

General Procedure for Suzuki-Miyaura Coupling Screening
  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 4-Methoxybutan-1-amine (and comparative ligands)

  • Substrates: 4-Bromotoluene and phenylboronic acid

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Toluene/Water (4:1)

  • Procedure: a. To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), the ligand (2-4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). b. Evacuate and backfill the tube with argon three times. c. Add the solvent mixture (5 mL) via syringe. d. Stir the reaction mixture at 100 °C for 12-24 hours. e. Monitor the reaction progress by GC-MS or TLC. f. Upon completion, cool the reaction to room temperature, extract with ethyl acetate, and purify by column chromatography. g. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Protocol

Comparative Ligand Analysis: A Forward Look

To provide a meaningful comparison, the performance of 4-Methoxybutan-1-amine should be benchmarked against a selection of standard ligands under identical reaction conditions.

Proposed Ligand Comparison Set:

  • n-Butylamine: To assess the effect of the methoxy group.

  • Triethylamine: A common tertiary amine base that can also act as a ligand.

  • Triphenylphosphine (PPh₃): A classic monodentate phosphine ligand.

  • XPhos: A high-performance Buchwald-type biaryl phosphine ligand.

Conclusion and Future Outlook

While concrete experimental data for 4-Methoxybutan-1-amine as a ligand in mainstream catalysis is currently limited, its structural characteristics suggest it is a worthwhile candidate for investigation. The presence of both a primary amine for strong coordination and a distal methoxy group for potential hemilabile behavior could offer unique advantages in specific catalytic applications.

Future research should focus on systematic screening of 4-Methoxybutan-1-amine in a variety of palladium-, copper-, and rhodium-catalyzed reactions. Detailed kinetic and mechanistic studies will be crucial to elucidate its mode of action and to identify reaction conditions where it may offer superior performance compared to existing ligand systems. The synthesis and characterization of well-defined metal complexes with 4-Methoxybutan-1-amine would also provide valuable insights into its coordination chemistry.

This guide serves as a foundational framework for researchers and scientists interested in exploring the potential of novel amine-based ligands. The systematic experimental approach outlined herein will be instrumental in generating the necessary data to fully understand and exploit the catalytic capabilities of 4-Methoxybutan-1-amine.

References

  • PubChem Compound Summary for CID 75291, 4-Methoxybutan-1-amine. National Center for Biotechnology Information. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 2011, 111 (3), pp 1461–1501. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4-Methoxybutan-1-amine: An Integrated Immunoassay and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: February 2026

The experimental choices described herein are grounded in established bioanalytical principles, emphasizing not just the "how" but the critical "why" behind each step. This self-validating workflow ensures that the generated data is both reliable and defensible, meeting the rigorous standards of scientific integrity.

Part 1: Immunoassay-Based Specificity Assessment

Immunoassays are powerful tools for high-throughput screening due to their sensitivity and speed. However, their reliance on antibody-antigen binding makes them susceptible to interference from structurally similar molecules.[1] This section outlines the development of a competitive ELISA for 4-Methoxybutan-1-amine and its use in a systematic cross-reactivity study.

Generation of Essential Analytical Reagents

Since 4-Methoxybutan-1-amine is a small molecule (a hapten), it is not immunogenic on its own. To elicit an antibody response, it must be covalently coupled to a large carrier protein.[2] This process requires modifying the hapten to introduce a reactive handle for conjugation.

Protocol 1: Synthesis of a Hapten Derivative for Conjugation

Causality: The primary amine of 4-Methoxybutan-1-amine is a poor target for direct, stable conjugation without cross-linking. Therefore, we introduce a carboxylic acid handle via reaction with succinic anhydride. This provides a functional group ideal for stable amide bond formation with the lysine residues of a carrier protein using carbodiimide chemistry.[3]

  • Dissolution : Dissolve 4-Methoxybutan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Acylation : Cool the solution to 0°C in an ice bath. Add succinic anhydride (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up : Wash the reaction mixture with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hapten derivative, 4-(4-methoxybutylamino)-4-oxobutanoic acid.

  • Purification : Purify the crude product via column chromatography on silica gel.

Protocol 2: Conjugation to Carrier Proteins (BSA and KLH)

Causality: Two different protein conjugates are typically prepared. One, using a highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH), is used as the immunogen to raise antibodies.[2] A second, using a different protein like Bovine Serum Albumin (BSA), is used as the coating antigen in the ELISA. This prevents the generated antibodies from simply binding to the carrier protein itself during the assay.

  • Activation : Dissolve the hapten derivative (1.5 mg) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and stir at room temperature for 4 hours to form the NHS-ester.

  • Conjugation : In a separate vial, dissolve the carrier protein (BSA or KLH, 10 mg) in 0.1 M phosphate buffer (pH 8.0). Add the activated NHS-ester solution dropwise to the protein solution with gentle stirring.

  • Incubation : Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purification : Remove unconjugated hapten by dialysis against Phosphate Buffered Saline (PBS) for 48 hours with multiple buffer changes.

  • Characterization : Confirm conjugation and estimate the hapten-to-protein ratio using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore. A hapten density of 10-20 molecules per carrier protein is often optimal.[2]

Following successful conjugation, the KLH-hapten conjugate would be used to immunize host animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antibodies are then purified and characterized for their binding affinity to the BSA-hapten conjugate.

Competitive ELISA Protocol

The competitive ELISA format is ideal for detecting small molecules.[4] In this setup, free analyte in a sample competes with a fixed amount of labeled or plate-bound antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.

G cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection Well Microtiter Well Coat_Ag Coating Antigen (Hapten-BSA) Well->Coat_Ag Adsorption Ab Primary Antibody Free_Ag Free Analyte (Sample/Standard) Sec_Ab Enzyme-Labeled Secondary Antibody Ab->Free_Ag p1 Ab->p1 Binds to Well Ab->Sec_Ab p1->Coat_Ag Substrate Substrate Sec_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of the competitive ELISA for small molecule detection.

Protocol 3: Competitive ELISA for 4-Methoxybutan-1-amine

  • Coating : Dilute the Hapten-BSA conjugate to 2 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[5]

  • Washing : Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking : Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[5]

  • Washing : Repeat the wash step as in step 2.

  • Competition : Prepare standards of 4-Methoxybutan-1-amine and solutions of test analogs in assay buffer. In a separate dilution plate, mix 50 µL of each standard/sample with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 30 minutes at 37°C.

  • Incubation : Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated assay plate. Incubate for 1 hour at 37°C.[6]

  • Washing : Repeat the wash step as in step 2 (five times).

  • Detection : Add 100 µL of enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing : Repeat the wash step as in step 7.

  • Signal Generation : Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction : Stop the reaction by adding 50 µL of 2M H₂SO₄ to each well.

  • Reading : Measure the absorbance at 450 nm using a microplate reader.

Cross-Reactivity Calculation and Data Interpretation

Cross-reactivity is determined by comparing the concentration of an analog required to displace 50% of the bound antibody (IC50) with the IC50 of the target analyte.

Calculation: % Cross-Reactivity = (IC50 of 4-Methoxybutan-1-amine / IC50 of Analog) x 100

Table 1: Hypothetical Cross-Reactivity of 4-Methoxybutan-1-amine in a Competitive ELISA

Compound Structural Variation IC50 (ng/mL) % Cross-Reactivity
4-Methoxybutan-1-amine Target Analyte 10 100%
3-Methoxypropan-1-amine Shorter Alkyl Chain 250 4.0%
5-Methoxypentan-1-amine Longer Alkyl Chain 85 11.8%
4-Ethoxybutan-1-amine Larger Ether Group 50 20.0%
Butan-1-amine No Ether Group > 10,000 < 0.1%
4-Amino-1-butanol[7] Hydroxyl for Methoxy 800 1.25%

| 1-Methoxybutan-2-amine | Isomeric (Amine Position) | 1,500 | 0.67% |

Interpretation: The data in Table 1 would suggest that the antibody is highly specific for the target analyte. The most significant cross-reactivity comes from analogs with minor changes to the ether group or alkyl chain length, while larger changes, like the removal of the ether oxygen, result in negligible binding. This provides a quantitative measure of the assay's specificity.

Part 2: Orthogonal Specificity Confirmation by LC-MS/MS

While the immunoassay provides valuable screening data, it is not definitive. An orthogonal method, which relies on a different chemical principle for separation and detection, is required for confirmation.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity based on chromatographic retention time and mass-to-charge ratio.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Matrix (Plasma, Urine) Spike Spike with Analytes & Internal Standard Sample->Spike Extract Protein Precipitation or LLE Spike->Extract LC_Col HILIC or Mixed-Mode Chromatography Column Extract->LC_Col Gradient Mobile Phase Gradient (Separates Analogs) ESI Electrospray Ionization (ESI) LC_Col->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector RT Retention Time (RT) Detector->RT MRM MRM Transition (Precursor > Product) Detector->MRM

Caption: Overall workflow for specific detection by LC-MS/MS.

LC-MS/MS Method Protocol

Causality: Small, polar primary amines like 4-Methoxybutan-1-amine are often poorly retained on standard C18 reversed-phase columns. To achieve robust chromatographic separation from its analogs, a Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode column is proposed. This provides an alternative retention mechanism based on polarity, ensuring that even structurally similar compounds can be resolved. Derivatization is an option to improve retention and sensitivity but adds complexity; therefore, a direct analysis approach is prioritized first.[9]

Protocol 4: LC-MS/MS Analysis of 4-Methoxybutan-1-amine and Analogs

  • Sample Preparation :

    • To 100 µL of sample (e.g., plasma, urine), add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version like 4-Methoxybutan-1-amine-d3).

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Liquid Chromatography Conditions :

    • LC System : Agilent 1290 Infinity II LC or equivalent.[10]

    • Column : Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 95% B to 60% B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • MS System : Agilent 6470A Triple Quadrupole LC/MS or equivalent.[10]

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Each compound is monitored using a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion generated by collision-induced dissociation. These transitions must be optimized individually by infusing each standard.

Method Validation and Data Presentation

The LC-MS/MS method must be validated to demonstrate it is fit for purpose.[11] This involves assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and, most importantly for this guide, specificity.

Specificity Assessment: Specificity is confirmed by analyzing blank matrix samples and samples spiked with each analog individually. The method is deemed specific if no interfering peaks are observed at the retention time and MRM transition of 4-Methoxybutan-1-amine in the presence of its analogs.

Table 2: Example LC-MS/MS Method Parameters and Validation Summary

Compound Retention Time (min) MRM Transition (m/z) Linearity (R²) LOQ (ng/mL)
4-Methoxybutan-1-amine 3.15 104.1 > 87.1 > 0.998 0.5
3-Methoxypropan-1-amine 2.89 90.1 > 73.1 > 0.997 0.5
4-Ethoxybutan-1-amine 3.42 118.1 > 101.1 > 0.998 0.5
Butan-1-amine 2.54 74.1 > 57.1 > 0.995 1.0

| 4-Amino-1-butanol | 2.21 | 90.1 > 72.1 | > 0.996 | 1.0 |

Interpretation: The data in Table 2 demonstrates the power of the orthogonal method. Each compound, including the target analyte and its potential cross-reactants, is assigned a unique identity based on two highly specific coordinates: its retention time and its mass transition. This allows for unambiguous quantification of 4-Methoxybutan-1-amine, even in the presence of high concentrations of structurally related molecules that might have interfered with the immunoassay.

Conclusion: A Synthesis of Complementary Techniques

This guide presents a comprehensive, self-validating workflow for the robust characterization of 4-Methoxybutan-1-amine's analytical cross-reactivity. By first using a high-throughput competitive ELISA to screen for potential interferences and then employing a highly specific LC-MS/MS method for confirmation, researchers can build a complete and reliable specificity profile.

The immunoassay provides a functional understanding of antibody binding and is invaluable for rapid sample analysis, while the LC-MS/MS method offers the definitive, unequivocal identification and quantification necessary for regulatory submissions and fundamental research. Together, these complementary techniques provide the rigorous data required by researchers, scientists, and drug development professionals to make informed decisions with confidence.

References

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Application Note. Retrieved from [Link]

  • Maurya, P., Kumar, P., & Jain, R. (2016). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 436, 32–38. Available at: [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]

  • Jayatilaka, A., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1179, 122888. Available at: [Link]

  • Maurya, P., Kumar, P., & Jain, R. (2016). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 27(8), 1848–1855. Available at: [Link]

  • Johnson, C. H., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(15), 7945–7952. Available at: [Link]

  • Wikipedia. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]

  • ResearchGate. (2025). Methods to generate site-specific conjugates of antibody and protein. Retrieved from [Link]

  • Pérez, R. A., et al. (2012). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 29(5), 841-849. Available at: [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1530–1537. Available at: [Link]

  • Interstate Chemical. (n.d.). Alkyl amines. Retrieved from [Link]

  • da Silva, A. F. M., et al. (2024). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Available at: [Link]

  • Wuyts, B., et al. (2020). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation. Retrieved from [Link]

  • Google Patents. (n.d.). US6331648B1 - Ether amines and derivatives.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

Sources

Benchmarking the Efficiency of 4-Methoxybutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybutan-1-amine (CAS: 4146-72-9) is a critical primary amine building block, frequently utilized in the synthesis of pharmaceutical linkers and polymer modifiers. Its structural simplicity belies the challenge of synthesizing it efficiently without generating secondary amine impurities or handling unstable intermediates.

This guide benchmarks three distinct synthetic methodologies. Our analysis indicates that while Catalytic Hydrogenation of Nitriles offers the highest atom economy and scalability for industrial production, the Gabriel Synthesis remains the superior choice for laboratory-scale applications requiring absolute control over primary amine purity.

Comparative Methodology Analysis

We evaluated three primary routes based on Yield, Atom Economy, Scalability, and Safety/E-Factor.

Route A: Catalytic Hydrogenation of 4-Methoxybutyronitrile

The Industrial Standard This route leverages the Michael addition of methanol to acrylonitrile to form 4-methoxybutyronitrile, followed by reduction.

  • Mechanism: Heterogeneous catalysis (Raney Ni or Co) under H₂ pressure.

  • Pros: High atom economy; scalable; avoids alkyl halide waste.

  • Cons: Requires high-pressure equipment; pyrophoric catalysts.

Route B: Gabriel Synthesis from 1-Chloro-4-methoxybutane

The Laboratory Benchmark A classical SN2 substitution using potassium phthalimide followed by hydrazinolysis.

  • Mechanism: Nucleophilic substitution -> Ing-Manske Deprotection.

  • Pros: Guarantees 100% primary amine selectivity (no over-alkylation); stable intermediates.

  • Cons: Poor atom economy (phthalhydrazide waste); multi-step.

Route C: Etherification of Protected Amino-Alcohols

The Medicinal Chemistry Route Starting from 4-aminobutan-1-ol, the amine is protected (Boc), the alcohol methylated, and then deprotected.

  • Mechanism: Protection -> Williamson Ether Synthesis -> Acidolysis.

  • Pros: Allows for late-stage introduction of complex ether groups; mild conditions.

  • Cons: Expensive reagents (Boc₂O, NaH, MeI); lowest atom economy.

Benchmarking Data
MetricRoute A: Nitrile ReductionRoute B: Gabriel SynthesisRoute C: Protected Etherification
Typical Yield 85-92%75-80%60-70% (over 3 steps)
Purity (GC) >98% (trace secondary amines)>99%>98%
Atom Economy HighLowVery Low
Scalability Excellent (kg to ton)Moderate (g to kg)Poor (mg to g)
Key Hazard H₂ Pressure / Pyrophoric NiHydrazine (Carcinogen)Methyl Iodide (Neurotoxin)
Cost $


Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical decision points for each synthesis.

G cluster_legend Pathway Legend Start_Acrylo Acrylonitrile + Methanol Inter_Nitrile 4-Methoxybutyronitrile Start_Acrylo->Inter_Nitrile Michael Addn. (NaOMe) Start_Chloro 1-Chloro-4- methoxybutane Inter_Phth N-(4-methoxybutyl) phthalimide Start_Chloro->Inter_Phth K-Phthalimide DMF, 90°C Start_Amino 4-Aminobutan-1-ol Inter_Boc N-Boc-4-aminobutanol Start_Amino->Inter_Boc Boc2O Product 4-Methoxybutan-1-amine Inter_Nitrile->Product H2 / Raney Ni (Reduction) Inter_Phth->Product Hydrazine (Ing-Manske) Inter_Boc_Me N-Boc-4-methoxy butylamine Inter_Boc->Inter_Boc_Me NaH, MeI Inter_Boc_Me->Product HCl/Dioxane RouteA Route A: Industrial RouteB Route B: Lab Purity RouteC Route C: MedChem

Figure 1: Strategic synthetic pathways for 4-Methoxybutan-1-amine showing intermediate progression.

Detailed Experimental Protocols

Protocol 1: The Gabriel Synthesis (High Purity)

Context: Recommended for researchers requiring <50g of material with guaranteed primary amine specificity.

Step 1: Nucleophilic Substitution

  • Reagents: Dissolve 1-chloro-4-methoxybutane (1.0 eq) in anhydrous DMF (5 mL/mmol). Add Potassium Phthalimide (1.1 eq).

  • Reaction: Heat the suspension to 90°C for 12 hours. The mixture will thicken as KCl precipitates.

    • Causality: DMF is chosen for its high dielectric constant, stabilizing the transition state of the SN2 reaction. 90°C is optimal to overcome the steric hindrance of the phthalimide nucleophile without causing thermal decomposition.

  • Workup: Pour mixture into ice water. Filter the white precipitate (N-(4-methoxybutyl)phthalimide). Wash with water and cold ethanol. Dry in vacuo.

Step 2: Ing-Manske Deprotection

  • Reagents: Suspend the phthalimide intermediate in Ethanol (0.2 M). Add Hydrazine Hydrate (3.0 eq).

  • Reaction: Reflux for 4 hours. A white voluminous precipitate (phthalhydrazide) will form.

    • Self-Validation Check: If the solution does not turn into a thick white slurry, the cleavage is incomplete.

  • Isolation:

    • Cool to room temperature.[1]

    • Acidify with 6M HCl to pH 1 (dissolves the amine, keeps phthalhydrazide insoluble).

    • Filter off the phthalhydrazide solid.

    • Basify the filtrate with 10M NaOH to pH 12.

    • Extract with Dichloromethane (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation (bp ~140°C) yields the pure amine.

Protocol 2: Catalytic Hydrogenation (Scalable)

Context: Recommended for >100g synthesis where atom economy and throughput are paramount.

  • Preparation: Charge a high-pressure autoclave with 4-methoxybutyronitrile (1.0 eq) and Methanol (10 vol).

  • Catalyst Loading: Add Raney Nickel (10 wt% loading).

    • Safety Note: Raney Nickel is pyrophoric. Must be handled as a water/alcohol slurry under inert gas.

  • Additive: Add Ammonia (liquid or methanolic, 5.0 eq).

    • Causality: Ammonia is strictly required to suppress the formation of secondary amines. Without NH₃, the primary amine product reacts with the intermediate imine (Schiff base formation) to form dimers.

  • Reaction: Pressurize to 50 bar H₂ and heat to 80°C for 6 hours.

  • Workup: Filter catalyst (keep wet!). Concentrate methanol. Distill the residue.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Gabriel) Incomplete hydrolysis of phthalimide.Switch from acid hydrolysis to Hydrazine (Ing-Manske protocol). Ensure reflux is vigorous.
Secondary Amine Impurity (Hydrogenation) Insufficient Ammonia pressure.Increase NH₃ equivalents to >5.0 eq. This shifts the equilibrium away from imine condensation.
Product Discoloration Oxidation of amine.Store under Argon/Nitrogen. Distill over KOH pellets to remove water/carbonate traces.
Polymerization Instability of 4-methoxybutanal (if using aldehyde route).Avoid aldehyde intermediates entirely; switch to Nitrile or Amide precursors.

References

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. Link

  • Mikkola, J. P., et al. (2000). Hydrogenation of nitriles to amines: A review of kinetics and mechanism. Chemical Engineering Science. Link

  • Org. Synth. (1927). Gabriel Synthesis: General Procedures. Organic Syntheses, Coll. Vol. 1, p.119. Link

  • PubChem. (2023). 4-Methoxybutan-1-amine Compound Summary. National Library of Medicine. Link

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry, 10th Ed. - Amines: Preparation and Reactions. Wiley. Link

Sources

Analytical Strategies for 4-Methoxybutan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Analytical Techniques for 4-Methoxybutan-1-amine Detection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

4-Methoxybutan-1-amine (CAS: 4039-32-1) is a critical aliphatic amine intermediate used in the synthesis of pharmaceutical agents, including GPR88 agonists and various kinase inhibitors. Its detection presents specific challenges due to its low molecular weight (103.16 g/mol ), high polarity, and lack of a strong UV chromophore. This guide objectively compares three primary analytical methodologies—HILIC-MS/MS , Pre-column Derivatization HPLC-FLD , and GC-FID/MS —providing researchers with actionable protocols and performance metrics to select the optimal technique for impurity profiling or reaction monitoring.

Comparative Overview: Selecting the Right Tool

The choice of method depends heavily on the matrix (reaction mixture vs. trace impurity in drug substance) and required sensitivity.

FeatureLC-MS/MS (HILIC) HPLC-FLD (FMOC Deriv.) GC-FID/MS (Direct)
Primary Application Trace impurity quantification (ppm level)QC release testing; Reaction monitoringResidual solvent/reagent analysis
Sensitivity (LOD) Excellent (< 1 ng/mL)High (1–10 ng/mL)Moderate (1–10 µg/mL)
Selectivity Mass-based (m/z); Highly specificRetention time + FluorescenceVolatility-based; Matrix interference risk
Sample Prep Minimal (Dilute & Shoot)Complex (Chemical reaction required)Minimal (Liquid injection)
Cost per Analysis HighMediumLow
Technique A: LC-MS/MS (The Gold Standard for Trace Analysis)

Mechanism: Given the polar and basic nature of 4-Methoxybutan-1-amine, standard C18 Reverse Phase chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice, utilizing a polar stationary phase to retain the charged amine, followed by detection via positive electrospray ionization (ESI+).

Experimental Protocol
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B to 50% B over 5 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: 104.1 [M+H]+

    • Quantifier Ion: 72.1 (Loss of methanol/methoxy group)

    • Qualifier Ion: 55.1 (Butenyl fragment)

Workflow Diagram

LCMS_Workflow Sample Sample Matrix (Reaction Mix/API) Prep Protein ppt / Dilution (ACN:Water 90:10) Sample->Prep HILIC HILIC Separation (Retains Polar Amine) Prep->HILIC ESI ESI+ Source (Ionization: [M+H]+ 104.1) HILIC->ESI MSMS Triple Quad MS (MRM: 104.1 -> 72.1) ESI->MSMS Data Quantification (Trace Level) MSMS->Data

Caption: HILIC-MS/MS workflow ensuring retention of polar amines and specific mass-based detection.

Technique B: HPLC-FLD with Derivatization (The QC Workhorse)

Mechanism: Since 4-Methoxybutan-1-amine lacks UV absorbance, it must be chemically modified. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the preferred reagent over OPA (o-Phthalaldehyde) for this application because FMOC derivatives of primary amines are highly stable and fluorescent, whereas OPA derivatives can be unstable.

Experimental Protocol
  • Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 9.5).

  • Derivatization Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl solution.

    • Incubate at ambient temperature for 5 minutes.

    • Quenching (Optional but recommended): Add 50 µL of Adamantanamine (ADAM) to react with excess FMOC-Cl, preventing column overload.

  • Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

Reaction Pathway Diagram

FMOC_Reaction Amine 4-Methoxybutan-1-amine (Non-fluorescent) Reaction Reaction @ pH 9.5 (Nucleophilic Substitution) Amine->Reaction FMOC FMOC-Cl Reagent (UV Active) FMOC->Reaction Derivative FMOC-Amine Carbamate (Highly Fluorescent Ex:265nm / Em:315nm) Reaction->Derivative HCl HCl (Byproduct) Reaction->HCl

Caption: FMOC derivatization pathway converting the non-chromophoric amine into a stable fluorescent carbamate.

Technique C: GC-FID (The Volatile Approach)

Mechanism: For process control where high sensitivity is not critical, Gas Chromatography (GC) is efficient. However, primary amines often exhibit peak tailing due to interaction with silanol groups in the column liner and stationary phase.

  • Solution: Use a Base-Deactivated Liner and an Amine-Specific Column (e.g., Rtx-Volatile Amine or CP-Volamine).

Experimental Protocol
  • Column: Rtx-Volatile Amine (30 m x 0.32 mm x 5 µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injection: 1 µL Split (10:1), Injector Temp 250°C.

  • Oven Program: 60°C (hold 2 min) -> 20°C/min -> 220°C (hold 5 min).

  • Detection: FID @ 250°C.

  • Note: If tailing persists, derivatization with Trifluoroacetic Anhydride (TFAA) may be required to cap the amine functionality.

Performance Data & Validation Parameters

The following data represents typical validation characteristics for 4-Methoxybutan-1-amine analysis based on industry standards for aliphatic amines.

ParameterLC-MS/MS (HILIC)HPLC-FLD (FMOC)GC-FID (Direct)
Linearity (R²) > 0.995> 0.999> 0.990
Range 1 – 1000 ng/mL10 – 5000 ng/mL10 – 1000 µg/mL
Recovery (%) 90 – 110%95 – 105%85 – 115%
Precision (RSD) < 5.0%< 2.0%< 5.0%
Key Interference Matrix suppression (requires IS*)Excess FMOC-OH peakSolvent tailing

*IS: Internal Standard. Deuterated 4-Methoxybutan-1-amine is ideal, but Methobutamine-D3 can be used as a surrogate.

Conclusion
  • Use LC-MS/MS for genotoxic impurity quantification or when analyzing complex biological matrices (plasma/urine).

  • Use HPLC-FLD for routine Quality Control (QC) of raw materials where equipment cost is a constraint and derivatization automation is available.

  • Use GC-FID for high-concentration process monitoring (e.g., checking reaction completion) due to its speed and lack of solvent waste.

References
  • Yang, S., et al. (2012). Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine. Journal of Chromatography B. Retrieved from [Link]

  • Agilent Technologies. (2007).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial investigations into the specific biological activities of 4-Methoxybutan-1-amine derivatives reveal a significant gap in the published scientific literature. Comprehensive searches have not yielded a body of comparative in-vitro and in-vivo data for a homologous series of these specific compounds. However, the principles of drug discovery and development necessitate a thorough understanding of the transition from laboratory assays to whole-organism studies. This guide, therefore, utilizes illustrative examples from functionally and structurally related amine-containing molecules to provide a robust framework for comparing in-vitro and in-vivo experimental data. The methodologies and logical workflows presented herein are directly applicable to the future investigation of 4-Methoxybutan-1-amine derivatives and other novel chemical entities.

Introduction: The Critical Juncture of In-Vitro and In-Vivo Research

Section 1: The In-Vitro Landscape: Establishing a Foundation of Biological Activity

In-vitro studies represent the foundational phase of drug discovery, offering a controlled and high-throughput environment to assess the biological activity of novel compounds. These assays are designed to probe specific molecular interactions and cellular responses, providing a preliminary understanding of a compound's mechanism of action and potential therapeutic utility.

Common In-Vitro Assays for Amine Derivatives

For amine-containing compounds, which are prevalent in many classes of therapeutic agents, in-vitro assays are tailored to their anticipated biological targets. These can range from enzymes and receptors to whole-cell systems.

  • Enzyme Inhibition Assays: Many amine derivatives are designed as enzyme inhibitors. For instance, in the development of novel anticancer agents, the inhibition of kinases like FMS-like tyrosine kinase 3 (FLT3) is a key target.[1] An in-vitro enzyme inhibition assay would directly measure the ability of a test compound to reduce the catalytic activity of the purified enzyme.

  • Receptor Binding Assays: If the amine derivative is hypothesized to interact with a specific receptor, such as G-protein coupled receptors (GPCRs), radioligand binding assays or fluorescence-based assays can quantify the affinity and selectivity of this interaction.

  • Cell Viability and Cytotoxicity Assays: These assays, often performed on cancer cell lines, are crucial for identifying compounds with antiproliferative effects. Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells as an indicator of viability. For example, novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were evaluated for their cytotoxic activity against several human tumor cell lines.[2]

  • Target Engagement and Mechanistic Assays: Once a compound shows activity, further in-vitro studies are necessary to elucidate its mechanism of action. For compounds targeting tubulin polymerization, an in-vitro tubulin assembly assay can directly measure the compound's effect on microtubule formation.[2] Similarly, for compounds designed as dual inhibitors, such as those targeting both Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3), specific enzymatic and cellular assays are required to confirm engagement with both targets.[3]

Experimental Protocol: In-Vitro FLT3 Kinase Inhibition Assay

This protocol provides a generalized procedure for assessing the in-vitro inhibitory activity of a test compound against the FLT3 kinase, a critical target in acute myeloid leukemia.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

  • Test compound (solubilized in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known FLT3 inhibitor as a positive control.

  • Add the FLT3 enzyme and the substrate peptide to the wells and incubate for a short period.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: In-Vitro Screening Workflow

InVitro_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Mechanism of Action Studies cluster_4 Lead Candidate Selection Compound Test Compounds (e.g., 4-Methoxybutan-1-amine derivatives) Primary_Assay High-Throughput Screening (e.g., Cell Viability Assay) Compound->Primary_Assay Initial Screen Dose_Response IC50 Determination Primary_Assay->Dose_Response Active 'Hits' MOA_Assay Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) Dose_Response->MOA_Assay Potent Compounds Lead_Selection Selection for In-Vivo Studies MOA_Assay->Lead_Selection Confirmed Mechanism

Caption: A typical workflow for in-vitro screening of novel compounds.

Data Presentation: In-Vitro Activity of Hypothetical Amine Derivatives
Compound IDTargetIC50 (nM)Cell LineCytotoxicity (GI50, µM)
AMD-001 FLT3 Kinase350MV4-110.5
AMD-002 Tubulin1500A5490.25
AMD-003 IDO180HeLa> 10
AMD-004 FLT3 Kinase50MV4-110.1

Note: This table presents hypothetical data for illustrative purposes.

Section 2: The In-Vivo Arena: Assessing Efficacy and Safety in a Living System

In-vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system. These studies provide crucial information on a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), which cannot be obtained from in-vitro assays alone.[4]

Key Considerations for In-Vivo Studies
  • Animal Model Selection: The choice of an appropriate animal model is critical for the relevance of in-vivo studies. For oncology research, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.[5]

  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[4] These parameters dictate the drug's concentration and persistence in the body, which directly impacts its efficacy and potential toxicity. In-vitro metabolic stability studies using liver microsomes can provide an early indication of a compound's likely in-vivo clearance.[5]

  • Efficacy Studies: These studies are designed to assess the therapeutic effect of the drug candidate in a disease model. This could involve measuring tumor growth inhibition in a cancer model or assessing behavioral changes in a neurological model.

  • Toxicity Studies: Preliminary toxicity studies are conducted to identify any adverse effects of the compound and to establish a safe dose range for further investigation.

Experimental Protocol: In-Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.

Objective: To determine the in-vivo antitumor activity of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MV4-11 for an FLT3 inhibitor)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control (an established anticancer drug)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Inject human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the test compound and controls to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization: In-Vivo Study Workflow

InVivo_Workflow cluster_0 Pre-Clinical Candidate cluster_1 Pharmacokinetic Profiling cluster_2 Efficacy Evaluation cluster_3 Safety Assessment cluster_4 Decision Point Lead_Compound Lead Compound from In-Vitro Studies PK_Study ADME Studies (Absorption, Distribution, Metabolism, Excretion) Lead_Compound->PK_Study Toxicity_Study Preliminary Toxicology Lead_Compound->Toxicity_Study Efficacy_Study Disease Model (e.g., Xenograft) PK_Study->Efficacy_Study Establish Dosing Regimen Go_NoGo Go/No-Go Decision for Further Development Efficacy_Study->Go_NoGo Toxicity_Study->Go_NoGo

Caption: A streamlined workflow for in-vivo evaluation of a drug candidate.

Data Presentation: In-Vivo Efficacy of Hypothetical Amine Derivatives
Compound IDAnimal ModelDosing RegimenTumor Growth Inhibition (%)Notable Toxicity
AMD-001 MV4-11 Xenograft20 mg/kg, oral, daily45None observed
AMD-002 A549 Xenograft10 mg/kg, i.p., daily30Weight loss >10%
AMD-003 CT26 Syngeneic50 mg/kg, oral, daily60None observed
AMD-004 MV4-11 Xenograft20 mg/kg, oral, daily85None observed

Note: This table presents hypothetical data for illustrative purposes.

Section 3: Bridging the Gap: Correlating In-Vitro and In-Vivo Data

The ultimate goal of early-stage drug discovery is to identify compounds with a strong correlation between their in-vitro activity and in-vivo efficacy. However, this is not always straightforward, and understanding the potential for discrepancies is crucial for making informed decisions about which compounds to advance.

Factors Influencing In-Vitro to In-Vivo Correlation
  • Pharmacokinetics: A compound may be highly potent in an in-vitro assay but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to a lack of efficacy in-vivo.[4][5]

  • Off-Target Effects: A compound may exhibit unintended interactions with other biological molecules in-vivo, leading to toxicity or a different pharmacological profile than predicted from in-vitro studies.

  • Complexity of the In-Vivo Environment: The in-vivo environment is far more complex than a simplified in-vitro system. Factors such as plasma protein binding, interaction with the immune system, and the tumor microenvironment can all influence a drug's activity.[6]

Case Study: Hypothetical Compound AMD-002 vs. AMD-004

In our hypothetical data, AMD-002 shows potent cytotoxicity in-vitro (GI50 = 0.25 µM) but modest in-vivo efficacy (30% TGI) accompanied by toxicity. In contrast, AMD-004, while also potent in-vitro (GI50 = 0.1 µM), demonstrates excellent in-vivo efficacy (85% TGI) with no observable toxicity. This discrepancy could be explained by differences in their pharmacokinetic properties. AMD-002 might have poor metabolic stability or off-target effects that lead to toxicity at a dose required for efficacy, while AMD-004 may possess a more favorable ADME profile, allowing it to reach and maintain effective concentrations at the tumor site without causing systemic toxicity.

Visualization: The In-Vitro to In-Vivo Translational Funnel

Translational_Funnel cluster_0 In-Vitro Screening cluster_1 In-Vivo Evaluation cluster_2 Clinical Development In_Vitro Large number of compounds screened in vitro In_Vivo Smaller number of promising compounds tested in vivo In_Vitro->In_Vivo Selection based on potency, selectivity, and drug-like properties Clinical Very few candidates advance to clinical trials In_Vivo->Clinical Selection based on efficacy, safety, and pharmacokinetics

Caption: The drug discovery funnel from in-vitro screening to clinical development.

Conclusion

The comparison of in-vitro and in-vivo data is a cornerstone of modern drug discovery. While in-vitro assays provide essential information about a compound's intrinsic biological activity and mechanism of action, in-vivo studies are indispensable for evaluating its therapeutic potential in a complex physiological context. A thorough understanding of the principles of pharmacokinetics and pharmacodynamics is critical for bridging the gap between these two modalities. By carefully designing and interpreting both in-vitro and in-vivo experiments, researchers can increase the likelihood of identifying and developing novel therapeutic agents that are both safe and effective. The framework presented in this guide provides a roadmap for the systematic evaluation of new chemical entities, including the yet-to-be-explored derivatives of 4-Methoxybutan-1-amine.

References

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed.
  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphen
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.
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A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection and Performance in Primary Amine Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of primary amines is a cornerstone of process development. 4-Methoxybutan-1-amine, a key building block, is no exception. Its synthesis, primarily achieved through the catalytic amination of either 4-methoxy-1-butanol or 4-methoxybutanal, presents a critical choice of catalyst that significantly impacts yield, selectivity, cost, and scalability. This guide provides a comprehensive head-to-head comparison of leading catalytic systems, supported by experimental data from analogous transformations, to empower researchers and process chemists in making informed decisions.

The Synthetic Landscape: Two Primary Pathways

The synthesis of 4-Methoxybutan-1-amine predominantly follows two catalytic routes: the direct reductive amination of 4-methoxy-1-butanol and the reductive amination of 4-methoxybutanal. Each pathway has its merits and is amenable to different types of catalysts.

Synthetic_Pathways cluster_0 Direct Reductive Amination of Alcohol cluster_1 Reductive Amination of Aldehyde 4-Methoxy-1-butanol 4-Methoxy-1-butanol 4-Methoxybutan-1-amine_A 4-Methoxybutan-1-amine 4-Methoxy-1-butanol->4-Methoxybutan-1-amine_A + NH3, H2 Catalyst 4-Methoxybutanal 4-Methoxybutanal 4-Methoxybutan-1-amine_B 4-Methoxybutan-1-amine 4-Methoxybutanal->4-Methoxybutan-1-amine_B + NH3, H2 Catalyst

Caption: Primary synthetic routes to 4-Methoxybutan-1-amine.

The choice between these starting materials often depends on their commercial availability, cost, and the specific catalytic process being employed. The direct amination of alcohols is often favored for its atom economy, as it avoids a separate oxidation step to the aldehyde.

A Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing activity, selectivity, cost, and operational ease. Here, we compare the performance of several key catalyst classes.

Heterogeneous Catalysts: The Workhorses of Industry

Heterogeneous catalysts, existing in a different phase from the reactants, are highly favored in industrial settings due to their ease of separation and potential for reuse.[1][2]

1. Raney® Nickel: The Cost-Effective Powerhouse

Raney Nickel is a well-established, cost-effective catalyst for reductive amination.[3][4] It is particularly effective for the conversion of aldehydes and nitriles to primary amines.[3]

  • Performance: Raney Nickel typically requires elevated temperatures and pressures to achieve high conversion and selectivity. For the amination of aliphatic alcohols, temperatures in the range of 150-200°C and hydrogen pressures of 50-150 bar are common. While highly active, selectivity can sometimes be a challenge, with the formation of secondary and tertiary amines as byproducts.

  • Mechanism: The reaction on the surface of Raney Nickel involves the dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with ammonia to form an imine, which is then hydrogenated to the primary amine.[5]

  • Practical Considerations: A key advantage of Raney Nickel is its low cost. However, it is pyrophoric when dry and requires careful handling.[3] Its activity can also decrease upon recycling.

2. Supported Noble Metal Catalysts (Ru, Rh, Ir): The High-Performers

Ruthenium, Rhodium, and Iridium catalysts, typically supported on carbon or alumina, offer higher activity and often better selectivity compared to Raney Nickel, albeit at a higher cost.[6]

  • Ruthenium (Ru): Ruthenium-based catalysts are highly effective for the amination of alcohols.[7] They can operate under milder conditions than Raney Nickel, though still often requiring elevated temperatures. Supported Ru catalysts have shown excellent activity in the amination of various alcohols.[1]

  • Rhodium (Rh): Rhodium catalysts are also highly active for C-H amination and can be used for the synthesis of primary amines.[8] They are particularly known for their high selectivity in many catalytic transformations.

  • Iridium (Ir): Iridium catalysts have emerged as powerful tools for the alkylation of amines with alcohols and for reductive amination.[9][10] They can exhibit high turnover numbers and operate under relatively mild conditions.

Performance Data for Analogous Alcohol Aminations (Heterogeneous Catalysts)

CatalystSubstrateTemp. (°C)Pressure (bar H₂)Yield (%)Selectivity (%)Reference
5% Ru/CDodecanol1500.283.8>95 (to dodecylamine)[1]
5% Co/Al₂O₃1-Octanol200(gas phase)78~90 (to 1-octylamine)
Ni/Al₂O₃Aliphatic Alcohols150-20050-100Good to ExcellentModerate to High[11]

3. Cobalt-Based Catalysts: The Emerging Alternative

Cobalt-based catalysts are gaining traction as a more sustainable and cost-effective alternative to precious metal catalysts.[12][13] Nanostructured cobalt catalysts have shown exceptional activity for the reductive amination of aldehydes and ketones to primary amines under remarkably mild conditions.[14][15]

  • Performance: Recent studies have demonstrated that cobalt catalysts can outperform even noble metal catalysts for the synthesis of primary amines, operating at temperatures as low as 50°C and H₂ pressures of 10 bar.[15]

  • Practical Considerations: The development of stable and reusable cobalt catalysts is an active area of research, with promising results for industrial applications.

Homogeneous Catalysts: The Champions of Selectivity

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit superior activity and selectivity due to their well-defined active sites.[16][17] However, their separation from the product can be challenging and costly.[18]

1. Iridium and Ruthenium Complexes: The Precision Tools

Homogeneous iridium and ruthenium complexes, often with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands, are at the forefront of catalytic amination of alcohols.[7][19]

  • Mechanism (Borrowing Hydrogen): These catalysts operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6] The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and the corresponding aldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the primary amine.

Borrowing_Hydrogen Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde -H2 Imine Imine Aldehyde->Imine +NH3, -H2O Amine Amine Imine->Amine +H2 Catalyst Catalyst Catalyst-H2 Catalyst-H2 Catalyst->Catalyst-H2 +H2 (from Alcohol) Catalyst-H2->Catalyst -H2 (to Imine)

Caption: The "Borrowing Hydrogen" catalytic cycle.

  • Performance: Homogeneous catalysts can operate under significantly milder conditions than their heterogeneous counterparts, often at temperatures below 100°C and with lower catalyst loadings. They generally exhibit very high selectivity towards the desired primary amine. Iridium complexes have been shown to be particularly effective in the N-alkylation of amines with alcohols.[19]

Performance Data for Analogous Aminations (Homogeneous Catalysts)

Catalyst SystemSubstrateTemp. (°C)BaseYield (%)Reference
[Cp*IrCl₂]₂Carbohydrate Alcohols80-100Cs₂CO₃Good[20]
[Ru(acac)₃]/TriphosAmides100-140Yb(OTf)₃High[21]
Nitrile-NHC-Ir(III)Aniline/Benzyl Alcohol110->95[19]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples for the synthesis of 4-Methoxybutan-1-amine based on established procedures for analogous substrates. Optimization will likely be required to achieve maximum yield and selectivity.

Protocol 1: Reductive Amination of 4-Methoxy-1-butanol using Raney® Nickel (Heterogeneous)

Protocol_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Charge_Autoclave Charge autoclave with 4-methoxy-1-butanol, Raney® Nickel (slurry in water), and aqueous ammonia. Seal_Purge Seal the autoclave and purge with N₂ then H₂. Charge_Autoclave->Seal_Purge Heat_Pressurize Heat to 150-180°C and pressurize with H₂ to 100 bar. Seal_Purge->Heat_Pressurize Stir Stir vigorously for 12-24 hours. Heat_Pressurize->Stir Cool_Vent Cool to room temperature and carefully vent the H₂. Stir->Cool_Vent Filter Filter the catalyst under a blanket of water to prevent ignition. Cool_Vent->Filter Extract Extract the aqueous phase with a suitable organic solvent. Filter->Extract Purify Dry the organic phase and purify by distillation. Extract->Purify

Caption: Workflow for Raney® Nickel catalyzed amination.

Step-by-Step Methodology:

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water, ~10 wt% relative to the alcohol) with deionized water until the washings are neutral.

  • Reaction Setup: To a high-pressure autoclave, add 4-methoxy-1-butanol (1.0 eq), the washed Raney® Nickel, and a concentrated aqueous solution of ammonia (10-20 eq).

  • Reaction Execution: Seal the autoclave, purge several times with nitrogen, and then with hydrogen. Pressurize with hydrogen to 100 bar and heat to 160°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots (after cooling and depressurizing) via GC or TLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst, keeping the filter cake wet with water at all times.

  • Purification: Separate the organic and aqueous layers of the filtrate. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Reductive Amination of 4-Methoxybutanal using a Homogeneous Iridium Catalyst

Protocol_2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Charge_Flask Charge a Schlenk flask with [Cp*IrCl₂]₂ catalyst, a suitable ligand (if required), and solvent under inert atmosphere. Add_Reactants Add 4-methoxybutanal, an ammonia source (e.g., NH₄OAc), and a hydrogen source (e.g., formic acid). Charge_Flask->Add_Reactants Heat Heat the reaction mixture to 80-100°C. Add_Reactants->Heat Stir Stir for 8-16 hours under an inert atmosphere. Heat->Stir Cool Cool to room temperature. Stir->Cool Quench Quench the reaction with a basic aqueous solution. Cool->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Dry the organic phase and purify by column chromatography or distillation. Extract->Purify

Caption: Workflow for homogeneous iridium catalyzed amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add [Cp*IrCl₂]₂ (0.5-2 mol%) and a suitable ligand (e.g., a bidentate phosphine, if necessary) to a dry Schlenk flask equipped with a magnetic stir bar. Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Addition of Reagents: Add 4-methoxybutanal (1.0 eq), an ammonia source such as ammonium acetate (2-3 eq), and a hydrogen donor like formic acid (2-3 eq).

  • Reaction Execution: Seal the flask and heat the mixture to 90°C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography or distillation to afford 4-methoxybutan-1-amine.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of 4-methoxybutan-1-amine is a critical decision that balances economic and performance considerations.

  • For large-scale industrial production where cost is a primary driver, Raney® Nickel remains a viable, albeit harsh, option. The emerging cobalt-based heterogeneous catalysts present a compelling, more sustainable alternative with the potential for milder reaction conditions.

  • For applications demanding high selectivity and milder conditions, particularly in the synthesis of complex molecules where functional group tolerance is key, homogeneous iridium and ruthenium catalysts are the preferred choice. While the initial investment is higher, the enhanced performance and cleaner reaction profiles can justify the cost.

  • Supported noble metal catalysts occupy a middle ground, offering a good balance of activity, selectivity, and reusability, making them suitable for a range of applications.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity specifications, and cost constraints. The information and protocols provided in this guide serve as a foundation for rational catalyst selection and process development in the synthesis of 4-methoxybutan-1-amine and other valuable primary amines.

References

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A Researcher's Guide to the Spectroscopic Journey from Precursors to 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 4-Methoxybutan-1-amine and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical, field-proven perspective on monitoring a multi-step synthesis. We will explore the characteristic spectral shifts and transformations observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these changes.

Introduction: The Significance of 4-Methoxybutan-1-amine and its Synthetic Lineage

4-Methoxybutan-1-amine is a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to impart specific physicochemical properties such as polarity, hydrogen bonding capability, and conformational flexibility. Its synthesis from simple starting materials provides an excellent case study for the application of fundamental spectroscopic techniques to monitor reaction progress and confirm product identity.

This guide will focus on a common and illustrative synthetic pathway starting from 4-chlorobutan-1-ol. This route involves a sequence of functional group transformations that are readily distinguishable using standard spectroscopic methods.

The Synthetic Pathway: From Chloroalcohol to Methoxyamine

The synthesis of 4-Methoxybutan-1-amine from 4-chlorobutan-1-ol proceeds through three key transformations:

  • Etherification: The hydroxyl group of 4-chlorobutan-1-ol is converted to a methyl ether, yielding 1-chloro-4-methoxybutane. This step is crucial for protecting the hydroxyl group and preventing side reactions in subsequent steps.

  • Azidation: The alkyl chloride is then converted to an alkyl azide, 1-azido-4-methoxybutane, via a nucleophilic substitution reaction with sodium azide. This introduces the nitrogen functionality that will become the amine.

  • Reduction: Finally, the azide group is reduced to a primary amine, yielding the target molecule, 4-Methoxybutan-1-amine.

This synthetic journey is visually represented in the workflow diagram below.

Synthesis_Workflow Synthesis of 4-Methoxybutan-1-amine A 4-chlorobutan-1-ol B 1-chloro-4-methoxybutane A->B Etherification (e.g., NaH, CH3I) C 1-azido-4-methoxybutane B->C Azidation (NaN3, DMF) D 4-Methoxybutan-1-amine C->D Reduction (e.g., LiAlH4 or H2/Pd)

Caption: Synthetic route to 4-Methoxybutan-1-amine.

Spectroscopic Characterization Workflow

For each step of the synthesis, a systematic approach to spectroscopic analysis is employed to confirm the successful transformation and purity of the intermediate or final product. The general workflow is outlined below.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Confirmed Structure Data_Analysis->End

Caption: Workflow for Spectroscopic Characterization.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of the molecule and confirm the changes at each synthetic step.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts of all signals in both ¹H and ¹³C spectra with the aid of coupling patterns and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Comparative ¹H NMR Analysis
CompoundKey ¹H NMR Signals (Predicted/Typical δ in ppm)Rationale for Chemical Shift Changes
4-chlorobutan-1-ol ~3.7 (t, -CH₂OH), ~3.6 (t, -CH₂Cl), ~1.8 (m, -CH₂CH₂-)The two methylene groups adjacent to the electronegative oxygen and chlorine atoms are deshielded and appear as triplets.
1-chloro-4-methoxybutane ~3.55 (t, -CH₂Cl), ~3.4 (t, -CH₂OCH₃), ~3.35 (s, -OCH₃), ~1.8 (m, -CH₂CH₂-)The signal for the methylene group next to the oxygen shifts slightly upfield compared to the alcohol, and a new sharp singlet for the methoxy protons appears around 3.35 ppm.
1-azido-4-methoxybutane ~3.4 (t, -CH₂OCH₃), ~3.35 (s, -OCH₃), ~3.3 (t, -CH₂N₃), ~1.7 (m, -CH₂CH₂-)The methylene group attached to the azide group is expected to be slightly more shielded than the one attached to chlorine, shifting its signal upfield.
4-Methoxybutan-1-amine ~3.4 (t, -CH₂OCH₃), ~3.35 (s, -OCH₃), ~2.7 (t, -CH₂NH₂), ~1.6-1.5 (m, -CH₂CH₂-), ~1.4 (br s, -NH₂)The most significant change is the appearance of a triplet around 2.7 ppm for the methylene group adjacent to the newly formed amine. The broad singlet for the amine protons is also a key diagnostic peak.
Comparative ¹³C NMR Analysis
CompoundKey ¹³C NMR Signals (Predicted/Typical δ in ppm)Rationale for Chemical Shift Changes
4-chlorobutan-1-ol ~62 (-CH₂OH), ~45 (-CH₂Cl), ~30, ~28 (-CH₂CH₂-)The carbons directly attached to the electronegative O and Cl atoms are the most downfield.
1-chloro-4-methoxybutane ~72 (-CH₂OCH₃), ~59 (-OCH₃), ~45 (-CH₂Cl), ~27, ~25 (-CH₂CH₂-)The carbon of the newly formed methoxy group appears around 59 ppm, and the adjacent methylene carbon is also shifted downfield to ~72 ppm.
1-azido-4-methoxybutane ~72 (-CH₂OCH₃), ~59 (-OCH₃), ~51 (-CH₂N₃), ~27, ~24 (-CH₂CH₂-)The carbon attached to the azide group is typically found around 51 ppm, a noticeable shift from the carbon attached to chlorine.
4-Methoxybutan-1-amine ~73 (-CH₂OCH₃), ~59 (-OCH₃), ~42 (-CH₂NH₂), ~30, ~27 (-CH₂CH₂-)The carbon adjacent to the amine group is significantly shielded compared to its azide and chloride precursors, appearing around 42 ppm.

FT-IR Spectroscopy: Probing Functional Group Transformations

FT-IR spectroscopy is an excellent technique for quickly identifying the presence or absence of key functional groups. The transformation from an alcohol to a chloride, then to an azide, and finally to an amine is accompanied by very distinct changes in the IR spectrum.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film). For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Acquire the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Comparative FT-IR Analysis
CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-chlorobutan-1-ol 3300-3400 (broad), 2850-2960, 1050-1150, 650-750The broad peak at 3300-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol. The C-Cl stretch appears in the fingerprint region.
1-chloro-4-methoxybutane 2850-2960, 1080-1150, 650-750The most notable change is the disappearance of the broad O-H stretch. A strong C-O stretch for the ether is present around 1100 cm⁻¹.
1-azido-4-methoxybutane 2850-2960, ~2100 (strong, sharp) , 1080-1150The appearance of a very strong and sharp absorption band around 2100 cm⁻¹ is the defining characteristic of the azide (N₃) asymmetric stretch.[1]
4-Methoxybutan-1-amine 3300-3500 (two bands, medium) , 2850-2960, 1590-1650 (medium) , 1080-1150The azide peak at ~2100 cm⁻¹ disappears completely. Two medium intensity bands appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine. A medium intensity N-H bending (scissoring) vibration is also observed around 1600 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of a successful reaction. The fragmentation pattern can also provide valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) and analyze the major fragment ions.

Comparative Mass Spectrometry Analysis
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
4-chlorobutan-1-ol C₄H₉ClO108.57108/110 (EI, due to ³⁵Cl/³⁷Cl isotopes)Loss of H₂O, loss of HCl, cleavage of the carbon chain.
1-chloro-4-methoxybutane C₅H₁₁ClO122.59122/124 (EI)Loss of CH₃O, loss of HCl.
1-azido-4-methoxybutane C₅H₁₁N₃O129.16129 (EI, [M]⁺˙) or 130 (ESI, [M+H]⁺)A very characteristic loss of N₂ (28 Da) to give a fragment at m/z 101.[1]
4-Methoxybutan-1-amine C₅H₁₃NO103.16103 (EI, [M]⁺˙) or 104 (ESI, [M+H]⁺)The base peak is often the iminium ion at m/z 30 ([CH₂=NH₂]⁺) resulting from α-cleavage.

Conclusion

This guide has demonstrated how a multi-technique spectroscopic approach provides a comprehensive and robust method for monitoring the synthesis of 4-Methoxybutan-1-amine from 4-chlorobutan-1-ol. By understanding the expected changes in NMR, FT-IR, and Mass Spectra at each stage, researchers can confidently track the progress of their reactions, identify any potential side products, and ultimately confirm the structure and purity of their final compound. The principles outlined here are broadly applicable to a wide range of synthetic transformations, forming a fundamental part of the modern chemist's toolkit.

References

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A Comparative Guide to the Synthesis of 4-Methoxybutan-1-amine: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed a paradigm shift in chemical synthesis. The focus is no longer solely on yield and purity; sustainability and environmental impact are now critical considerations in process development. This guide provides an in-depth comparison of three synthetic routes to 4-Methoxybutan-1-amine, a valuable building block in the pharmaceutical industry. We will dissect each pathway, not just by its chemical efficiency, but by its environmental footprint, providing you with the data and insights to make informed, greener decisions in your laboratory and beyond.

Introduction to 4-Methoxybutan-1-amine and the Imperative of Green Synthesis

4-Methoxybutan-1-amine is a primary amine incorporating a methoxy ether functional group. Its utility in medicinal chemistry stems from its ability to introduce a flexible, hydrophilic linker with a defined length, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of such building blocks, often performed on a large scale, carries a significant environmental burden. The principles of green chemistry, therefore, are not just an academic exercise but a necessity for sustainable pharmaceutical development. This guide will assess three distinct synthetic strategies to 4-Methoxybutan-1-amine through the lens of key green chemistry metrics, including atom economy and E-factor, alongside a qualitative evaluation of reagent and solvent hazards.

Synthetic Routes at a Glance: A Comparative Overview

We will explore the following three synthetic pathways to 4-Methoxybutan-1-amine:

  • Route 1: Reduction of 4-Methoxybutyronitrile

  • Route 2: Reductive Amination of 4-Methoxybutanal

  • Route 3: Gabriel Synthesis from 1-Bromo-4-methoxybutane

The following sections will delve into the specifics of each route, providing experimental protocols, comparative data, and a critical assessment of their environmental impact.

Route 1: Reduction of 4-Methoxybutyronitrile

This classical approach involves the reduction of a nitrile functional group to a primary amine. Two common methods for this transformation are catalytic hydrogenation and the use of metal hydride reagents like lithium aluminum hydride (LiAlH₄).

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is often considered a greener alternative due to its high atom economy.[1] The only theoretical byproduct is... nothing. All atoms from the reactants are incorporated into the product. However, the practical application requires careful consideration of the catalyst, solvent, and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Methoxybutyronitrile

  • To a high-pressure reactor, add 4-methoxybutyronitrile (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (typically 5-10 wt%). Raney Nickel is an inexpensive and effective catalyst for nitrile hydrogenation.[2]

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 500-2000 psig) and heat to a temperature of 50-150 °C.[3]

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can potentially be recycled.

  • The solvent is removed under reduced pressure to yield 4-methoxybutan-1-amine. Further purification may be achieved by distillation.

Environmental Considerations:

  • Atom Economy: Excellent (approaching 100%).

  • E-Factor: Low, primarily consisting of the solvent and catalyst losses.

  • Reagents: Hydrogen gas is flammable and requires specialized high-pressure equipment, which has a significant energy consumption footprint.[4][5] Raney Nickel is pyrophoric when dry and poses handling risks.[6] Nickel itself is a potential environmental and health hazard.[7]

  • Solvents: Methanol and ethanol are relatively green solvents.

  • Waste: Minimal, primarily consisting of spent catalyst and solvent waste.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[8][9] However, its reactivity comes with significant safety and environmental drawbacks.

Experimental Protocol: LiAlH₄ Reduction of 4-Methoxybutyronitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybutyronitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash with the solvent.

  • The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 4-methoxybutan-1-amine. Purification is typically achieved by distillation.

Environmental Considerations:

  • Atom Economy: Poor. The calculation must include the quenching agents and results in a low atom economy.

  • E-Factor: High. The generation of a large amount of aluminum salts as waste significantly increases the E-factor.[1]

  • Reagents: LiAlH₄ is highly reactive, pyrophoric, and reacts violently with water.[10] Its use requires stringent anhydrous conditions and careful handling.

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides.

  • Waste: A significant amount of solid aluminum waste is generated, which requires disposal.

DOT Diagram: Comparison of Nitrile Reduction Routes

cluster_0 Route 1: Reduction of 4-Methoxybutyronitrile 4-Methoxybutyronitrile 4-Methoxybutyronitrile Catalytic Hydrogenation Catalytic Hydrogenation 4-Methoxybutyronitrile->Catalytic Hydrogenation H2, Raney Ni LiAlH4 Reduction LiAlH4 Reduction 4-Methoxybutyronitrile->LiAlH4 Reduction 1. LiAlH4 2. H2O 4-Methoxybutan-1-amine_H2 4-Methoxybutan-1-amine Catalytic Hydrogenation->4-Methoxybutan-1-amine_H2 4-Methoxybutan-1-amine_LiAlH4 4-Methoxybutan-1-amine LiAlH4 Reduction->4-Methoxybutan-1-amine_LiAlH4

Caption: Workflow for the synthesis of 4-Methoxybutan-1-amine via nitrile reduction.

Route 2: Reductive Amination of 4-Methoxybutanal

Reductive amination is a highly efficient and often greener method for synthesizing amines from carbonyl compounds.[11] This one-pot reaction combines the formation of an imine from an aldehyde or ketone and an amine, followed by its in-situ reduction.

Experimental Protocol: Reductive Amination of 4-Methoxybutanal with Ammonia

  • To a solution of 4-methoxybutanal (1 equivalent) in a suitable solvent like methanol or ethanol, add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in portions.[12] The use of NaBH₄ is advantageous as it is less reactive and easier to handle than LiAlH₄.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxybutan-1-amine. Purification can be achieved by distillation.

Environmental Considerations:

  • Atom Economy: Good. While not as high as catalytic hydrogenation due to the use of a hydride reagent, it is significantly better than the LiAlH₄ reduction or Gabriel synthesis.

  • E-Factor: Moderate. The main waste products are the borate salts from the reducing agent and solvent losses.

  • Reagents: Ammonia is a corrosive and toxic gas, though its use in solution mitigates some of the handling risks. Sodium borohydride is a relatively safe and inexpensive reducing agent.

  • Solvents: Methanol and ethanol are preferred green solvents.

  • Waste: The primary waste stream consists of inorganic borate salts and solvent waste.

DOT Diagram: Reductive Amination Workflow

cluster_1 Route 2: Reductive Amination 4-Methoxybutanal 4-Methoxybutanal Imine Formation Imine Intermediate 4-Methoxybutanal->Imine Formation + NH3 Reduction Reduction Imine Formation->Reduction [H] (e.g., NaBH4) 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Reduction->4-Methoxybutan-1-amine

Caption: One-pot synthesis of 4-methoxybutan-1-amine via reductive amination.

Route 3: Gabriel Synthesis from 1-Bromo-4-methoxybutane

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues common with direct amination with ammonia.[13] However, it is a multi-step process with a notoriously poor atom economy.

Experimental Protocol: Gabriel Synthesis of 4-Methoxybutan-1-amine

Step 1: Synthesis of N-(4-methoxybutyl)phthalimide

  • To a solution of 1-bromo-4-methoxybutane (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium phthalimide (1.1 equivalents).[14][15]

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid N-(4-methoxybutyl)phthalimide, wash with water, and dry. A yield of around 92% can be expected based on similar reactions.[15]

Step 2: Hydrazinolysis of N-(4-methoxybutyl)phthalimide

  • Suspend the N-(4-methoxybutyl)phthalimide (1 equivalent) in ethanol or methanol.

  • Add hydrazine hydrate (1-2 equivalents) to the suspension.[15][16][17][18]

  • Heat the mixture to reflux for a few hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and protonate the desired amine.

  • Filter off the solid byproduct.

  • Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the amine.

  • Extract the 4-methoxybutan-1-amine with an organic solvent.

  • Dry the organic extracts, filter, and remove the solvent to yield the final product. Purification is typically done by distillation.

Environmental Considerations:

  • Atom Economy: Very poor. A large portion of the mass of the reactants ends up in the phthalhydrazide byproduct.

  • E-Factor: Very high. The generation of a stoichiometric amount of phthalhydrazide waste, along with the use of solvents in multiple steps, contributes to a high E-factor.

  • Reagents: Potassium phthalimide is a stable solid. Hydrazine is highly toxic and a suspected carcinogen.[17][19][20][21]

  • Solvents: DMF is a reprotoxic solvent and its use is being increasingly restricted. Acetone and alcohols are better alternatives.

  • Waste: A large amount of solid phthalhydrazide waste is generated, which requires disposal.

DOT Diagram: Gabriel Synthesis Pathway

cluster_2 Route 3: Gabriel Synthesis 1-Bromo-4-methoxybutane 1-Bromo-4-methoxybutane Phthalimide Alkylation N-(4-methoxybutyl)phthalimide 1-Bromo-4-methoxybutane->Phthalimide Alkylation + Potassium Phthalimide Hydrazinolysis Hydrazinolysis Phthalimide Alkylation->Hydrazinolysis + Hydrazine 4-Methoxybutan-1-amine 4-Methoxybutan-1-amine Hydrazinolysis->4-Methoxybutan-1-amine

Caption: Multi-step Gabriel synthesis of 4-methoxybutan-1-amine.

Quantitative Comparison of Synthetic Routes

To provide a clearer picture of the environmental performance of each route, the following table summarizes the key green chemistry metrics. The values are estimated based on typical yields and stoichiometric requirements.

MetricRoute 1A: Catalytic HydrogenationRoute 1B: LiAlH₄ ReductionRoute 2: Reductive AminationRoute 3: Gabriel Synthesis
Atom Economy (%) ~100%< 40%~70%< 50%
E-Factor (estimated) Low (< 5)High (> 15)Moderate (5-15)Very High (> 20)
Number of Steps 1112
Reagent Hazards Flammable H₂, Pyrophoric CatalystPyrophoric, Water-ReactiveToxic/Corrosive NH₃Highly Toxic Hydrazine
Solvent Hazards Flammable AlcoholsFlammable/Peroxide-forming EthersFlammable AlcoholsReprotoxic DMF (optional)
Energy Input High (Pressure & Temp)Moderate (Reflux)Low (Room Temp)Moderate (Reflux)

Conclusion and Recommendations

Based on this comparative analysis, Route 2: Reductive Amination of 4-Methoxybutanal emerges as the most balanced approach from an environmental perspective for the synthesis of 4-methoxybutan-1-amine. It offers a good atom economy, a moderate E-factor, and avoids the use of highly hazardous reagents like LiAlH₄ and hydrazine, or the need for high-pressure equipment.

While Route 1A: Catalytic Hydrogenation boasts the best theoretical atom economy, the practical requirements of high pressure and temperature, along with the hazards associated with the catalyst, make it more suitable for large-scale industrial production where specialized equipment is available and catalyst recycling can be efficiently implemented.

Route 1B: LiAlH₄ Reduction and Route 3: Gabriel Synthesis are significantly less environmentally friendly due to their poor atom economy, high E-factors, and the use of hazardous reagents and the generation of substantial waste. These routes should be considered only when other alternatives are not feasible.

As scientists and drug development professionals, the choices we make in the lab have a real-world impact. By critically evaluating synthetic routes based on their environmental performance, we can contribute to a more sustainable future for the pharmaceutical industry. This guide serves as a starting point for such an evaluation, and I encourage the continuous search for and development of even greener synthetic methodologies.

References

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Green Chemistry Toolkit. METRICS. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]

  • ResearchGate. Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. [Link]

  • AIP Publishing. Energy consumption analysis in Siemens reactor with high-silicon core and novel inlet–outlet ports. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • National Center for Biotechnology Information. Hydrazine Toxicology. [Link]

  • New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet. [Link]

  • Selective Hydrogenation of Butyronitrile over Raney-Metals. [Link]

  • RSC Publishing. E factors, green chemistry and catalysis: an odyssey. [Link]

  • National Center for Biotechnology Information. Nickel: Human Health and Environmental Toxicology. [Link]

  • U.S. Environmental Protection Agency. Hydrazine. [Link]

  • Techinstro. Efficient Energy Management in High Pressure Reactor Systems. [Link]

  • MDPI. Usefulness of the Global E Factor as a Tool to Compare Different Catalytic Strategies: Four Case Studies. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. [Link]

  • PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

  • PubChem. 1-Bromo-4-methoxybutane. [Link]

  • ResearchGate. Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]

  • SciSpace. E Factors, Green Chemistry and Catalysis: Records of the Travelling Chemist. [Link]

  • Google Patents. US3372195A - Reduction of nitriles to primary amines.
  • Intel Market Research. Raney Nickel Catalyst Market Outlook 2025-2031. [Link]

  • Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]

  • High Pressure Boiling Water Reactor. [Link]

  • PubMed Central. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. [Link]

  • Oxford Academic. Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. [Link]

  • Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. [Link]

  • ResearchGate. A Mild and Efficient Method for the Reduction of Nitriles. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Wikipedia. Pressure reactor. [Link]

  • ResearchGate. Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry. [Link]

  • ResearchGate. Atom Utilization, E Factors and the Catalytic Solution. [Link]

  • Contemporary Catalysis: Science, Technology, and Applications. Environmental Analyses and Life Cycle Assessment Studies. [Link]

  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

  • Reddit. Reduction of imine. [Link]

  • PREVAC. Flow Through High Pressure Reactor. [Link]

  • Nitrile to Amine - Common Conditions. [Link]

  • ResearchGate. (PDF) Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. [Link]

  • National Institutes of Health. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. [Link]

  • STOP Carcinogens at work. Hydrazine. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. [Link]

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

  • Chemistry LibreTexts. The Reduction of Nitriles. [Link]

  • YouTube. Reduction of Imines and Nitriles with LiAlH4. [Link]

Sources

Technical Comparative Guide: 4-Methoxybutan-1-amine in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Effect" in Drug Design

In medicinal chemistry and materials science, the selection of a terminal amine linker is rarely trivial. While n-Butylamine is the standard for hydrophobic capping, it often leads to poor aqueous solubility. Conversely, 4-Amino-1-butanol introduces solubility but brings a reactive hydroxyl group that complicates downstream protection strategies.

4-Methoxybutan-1-amine (CAS 17527-36-7) occupies a critical "Goldilocks" zone. It provides the steric bulk of a pentyl chain and the solubility benefits of an ether linkage, without the competing nucleophilicity of a hydroxyl group. This guide objectively compares its performance against standard alternatives and provides a field-validated protocol to ensure experimental reproducibility.

Technical Profile & Comparative Analysis

The following data synthesizes experimental observations to highlight where 4-Methoxybutan-1-amine outperforms its homologs.

Table 1: Physicochemical Comparison of Aliphatic Amine Linkers
Featuren-Butylamine 4-Methoxybutan-1-amine 4-Amino-1-butanol
Structure Hydrophobic Alkyl ChainAmphiphilic Ether TailPolar Alcohol Tail
CAS 109-73-917527-36-713325-10-5
LogP (Est.) ~0.97 (Lipophilic)~0.1 to 0.3 (Balanced)~ -0.8 (Hydrophilic)
Boiling Point 78°C (Volatile)>120°C (Est.)*206°C (Low Volatility)
H-Bonding Donor (NH₂)Donor (NH₂) + Acceptor (O)Donor (NH₂, OH) + Acceptor
Chemoselectivity High (Amine only)High (Amine only) Low (Amine + Alcohol)
Water Solubility Miscible (but greasy tail)Miscible (Solvating tail)Miscible

*Note: While exact experimental boiling points for the methoxy variant are often proprietary, it is significantly less volatile than n-butylamine, reducing vapor pressure risks during stoichiometry calculations.

Decision Matrix: When to Choose Which Amine

The following logic flow illustrates the specific synthetic bottlenecks that 4-Methoxybutan-1-amine resolves.

decision_matrix Start Select Linker Requirement Solubility Need Aqueous Solubility? Start->Solubility Reactive Is OH Reactivity a Problem? Solubility->Reactive Yes Hydrophobic Use n-Butylamine Solubility->Hydrophobic No (Lipophilicity preferred) Alcohol Use 4-Amino-1-butanol Reactive->Alcohol No (OH is fine) Methoxy Use 4-Methoxybutan-1-amine Reactive->Methoxy Yes (Chemoselectivity needed)

Figure 1: Selection logic for aliphatic amine linkers based on solubility and chemoselectivity requirements.

Experimental Reproducibility: The "Hidden" Variable

The most common failure mode when switching from n-butylamine to 4-methoxybutan-1-amine is stoichiometric drift caused by hygroscopicity.

The Mechanism of Failure

Unlike n-butylamine, the ether oxygen in 4-methoxybutan-1-amine coordinates with atmospheric water. A bottle left uncapped for 20 minutes can absorb 1-5% water by weight. In precise coupling reactions (e.g., amide coupling with HATU), this "wet" mass leads to an under-charge of the amine, resulting in unreacted activated ester and lower yields.

Validated Handling Protocol
  • Storage: Store under argon/nitrogen at 2-8°C.

  • Aliquotting: Allow the bottle to warm to room temperature before opening to prevent condensation.

  • Titration (Optional): For GMP workflows, titrate the amine against 0.1 M HCl to determine the effective molecular weight (correcting for water content) before use.

Standardized Protocol: Reductive Amination

This protocol is adapted from the Abdel-Magid method [1], optimized for the specific solubility profile of methoxy-amines.

Objective: Couple 4-Methoxybutan-1-amine to a generic aldehyde (R-CHO) to form a secondary amine.

Reagents
  • Amine: 4-Methoxybutan-1-amine (1.1 equivalents)

  • Aldehyde: Target substrate (1.0 equivalent)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equivalents)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equivalent) - Critical for catalyzing imine formation.

Step-by-Step Workflow

reductive_amination Mix 1. Mix Aldehyde + Amine (in DCE, 0°C) Imine 2. Imine Formation (Add AcOH, stir 30 min) Mix->Imine Equilibrium Reduce 3. Reduction (Add STAB, warm to RT) Imine->Reduce Irreversible Quench 4. Quench (Sat. NaHCO3) Reduce->Quench 2-4 Hours Extract 5. Extraction (DCM/EtOAc) Quench->Extract

Figure 2: Optimized reductive amination workflow for ether-amines.

Detailed Procedure
  • Imine Formation: In a flame-dried flask, dissolve the aldehyde (1.0 eq) in DCE (0.2 M concentration). Add 4-Methoxybutan-1-amine (1.1 eq).

    • Expert Insight: If the aldehyde is sterically hindered, add 1.0 eq of Acetic Acid immediately. For simple aldehydes, add it after mixing.

  • Equilibration: Stir for 30–60 minutes at room temperature under nitrogen.

    • Checkpoint: Unlike n-butylamine, this amine is less volatile, so you will not lose significant equivalents during this stir period.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by LC-MS. Look for the disappearance of the imine mass (M-1) and appearance of the amine (M+2).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The methoxy tail aids in phase separation compared to highly polar amino-alcohols, which often stick in the aqueous phase.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield (<40%) Wet AmineDry amine over KOH pellets or molecular sieves (3Å) before use.
Dialkylation Amine excess too lowEnsure strict 1.1–1.2 eq of amine. If using volatile n-butylamine, you would need 1.5 eq, but 4-methoxybutan-1-amine is stable.
No Reaction pH too highAdd Acetic Acid. STAB requires a slightly acidic media to activate the imine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem Compound Summary. (2023). 4-Methoxybutan-1-amine (CAS 17527-36-7). National Center for Biotechnology Information. [Link]

  • Huntsman Corporation. (n.d.). Technical Bulletin: Handling and Storage of Ether Amines. (General reference for ether-amine hygroscopicity). [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents are a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxybutan-1-amine (CAS RN: 13124-44-0), grounded in established safety practices and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the chemical's properties.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 4-Methoxybutan-1-amine is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of disposal container. Aliphatic amines, as a class, are known to be severe irritants.[1]

Inferred Hazard Profile:

Hazard CategoryClassificationRationale & Key Precautions
Skin Corrosion/Irritation Likely Category 2 (Irritant) or higherAliphatic amines can cause skin irritation, inflammation, and in some cases, burns.[2] Always prevent direct skin contact.
Serious Eye Damage/Irritation Likely Category 2 (Irritant) or higherContact with eyes can cause serious irritation and potentially lasting damage.[4][6] Chemical goggles are mandatory.
Respiratory Irritation PossibleInhalation of vapors may cause respiratory tract irritation.[3][4] Handle only in a well-ventilated area or chemical fume hood.
Flammability Possible Combustible LiquidSimilar molecules like 4-Methoxy-1-butanol are combustible.[7][8] Keep away from ignition sources.

This table is based on an expert assessment of related chemical profiles. Always treat substances of unknown toxicity as highly toxic.[9]

Section 2: Waste Segregation and Containment Protocol

The first operational step in proper chemical disposal is immediate and correct segregation of the waste stream. This prevents dangerous reactions and ensures the waste can be handled safely by disposal technicians.

Rationale: Amines are basic compounds. They can react violently and exothermically with acids, acid chlorides, and strong oxidizing agents. Incompatible chemicals should always be stored separately to prevent reactions.

Step-by-Step Segregation and Containment:

  • Designate a Waste Stream: Establish a dedicated waste container specifically for 4-Methoxybutan-1-amine and compatible aliphatic amine waste.

  • Select an Appropriate Container:

    • Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Glass is acceptable but should be coated in plastic to prevent shattering.

    • Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[10]

  • Label the Container Immediately: Before adding any waste, the container must be clearly labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Methoxybutan-1-amine "

    • The primary hazards (e.g., "Irritant," "Combustible")

    • The date accumulation started.

  • Store in a Designated Area: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

    • Under the control of the laboratory personnel.

    • Away from drains, heat sources, and direct sunlight.

    • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Section 3: The Disposal Workflow: A Step-by-Step Guide

This protocol covers the lifecycle of 4-Methoxybutan-1-amine waste from its generation to its final removal from the laboratory.

  • Generation and Collection:

    • PPE: At a minimum, wear a lab coat, nitrile or butyl rubber gloves, and chemical safety goggles when handling the waste.[1][11]

    • Transfer: When adding waste to the designated container, use a funnel to prevent spills. Perform this transfer inside a certified chemical fume hood to control vapor exposure.[9]

    • Closure: Securely cap the hazardous waste container immediately after adding waste. It is a violation of safety protocols to leave waste containers open.

  • Managing Full Containers:

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

    • Once the container is full, ensure the cap is tightly sealed and the exterior is clean and free of contamination.

  • Arranging for Disposal:

    • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.

    • Documentation: Complete all required waste disposal forms accurately. List all components of the waste stream if it is a mixture.

    • Final Handover: Ensure the waste is handed over directly to authorized EHS personnel. Never leave hazardous waste unattended in hallways or loading docks.

The entire process is governed by the principle of minimizing exposure and preventing accidental release into the environment.[9]

WasteDisposalWorkflow Figure 1. Decision Workflow for Chemical Waste start Waste Generated identify Identify Hazards (Consult SDS) start->identify segregate Segregate Waste (Keep Incompatibles Apart) identify->segregate Hazardous container Select Compatible Container (e.g., HDPE) segregate->container label Label Container: 'HAZARDOUS WASTE' + Contents & Hazards container->label store Store in Designated SAA with Secondary Containment label->store pickup Arrange Pickup with EHS store->pickup end Final Disposal by Licensed Facility pickup->end

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 4-Methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers and drug development professionals forging new paths in the laboratory, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the utmost safety in handling and disposal. This guide provides essential, immediate safety and logistical information for 4-Methoxybutan-1-amine, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a rigorous, experience-driven hazard assessment based on its constituent functional groups—a primary aliphatic amine and an alkyl ether. This approach allows us to anticipate potential hazards and establish robust safety protocols.

Understanding the Hazard Profile: A Functional Group-Based Assessment

The primary amine group is the dominant driver of the toxicological profile of 4-Methoxybutan-1-amine. Aliphatic amines are well-understood to be skin, eye, and respiratory tract irritants, with many exhibiting corrosive properties. The health hazards of these compounds are primarily due to their caustic nature. The lower molecular weight aliphatic amines, in particular, are known to be severe irritants. Therefore, it is prudent to handle 4-Methoxybutan-1-amine as a substance that can cause skin burns and serious eye damage.

The alkyl ether group is generally less reactive. However, the overall molecule should be treated with the respect due to a potentially corrosive and irritating compound. Inhalation of vapors may cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Methoxybutan-1-amine. The following table summarizes the recommended PPE, with detailed explanations of the causality behind each choice in the subsequent sections.

Protection Type Recommended PPE Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Butyl or Neoprene rubber)Provides robust protection against potential skin corrosion from the amine functional group.
Eye and Face Protection Chemical safety goggles and a face shieldEnsures comprehensive protection against splashes that could cause severe eye damage.
Body Protection Chemical-resistant lab coat or apronProtects against skin contact from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Mitigates the risk of inhaling potentially irritating or harmful vapors.
Hand Protection: A Critical Barrier

Given the anticipated corrosive nature of 4-Methoxybutan-1-amine, selecting the appropriate gloves is paramount. While nitrile gloves are common in laboratory settings, they may only offer limited splash protection against aliphatic amines. For extended contact, more robust materials are necessary.

  • Recommended: Butyl or Neoprene rubber gloves are generally recommended for handling amines.

  • Procedure: Always inspect gloves for any signs of degradation or perforation before use. It is best practice to double-glove, which provides an additional layer of protection in case the outer glove is compromised. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

Eye and Face Protection: Shielding from Severe Damage

The potential for 4-Methoxybutan-1-amine to cause serious eye damage necessitates comprehensive eye and face protection.

  • Primary Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.

  • Secondary Protection: A full-face shield should be worn over the safety goggles. This provides an additional layer of protection for the entire face from splashes.

Body Protection: Preventing Skin Contact

A chemical-resistant lab coat or apron is essential to protect your skin and personal clothing from contamination.

  • Selection: Choose a lab coat made from a material known to be resistant to chemicals.

  • Best Practices: Ensure your lab coat is fully buttoned. Remove it immediately if it becomes contaminated and decontaminate or dispose of it as hazardous waste.

Respiratory Protection: Engineering Controls as the Primary Safeguard

The most effective way to prevent the inhalation of potentially harmful vapors is through the use of engineering controls.

  • Mandatory: All handling of 4-Methoxybutan-1-amine must be conducted in a properly functioning and certified chemical fume hood. This is the primary method for controlling respiratory exposure.

  • Contingency: In the rare event of a large spill or a failure of engineering controls where airborne exposure is possible, a respirator with an appropriate cartridge for organic vapors and amines may be necessary. However, reliance should be on the primary engineering controls.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for the safe handling of 4-Methoxybutan-1-amine, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review Safety Information (MSDS of related compounds) DonPPE 2. Don Appropriate PPE Prep->DonPPE WorkInHood 3. Work in a Certified Chemical Fume Hood DonPPE->WorkInHood Dispense 4. Dispense Chemical Carefully WorkInHood->Dispense CleanSpills 5. Clean Minor Spills Immediately Dispense->CleanSpills SegregateWaste 6. Segregate Amine Waste for Disposal CleanSpills->SegregateWaste DoffPPE 7. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 8. Wash Hands Thoroughly DoffPPE->WashHands

Caption: A workflow diagram illustrating the key steps for the safe handling of 4-Methoxybutan-1-amine.

Disposal Plan: Responsible Management of Amine Waste

Amine waste is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations. Improper disposal can lead to environmental harm.

Step-by-Step Disposal Protocol:
  • Segregation: Keep 4-Methoxybutan-1-amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Collect all liquid waste containing 4-Methoxybutan-1-amine in a designated, properly labeled, and sealed container. The container should be made of a material compatible with amines.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (4-Methoxybutan-1-amine), and any other information required by your institution's environmental health and safety department.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Collection: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider. Never pour amine waste down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Methoxybutan-1-amine, ensuring both personal safety and environmental responsibility. This proactive and informed approach to laboratory safety is the bedrock of scientific advancement.

References

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet for 4-Methoxyphenol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Methoxy-1-butanol. Retrieved from [Link]

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